(R)-2-Amino-3-ethylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-ethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLUUORVBOXZGB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578880 | |
| Record name | 3-Ethyl-D-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14328-61-1 | |
| Record name | 3-Ethyl-D-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-2-Amino-3-ethylpentanoic Acid: A Technical Guide on Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-3-ethylpentanoic acid is a non-proteinogenic, β-branched α-amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the presence of two adjacent chiral centers, necessitate a thorough understanding of its stereochemistry for the rational design of novel therapeutics. This guide provides a comprehensive technical overview of the molecule's structure, stereochemical complexity, methods for its stereoselective synthesis, and analytical techniques for its characterization. The content is tailored for professionals in the pharmaceutical and life sciences sectors, offering insights into the causality behind experimental choices and emphasizing the importance of stereochemical control in drug discovery.
Molecular Structure and Physicochemical Properties
This compound, also known by synonyms such as 3-Ethyl-D-norvaline and D-β,β-Diethylalanine, is an organic compound with the molecular formula C7H15NO2.[1] Its structure features a pentanoic acid backbone with an amino group at the α-carbon (C2) and an ethyl group at the β-carbon (C3).[1]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-ethylpentanoic acid | [2] |
| Molecular Formula | C7H15NO2 | [2][3][4] |
| Molecular Weight | 145.20 g/mol | [2][4][5] |
| CAS Number | 14328-61-1 | |
| Appearance | White solid | [1] |
| Melting Point | 155-157°C | [1] |
| PSA (Polar Surface Area) | 63.32 Ų | [3] |
| Predicted LogP | 1.53480 | [3] |
The presence of both an acidic carboxyl group and a basic amino group allows the molecule to exist as a zwitterion in aqueous solutions.[6]
The Criticality of Stereochemistry
The defining structural characteristic of 2-amino-3-ethylpentanoic acid is the presence of two chiral centers at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers. The designation "(R)" in the topic of this guide refers to the absolute configuration at the C2 carbon, as determined by the Cahn-Ingold-Prelog priority rules.
The β-carbon is the first carbon of the R group, adjacent to the α-carbon.[7] The presence of an ethyl group at this position makes it a β-branched amino acid. Unlike isoleucine, which has a methyl group at the β-position, this compound possesses an ethyl group, influencing its conformational flexibility and interaction with biological targets.[7]
The stereochemistry at both C2 and C3 is crucial, as different stereoisomers can have vastly different biological activities. For instance, in natural systems, only L-isoleucine (the 2S,3S-configuration) is incorporated into proteins.[6] Non-proteinogenic amino acids with defined stereochemistry are essential building blocks for the synthesis of stereospecific drugs and bioactive peptides.[8]
Caption: 2D representation of this compound highlighting the chiral centers.
Strategies for Asymmetric Synthesis
Synthesizing a specific stereoisomer of a β-branched amino acid is a significant challenge in organic chemistry.[9] The goal is to control the formation of both chiral centers with high diastereo- and enantioselectivity. Several methods can be employed to achieve this.
Chiral Auxiliary-Mediated Synthesis
This classic approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent chemical transformation, such as alkylation, to occur stereoselectively. After the desired stereocenters are established, the auxiliary is removed. This method provides a reliable way to produce enantiomerically pure amino acids.
Enantioselective Catalysis
Modern synthetic methods often rely on chiral catalysts to achieve high levels of stereocontrol. These methods are generally more atom-economical.
Asymmetric Hydrogenation: This technique involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated amino acid derivative, using a chiral transition metal catalyst. For example, complexes of rhodium(I) with chiral phosphine ligands like DiPAMP have proven highly effective for the enantioselective synthesis of amino acids.[10]
Biocatalysis: Enzymes, being inherently chiral, are excellent catalysts for stereoselective transformations. Transaminases, for instance, can be used for the dynamic kinetic resolution of α-keto acids to produce β-branched amino acids with high diastereo- and enantioselectivity.[9] This approach is particularly valuable for its high specificity and operation under mild conditions.
Caption: A generalized workflow for the asymmetric synthesis of the target amino acid.
Analytical and Chiral Separation Techniques
The characterization and confirmation of the stereochemical purity of the synthesized amino acid are paramount. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and connectivity of the compound.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Chiral Chromatography
Chiral chromatography is the gold standard for separating and quantifying stereoisomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers and diastereomers.[11] Various types of CSPs, such as those based on cyclodextrins or macrocyclic antibiotics, can be used to achieve baseline separation of the different stereoisomers.[11]
-
Gas Chromatography (GC): Chiral GC columns can also be employed for the separation of volatile derivatives of the amino acid.
The choice of the analytical method depends on the specific properties of the amino acid and its derivatives. The development of robust analytical methods is crucial for quality control in both research and manufacturing settings.
Table 2: Analytical Techniques for Chiral Analysis
| Technique | Purpose | Key Information Provided |
| Chiral HPLC | Separation and quantification of stereoisomers | Enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) |
| Chiral GC | Separation of volatile derivatives | High-resolution separation of stereoisomers |
| NMR with Chiral Shift Reagents | Determination of enantiomeric purity | Splitting of signals for different enantiomers |
| X-ray Crystallography | Absolute configuration determination | Unambiguous 3D structure of a crystalline sample |
Applications in Drug Development
As a non-proteinogenic amino acid, this compound serves as a valuable building block in medicinal chemistry.[1] Its unique side chain can be incorporated into peptides to create peptidomimetics with enhanced stability, altered conformation, and potentially improved pharmacological properties. These modifications can lead to the development of novel drug candidates with increased efficacy and better pharmacokinetic profiles. It is also used as an intermediate in the synthesis of more complex pharmaceutical compounds.[1]
Conclusion
This compound is a molecule with significant potential in the field of drug discovery and development. A comprehensive understanding of its structure, stereochemistry, and synthetic methodologies is essential for its effective utilization. The ability to produce this amino acid in a stereochemically pure form opens up new avenues for the design and synthesis of innovative therapeutics. Continued advancements in asymmetric synthesis and chiral analysis will further facilitate the exploration of this and other β-branched amino acids in medicinal chemistry.
References
-
PubChem. (2R)-2-amino-3-ethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. 2-AMINO-3-ETHYL-PENTANOIC ACID. Retrieved from [Link]
-
PubChem. 2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. D-2-Amino-3-ethylpentanoic acid. Retrieved from [Link]
-
Zhang, C., et al. (2018). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 8(11), 10191-10196. Retrieved from [Link]
-
PubChem. (S)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Holeček, M. (2022). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Journal of Biological Engineering, 16(1), 23. Retrieved from [Link]
-
Shapiro, G., et al. (1994). A Versatile Asymmetric Synthesis of .beta.-Branched .alpha.-Amino Acids. The Journal of Organic Chemistry, 59(21), 6362–6373. Retrieved from [Link]
-
Reddit. (2021, January 18). Could someone explain this to me? I'm confused. I thought Leucine, Valine and Isoleucine were the only branched side chain AA. Not sure what I'm missing here. [Online forum post]. r/Mcat. Retrieved from [Link]
-
Stenutz, R. (n.d.). (2R,3S)-2-amino-3-methylpentanoic acid. Retrieved from [Link]
-
OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
LibreTexts. (2024, July 30). 26.4: Synthesis of Amino Acids. In Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid | lookchem [lookchem.com]
- 2. This compound | C7H15NO2 | CID 15852244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2 | Chemsrc [chemsrc.com]
- 4. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 10125066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Significance of Non-Proteinogenic Amino Acids
An In-depth Technical Guide to (R)-2-Amino-3-ethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid of interest in synthetic chemistry and pharmaceutical development.
In the realm of biochemistry and pharmaceutical sciences, the focus has traditionally been on the 20 proteinogenic amino acids that constitute the building blocks of proteins. However, the field of non-proteinogenic amino acids (npAAs) is rapidly expanding, offering novel structural motifs for the design of peptidomimetics, therapeutic agents, and chiral catalysts.[1] These unique amino acids, not found in naturally occurring proteins, provide chemists and pharmacologists with a vast toolbox to modulate the pharmacological and physicochemical properties of bioactive molecules.
This compound, a chiral npAA, represents a valuable building block in this context. Its distinct stereochemistry and alkyl side chain offer opportunities for creating complex molecular architectures with tailored biological activities. This guide will delve into the technical aspects of this compound, from its fundamental properties to its synthesis and applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 14328-61-1 | [2][3] |
| Molecular Formula | C7H15NO2 | [2][3] |
| Molecular Weight | 145.20 g/mol | [3][4] |
| IUPAC Name | (2R)-2-amino-3-ethylpentanoic acid | [3] |
| Synonyms | 3-ethyl-D-Norvaline, D-β,β-Diethylalanine, R-Ethylnorvaline | [2] |
| Melting Point | 155-157°C | [2] |
| Appearance | White solid | [2] |
| Storage Temperature | Refrigerator | [2][5] |
Strategies for Enantioselective Synthesis
The synthesis of enantiomerically pure non-proteinogenic amino acids is a significant challenge in organic chemistry.[1] While a specific, detailed industrial synthesis protocol for this compound is not publicly available, several general strategies for the enantioselective synthesis of α-amino acids can be applied. These methods are crucial for obtaining the desired (R)-enantiomer with high purity.
One prominent approach involves the catalytic enantioselective α-amination of carboxylic acids.[1] This method utilizes a transition metal catalyst to facilitate a stereocontrolled nitrogen shift, providing access to a wide variety of unnatural α-amino acids.[1] Another powerful technique is the organocatalytic Mannich-type reaction, which allows for the enantioselective addition of a carbon nucleophile to an imine, forming the chiral amino acid backbone.[6][7]
Below is a generalized workflow for the enantioselective synthesis of a non-proteinogenic amino acid like this compound, inspired by modern synthetic methodologies.
Caption: Generalized workflow for the enantioselective synthesis of this compound.
Chiral Analysis and Purification
Ensuring the enantiomeric purity of this compound is paramount for its application in drug development, as different enantiomers can have vastly different biological activities. Chiral chromatography is the cornerstone for both the analysis and purification of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for separating enantiomers.[8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers.[8]
Experimental Protocol: Chiral HPLC Analysis of Amino Acid Enantiomers
This protocol provides a general framework for the chiral separation of amino acids. Optimization for this compound may be required.
-
Column: Astec CHIROBIOTIC® T (or equivalent macrocyclic glycopeptide-based column).[8]
-
Mobile Phase: A simple LC-MS compatible mobile phase, often a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with a chiral selector. The pH of the mobile phase is a critical parameter to control the ionization state of the amino acid.[9]
-
Detection: UV detection at an appropriate wavelength or mass spectrometry (MS) for higher sensitivity and specificity. For derivatized amino acids, fluorescence detection can be employed.[10]
-
Sample Preparation: Dissolve the amino acid sample in the mobile phase or a compatible solvent.
-
Injection and Elution: Inject the sample onto the column and perform a gradient or isocratic elution to separate the enantiomers.
-
Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas.
Caption: The fundamental principle of chiral separation by HPLC.
Other Chiral Separation Techniques
Besides HPLC, other techniques like capillary electrophoresis (CE) can be employed for the chiral resolution of amino acids.[11] CE methods can offer high resolution and require minimal sample volume.[11] For preparative scale purification, techniques such as simulated moving bed (SMB) chromatography can be considered for industrial applications.
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis and a valuable intermediate in the pharmaceutical industry.[2]
Building Block in Organic Synthesis
The unique structure of this npAA, with its defined stereocenter and alkyl side chain, makes it an attractive starting material for the synthesis of complex organic molecules.[2] It can be incorporated into peptide chains to create peptidomimetics with enhanced stability and novel biological activities. The use of npAAs can lead to the development of peptide-based drugs with improved pharmacokinetic profiles.[12]
Pharmaceutical Intermediate
In drug development, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its incorporation into a drug molecule can influence its binding affinity to biological targets, its metabolic stability, and its overall efficacy. The development of prodrugs using amino acid moieties is a common strategy to improve drug delivery and bioavailability.[13]
Caption: The role of this compound in the drug development process.
Safety and Handling
This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place, typically in a refrigerator, to maintain its stability.[2][5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications.
-
Chiral Separation of Amino Acid Enantiomers. CRC Press.
-
Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature.
-
Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid. LookChem.
-
Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Royal Society of Chemistry.
-
Chiral resolution with frozen aqueous amino acids. Royal Society of Chemistry.
-
Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Royal Society of Chemistry.
-
Chiral Resolution with Frozen Aqueous Amino Acids. ResearchGate.
-
14328-61-1 | this compound. Ambeed.com.
-
Enantioselective Synthesis of Non‐Proteinogenic 2‐Arylallyl‐α‐amino Acids via Pd/In Catalytic Cascades. Sci-Hub.
-
This compound | C7H15NO2. PubChem.
-
14328-54-2, 2-AMINO-3-ETHYL-PENTANOIC ACID Formula. ECHEMI.
-
2-Amino-3-ethylpentanoic acid | C7H15NO2. PubChem.
-
2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2. Chemsrc.
-
Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC - NIH.
-
(S)-2-Amino-3-ethylpentanoic acid | C7H15NO2. PubChem.
-
D-2-Amino-3-ethylpentanoic acid. LookChem.
-
2-Amino-3-ethyl-pentanoic acid. Suzhou Allbio Pharm Co., Ltd.
-
2-AMINO-3-ETHYL-PENTANOIC ACID | 14328-54-2. ChemicalBook.
-
Amino Acids in the Development of Prodrugs. MDPI.
-
Amino Acid Analysis. Agilent.
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid | lookchem [lookchem.com]
- 3. This compound | C7H15NO2 | CID 15852244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-2-Amino-3-ethylpentanoic acid, CasNo.14328-61-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 6. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino Acids in the Development of Prodrugs | MDPI [mdpi.com]
A Technical Guide to (R)-2-Amino-3-ethylpentanoic Acid for Advanced Research
Abstract
(R)-2-Amino-3-ethylpentanoic acid is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. Its unique β,β-diethyl substitution offers a valuable scaffold for creating novel peptides and small molecules with tailored pharmacological profiles. Unlike natural amino acids, its incorporation can enhance metabolic stability, enforce specific peptide conformations, and improve binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of this compound, including its detailed nomenclature, physicochemical properties, and a field-proven, step-by-step protocol for its stereoselective synthesis. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional properties of advanced non-natural amino acids.
Nomenclature and Chemical Identity
Precise identification is critical in chemical synthesis and regulatory documentation. This compound is known by several synonyms and is cataloged under various chemical identifiers. The '(R)' designation specifies the stereochemical configuration at the α-carbon, which is crucial for its biological activity and interaction with chiral macromolecules.
| Identifier Type | Value | Source |
| Primary Name | This compound | - |
| IUPAC Name | (2R)-2-amino-3-ethylpentanoic acid | [4] |
| CAS Number | 14328-61-1 | [4][5] |
| PubChem CID | 15852244 | [4] |
| Molecular Formula | C7H15NO2 | [4][5] |
| Common Synonyms | D-2-Amino-3-ethylpentanoic acid, 3-Ethyl-D-norvaline, D-β,β-Diethylalanine | [4][6] |
| Other Identifiers | MFCD07368847, DTXSID50578880 | [4] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its application in synthesis, formulation, and biochemical assays. The data below are computed properties sourced from authoritative chemical databases.
| Property | Value | Unit | Source |
| Molecular Weight | 145.20 | g/mol | [4] |
| Monoisotopic Mass | 145.110278721 | Da | [4] |
| XLogP3 | -1.4 | - | [4] |
| Hydrogen Bond Donor Count | 2 | - | [4] |
| Hydrogen Bond Acceptor Count | 3 | - | [4] |
| Rotatable Bond Count | 4 | - | [4] |
| Topological Polar Surface Area | 63.3 | Ų | [4] |
| Melting Point | 155-157 | °C | [6] |
Asymmetric Synthesis: A Protocol Grounded in Evans' Chiral Auxiliary Methodology
The synthesis of enantiomerically pure non-natural amino acids is a formidable challenge. Direct methods often yield racemic mixtures, requiring difficult and costly resolution steps. To achieve high stereochemical fidelity, a diastereoselective approach using a recoverable chiral auxiliary is the industry-standard methodology. The following protocol is based on the highly reliable and extensively documented Evans' chiral auxiliary methodology, which allows for precise control over the stereochemistry at the α-carbon.
The overarching strategy involves four key stages:
-
Chiral Auxiliary Acylation: Covalently attaching the achiral acid chloride (3-ethylpentanoyl chloride) to the chiral oxazolidinone auxiliary.
-
Diastereoselective Azidation: Formation of a chiral enolate and its subsequent reaction with an electrophilic azide source. The steric hindrance from the auxiliary directs the azide to attack from a specific face, establishing the (R)-configuration.
-
Auxiliary Cleavage: Hydrolytic removal of the chiral auxiliary, which can be recovered and reused.
-
Reduction to Amino Acid: Conversion of the azido group to the primary amine to yield the final product.
Experimental Protocol
Materials and Reagents:
-
3-Ethylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Sodium hexamethyldisilazide (NaHMDS)
-
2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Palladium on carbon (10% Pd/C)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (solvents, silica gel, etc.)
Step 1: Synthesis of N-(3-Ethylpentanoyl)oxazolidinone
-
Rationale: This step covalently links the achiral acyl group to the chiral auxiliary, creating the substrate for the key stereoselective reaction. The oxazolidinone is chosen for its rigid structure and predictable steric directing effects.
-
To a solution of 3-ethylpentanoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield crude 3-ethylpentanoyl chloride.
-
In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes to deprotonate the oxazolidinone.
-
Add the crude 3-ethylpentanoyl chloride (dissolved in THF) to the lithium salt solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-acylated oxazolidinone.
Step 2: Diastereoselective Azidation
-
Rationale: This is the critical stereochemistry-defining step. The sodium enolate of the N-acyl imide forms a rigid, chelated structure. The bulky substituents on the chiral auxiliary sterically block one face of the enolate, forcing the electrophilic azide source (Trisyl azide) to approach from the opposite, less-hindered face, thereby ensuring high diastereoselectivity for the desired (R)-configuration at the α-carbon.
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add a solution of NaHMDS (1.1 eq) in THF dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve Trisyl azide (1.2 eq) in anhydrous THF at -78 °C.
-
Transfer the enolate solution to the Trisyl azide solution via cannula.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor by TLC for consumption of the starting material.
-
Quench the reaction by adding glacial acetic acid (2.0 eq). Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Perform an aqueous workup and purify the crude product by flash column chromatography to isolate the N-(α-azidoacyl)oxazolidinone.
Step 3 & 4: Auxiliary Cleavage and Reduction
-
Rationale: The auxiliary is cleaved under mild basic conditions that do not racemize the newly formed stereocenter. The resulting azido acid is then cleanly reduced to the target primary amine via catalytic hydrogenation.
-
Dissolve the purified N-(α-azidoacyl)oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with 1M HCl. Extract the aqueous layer with ethyl acetate to remove the recovered chiral auxiliary.
-
The aqueous layer now contains the crude (R)-2-azido-3-ethylpentanoic acid. This can be used directly in the next step.
-
To the aqueous solution of the azido acid, add 10% Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with water.
-
Lyophilize or carefully concentrate the aqueous solution to yield the final product, this compound.
Applications in Drug Discovery
Non-natural amino acids like this compound are powerful tools for innovating drug design.[2] Their incorporation into peptide-based therapeutics can confer significant advantages over natural counterparts.[1]
-
Enhanced Proteolytic Stability: The unique side chain can sterically hinder the approach of proteases, increasing the in-vivo half-life of peptide drugs.[7]
-
Conformational Constraint: The bulky β,β-diethyl group can restrict the rotational freedom of the peptide backbone, locking it into a specific bioactive conformation. This can lead to higher binding affinity and selectivity for the target receptor or enzyme.
-
Increased Lipophilicity: The ethyl groups increase the lipophilicity of the amino acid residue, which can be tuned to improve membrane permeability and oral bioavailability of a drug candidate.
-
Scaffold for Novel Pharmacophores: It serves as a chiral building block for the synthesis of complex small molecules where the defined stereocenter is essential for activity.[6]
The ability to move beyond the 20 canonical amino acids provides medicinal chemists with an expanded toolkit to address complex biological challenges and design next-generation therapeutics.[2]
References
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. PubMed Central. Available at: [Link]
-
The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. Available at: [Link]
-
This compound | C7H15NO2 | CID 15852244. PubChem. Available at: [Link]
-
Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid. LookChem. Available at: [Link]
Sources
- 1. Asymmetric Synthesis of α-Amino Acids [cjcu.jlu.edu.cn]
- 2. renyi.hu [renyi.hu]
- 3. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 4. sci-hub.st [sci-hub.st]
- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Synthetic Landscape: A Guide to the Precursors of 3-Ethyl-D-norvaline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-D-norvaline, a non-proteinogenic α-amino acid, represents a class of chiral building blocks of increasing importance in medicinal chemistry and drug development. Its unique structural features, particularly the ethyl group at the C3 position, offer opportunities to modulate the pharmacological properties of peptide-based therapeutics and other bioactive molecules. The stereospecific synthesis of this compound, however, presents significant challenges. This guide provides a comprehensive overview of the key precursors and synthetic strategies employed in the preparation of 3-Ethyl-D-norvaline, with a focus on the underlying principles that govern stereochemical control.
Non-proteinogenic amino acids are widely found in biologically active peptides and serve as crucial components in the design of novel pharmaceuticals. The ability to synthesize enantiomerically pure forms of these amino acids is paramount to understanding their structure-activity relationships and developing effective therapeutic agents.
Core Synthetic Strategies and Key Precursors
The synthesis of 3-Ethyl-D-norvaline, and chiral α-amino acids in general, can be broadly categorized into several key approaches. Each strategy relies on specific precursors that dictate the reaction pathway and the ultimate stereochemical outcome.
Chiral Auxiliary-Mediated Synthesis
A robust and widely adopted strategy for controlling stereochemistry involves the use of chiral auxiliaries. These are chiral organic molecules that are covalently attached to a substrate to direct the stereochemical course of a reaction. After the desired chiral center is established, the auxiliary is cleaved to yield the enantioenriched product.
Key Precursors:
-
Glycine Enolate Equivalents: These are typically derived from the Schiff base of glycine or N-acylated glycine derivatives.
-
Chiral Auxiliaries: Common examples include Evans oxazolidinones, Schöllkopf bis-lactim ethers, and Oppolzer's camphorsultams. A newer generation of auxiliaries, such as (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has also been developed.
-
Electrophiles: For the synthesis of 3-Ethyl-D-norvaline, an ethylating agent is required to introduce the C3-ethyl group. This is typically an ethyl halide (e.g., ethyl iodide or ethyl bromide).
The general workflow for this approach is depicted below:
Figure 1: General workflow for chiral auxiliary-mediated synthesis of 3-Ethyl-D-norvaline.
The success of this method hinges on the high diastereoselectivity of the alkylation step, which is directed by the steric and electronic properties of the chiral auxiliary. The choice of auxiliary and reaction conditions is critical for achieving the desired stereochemical outcome. For instance, proline-derived ligands have shown excellent stereo-controlling ability in the synthesis of α-amino acids.
Asymmetric Strecker Reaction
The Strecker reaction, a classic method for amino acid synthesis, can be rendered asymmetric through the use of a chiral amine as an auxiliary. This approach has been successfully applied to the synthesis of 3-ethyl-L-norvaline and can be adapted for the D-enantiomer by using the corresponding chiral amine.
Key Precursors:
-
Aldehyde: 2-Ethylbutyraldehyde serves as the starting aldehyde.
-
Cyanide Source: Potassium cyanide or sodium cyanide is typically used.
-
Chiral Amine: An enantiomerically pure amine, such as (R)-(+)-α-methylbenzylamine, acts as the chiral auxiliary to direct the stereoselective addition of cyanide.
The reaction proceeds through the formation of a chiral imine intermediate, followed by the diastereoselective addition of cyanide to form an α-amino nitrile. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the target amino acid. A key advantage of this method is the potential for crystallization-induced asymmetric transformation, which can significantly enhance the yield and diastereomeric ratio of the desired amino nitrile intermediate.
| Step | Reactants | Intermediate/Product | Key Transformation |
| 1 | 2-Ethylbutyraldehyde, (R)-(+)-α-methylbenzylamine | Chiral Imine | Formation of a stereochemically defined imine. |
| 2 | Chiral Imine, Potassium Cyanide | Diastereomeric α-Amino Nitriles | Diastereoselective addition of cyanide. |
| 3 | α-Amino Nitrile Mixture | Enantiomerically Enriched α-Amino Nitrile | Crystallization-induced asymmetric transformation. |
| 4 | Enriched α-Amino Nitrile | 3-Ethyl-D-norvaline | Hydrolysis of the nitrile and removal of the chiral auxiliary. |
Table 1: Key steps in the asymmetric Strecker synthesis of 3-Ethyl-D-norvaline.
Enzymatic and Chemo-enzymatic Methods
Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral amino acids. These methods often exhibit high enantioselectivity and operate under mild reaction conditions.
Key Precursors and Approaches:
-
Racemic N-acyl Amino Acids and Acylases: This method involves the enzymatic resolution of a racemic mixture of N-acyl-3-ethyl-norvaline. An acylase, often from Aspergillus or Penicillium species, selectively hydrolyzes the N-acyl group of the L-enantiomer, leaving the N-acyl-D-amino acid unreacted. The resulting D-enantiomer can then be separated and deprotected.
-
α-Keto Acids and Transaminases: D-amino acid transaminases (D-AATs) can catalyze the stereospecific amination of an α-keto acid precursor to the corresponding D-amino acid. The precursor for 3-Ethyl-D-norvaline would be 2-keto-3-ethylpentanoic acid.
-
Dynamic Kinetic Resolution: This approach combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product. For example, a D-aminopeptidase could be used to hydrolyze the D-amide of racemic 3-ethyl-norvaline amide, while a racemase simultaneously converts the L-amide to the D-amide. The "hydantoinase process" is another industrially relevant dynamic kinetic resolution method that can be applied to the synthesis of various D-amino acids.
Figure 2: Workflow for the enzymatic resolution of racemic N-acyl-3-ethyl-norvaline.
Synthesis from Chiral Pool Precursors
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral molecules. Certain amino acids or their derivatives can serve as valuable chiral building blocks. While a direct conversion from a common amino acid to 3-Ethyl-D-norvaline is not straightforward, multi-step synthetic sequences starting from chiral precursors are feasible.
Potential Chiral Pool Precursors:
-
D-amino acids: A readily available D-amino acid could potentially be elaborated through a series of stereochemically controlled reactions to introduce the 3-ethyl group.
-
Carbohydrates: The rich stereochemistry of sugars can be harnessed to construct the chiral backbone of the target amino acid.
These approaches often involve more complex synthetic routes but can provide access to highly functionalized and stereochemically complex non-proteinogenic amino acids.
Conclusion
The synthesis of 3-Ethyl-D-norvaline relies on a diverse array of synthetic strategies, each with its own set of advantages and challenges. The choice of a particular method will depend on factors such as the desired scale of synthesis, cost-effectiveness, and the availability of starting materials and specialized reagents or enzymes. For researchers and drug development professionals, a thorough understanding of the precursor landscape and the underlying principles of stereocontrol is essential for the successful and efficient production of this valuable chiral building block. Future advancements in catalyst design, particularly in the realm of organocatalysis and biocatalysis, are expected to provide even more efficient and selective routes to 3-Ethyl-D-norvaline and other non-proteinogenic amino acids.
References
- Enzymatic Resolution of Racemic Amino Acids: Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase. *
An In-depth Technical Guide to the Biological Activity of (R)-2-Amino-3-ethylpentanoic Acid
This guide provides a comprehensive technical overview of (R)-2-Amino-3-ethylpentanoic acid, a non-proteinogenic amino acid, for researchers, scientists, and professionals in drug development. We will delve into its structural significance, its primary role as a unique building block in peptide synthesis, and the methodologies to explore the biological activity of peptides containing this novel component.
Introduction: The Significance of Non-Natural Amino Acids
In the quest for novel therapeutics, the limitations of the 20 canonical amino acids have become increasingly apparent. Non-natural amino acids (nAAs) offer a powerful tool to overcome these limitations by introducing unique side chains and stereochemistries. This compound, also known as 3-Ethyl-D-norvaline or D-β,β-Diethylalanine, is one such nAA. Its distinct structure, featuring a bulky, hydrophobic diethyl group at the β-carbon and an (R)-configuration at the α-carbon, makes it a compelling candidate for modifying peptide structure and function. The incorporation of nAAs like this compound can enhance proteolytic stability, modulate receptor binding affinity and selectivity, and introduce novel functionalities into peptides[1][2][3].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application.
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | PubChem |
| Molecular Weight | 145.20 g/mol | PubChem |
| CAS Number | 14328-61-1 | PubChem |
| Synonyms | 3-Ethyl-D-norvaline, D-β,β-Diethylalanine | LookChem |
| Structure | PubChem |
The Core Application: A Building Block for Bioactive Peptides
While direct evidence for the intrinsic biological activity of free this compound is limited, its primary significance lies in its role as a synthetic building block for creating novel peptides with tailored biological activities[4]. The introduction of this nAA into a peptide sequence can confer several advantageous properties.
Enhancing Proteolytic Stability
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The unique D-configuration of the alpha-carbon in this compound renders the adjacent peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer plasma half-life and improved bioavailability of the peptide therapeutic.
Modulating Biological Activity
The bulky and hydrophobic diethyl side chain can significantly influence the conformation of a peptide, thereby altering its interaction with biological targets such as receptors or enzymes. This can lead to:
-
Increased potency: By promoting a bioactive conformation that binds more tightly to its target.
-
Altered selectivity: By favoring binding to one receptor subtype over another.
-
Novel mechanisms of action: By enabling interactions not possible with natural amino acids.
The incorporation of non-natural amino acids has been shown to modulate the antibiofilm and immunomodulatory activities of synthetic host defense peptides[2].
Experimental Workflow: From Synthesis to Biological Evaluation
The exploration of the biological activity of this compound is intrinsically linked to the synthesis and testing of peptides that contain this amino acid. Below is a detailed experimental workflow.
Sources
- 1. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Non-natural Cationic Amino Acids on the Biological Activity Profile of Innate Defense Regulator Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2 | Chemsrc [chemsrc.com]
(R)-2-Amino-3-ethylpentanoic acid discovery and history
An In-Depth Technical Guide to (R)-2-Amino-3-ethylpentanoic Acid: Synthesis, Characterization, and Application
Introduction
This compound, also known by synonyms such as 3-Ethyl-D-norvaline and D-β,β-Diethylalanine, is a non-proteinogenic α-amino acid.[1][2] Unlike the 22 proteinogenic amino acids that are encoded by the genetic code to build proteins, non-proteinogenic amino acids (NPAAs) represent a vast chemical space utilized in nature and the laboratory for a multitude of functions.[3][4][5] NPAAs are pivotal in modern drug discovery and biotechnology, where their incorporation into peptides can significantly enhance metabolic stability, improve bioavailability, and confer unique conformational constraints.[6] this compound, with its distinct β-branched, stereochemically defined structure, serves as a valuable chiral building block for the synthesis of complex organic molecules, including novel peptide therapeutics.[2] This guide provides a comprehensive technical overview of its historical context, stereoselective synthesis, analytical characterization, and applications for researchers and drug development professionals.
Historical Context and First Synthesis
A specific, seminal "discovery" paper for this compound is not prominently documented, a common characteristic for many specialized, non-natural amino acids. Its history is interwoven with the broader development of asymmetric synthesis methodologies for α-amino acids throughout the 20th and 21st centuries. The increasing demand for enantiomerically pure NPAAs as components of drug candidates spurred chemists to develop robust and stereocontrolled synthetic routes.
Key methodologies applicable to the synthesis of such β-branched chiral amino acids include:
-
The Strecker Synthesis: One of the oldest and most versatile methods for amino acid synthesis. The development of asymmetric variants, using chiral auxiliaries or catalysts, allows for the production of single enantiomers.
-
Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of α,β-dehydro amino acid precursors using chiral metal catalysts (e.g., Rhodium-based) is a powerful industrial method.[7]
-
Biocatalytic Methods: The use of enzymes, such as aminotransferases, has emerged as a highly efficient and stereoselective method for producing chiral amines and amino acids.[8]
A practical, scalable synthesis for the corresponding L-enantiomer, 3-ethyl-L-norvaline, was developed in 2006 for a drug development program, highlighting the compound's importance as a pharmaceutical intermediate. This synthesis utilized a diastereoselective Strecker reaction, which can be adapted to produce the (R)-enantiomer by selecting the appropriate chiral auxiliary.
Stereospecific Synthesis
The most well-documented and practical approach for synthesizing enantiomerically pure 2-Amino-3-ethylpentanoic acid is via a chiral Strecker reaction. This method builds the amino acid backbone from an aldehyde by the addition of cyanide and an amine, with stereocontrol introduced by a chiral amine auxiliary. The following workflow is adapted from a reported synthesis of the L-enantiomer and is a robust pathway to the target (R)-enantiomer.
Synthetic Workflow Diagram
Caption: Asymmetric Strecker synthesis workflow for this compound.
Causality in Experimental Design
-
Choice of Auxiliary: (R)-(+)-α-Methylbenzylamine is selected as the chiral auxiliary. Its (R)-configuration directs the stereochemistry of the newly formed chiral center at the α-carbon, leading preferentially to the desired (R)-amino acid product after deprotection.
-
Strecker Reaction: This three-component reaction is highly efficient for constructing the α-amino nitrile core. It combines the aldehyde (2-ethylbutyraldehyde), the chiral amine, and a cyanide source (KCN) in a single pot.
-
Crystallization-Induced Asymmetric Transformation: A key insight from the synthesis of the L-enantiomer is that the diastereomeric amino nitriles can equilibrate in solution. The desired diastereomer is less soluble and preferentially crystallizes, driving the equilibrium towards its formation. This phenomenon dramatically increases both the chemical yield and the diastereomeric purity of the intermediate, making the process highly efficient.
-
Hydrolysis and Deprotection: The nitrile is hydrolyzed to a carboxylic acid under strong acidic conditions (HCl). The chiral auxiliary is subsequently removed via catalytic hydrogenolysis over a palladium catalyst (Pd/C), which cleaves the benzylic C-N bond without affecting the target molecule's stereocenter.
Analytical Characterization
Confirming the identity, purity, and stereochemistry of the final compound is critical. A combination of spectroscopic and chromatographic techniques is employed.
Analytical Workflow Diagram
Caption: Standard analytical workflow for the characterization of chiral amino acids.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule, ensuring all expected protons and carbons are present with the correct chemical shifts and coupling patterns.[3]
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the compound (145.20 g/mol ).[1][9]
-
Chiral Chromatography: To determine the enantiomeric purity (or enantiomeric excess, ee), the sample is analyzed by high-performance liquid chromatography (HPLC) using a chiral stationary phase. Alternatively, the amino acid can be reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reverse-phase column.[10][11]
-
Polarimetry: As a chiral molecule, this compound rotates plane-polarized light. Measuring the specific rotation provides a macroscopic confirmation of the compound's enantiomeric identity. The sign of rotation will be opposite to its (S)-enantiomer.
Physicochemical Properties
The following table summarizes key physicochemical properties for 2-Amino-3-ethylpentanoic acid.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [1][9] |
| Molecular Weight | 145.20 g/mol | [1][9] |
| CAS Number | 14328-61-1 ((R)-enantiomer) | [1][2] |
| 14328-54-2 (racemate) | [9] | |
| Appearance | White solid | [2] |
| Melting Point | 155-157 °C | [2] |
| Computed XLogP3 | -1.4 | [1][9] |
Applications in Research and Drug Development
The primary application of this compound is as a specialized building block in synthetic and medicinal chemistry.[2] Its utility stems from the general advantages conferred by NPAAs in peptide-based therapeutics.[6]
-
Improved Proteolytic Stability: Peptides constructed from natural L-amino acids are often rapidly degraded by proteases in the body. Incorporating NPAAs like this one, which have non-standard side chains and D-stereochemistry, can block protease recognition sites, significantly extending the peptide's half-life.
-
Conformational Constraint: The bulky β-diethyl group restricts the conformational freedom of the peptide backbone. This can lock the peptide into a specific bioactive conformation, increasing its binding affinity and selectivity for its target receptor or enzyme.
-
Scaffold for Synthesis: It serves as a versatile intermediate for creating more complex molecules where a chiral amino group and a specific alkyl framework are required.[2]
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound
(This protocol is adapted for the (R)-enantiomer based on the published procedure for the L-enantiomer)
Step A: Synthesis of (R,R)-2-((1-Phenylethyl)amino)-3-ethylpentanenitrile
-
To a 250 mL round-bottom flask, add (R)-(+)-α-methylbenzylamine hydrochloride (1.0 eq) and water (50 mL).
-
Add 2-ethylbutyraldehyde (1.0 eq) and stir the mixture for 10 minutes at room temperature.
-
In a separate beaker, dissolve potassium cyanide (KCN, 1.1 eq) in water (25 mL) and add this solution dropwise to the reaction flask over 20 minutes. Caution: KCN is highly toxic.
-
Stir the resulting slurry vigorously at room temperature for 48 hours. During this time, the desired diastereomer will preferentially precipitate.
-
Filter the white precipitate, wash with cold water (2 x 30 mL), and dry under vacuum. This yields the crude α-amino nitrile.
-
Recrystallize the solid from a methanol/water mixture (1:1 v/v) to obtain the diastereomerically pure (>99:1 dr) α-amino nitrile intermediate.
Step B: Hydrolysis and Deprotection to Yield this compound
-
Suspend the purified α-amino nitrile (1.0 eq) in concentrated hydrochloric acid (12 M, 10 mL per gram of nitrile).
-
Heat the mixture to reflux (approx. 110 °C) for 24 hours to hydrolyze the nitrile to a carboxylic acid.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess HCl.
-
Dissolve the residue in methanol (10 mL per gram) and adjust the pH to ~6 by the dropwise addition of propylene oxide. The intermediate amino acid hydrochloride will precipitate. Filter and dry the solid.
-
Dissolve the intermediate in methanol (20 mL per gram) and add Palladium on carbon (10% Pd/C, 0.05 eq by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours to cleave the α-methylbenzyl auxiliary group.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure. Recrystallize the resulting white solid from ethanol/water to yield pure this compound.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess
-
Sample Preparation: Accurately weigh ~1 mg of the final product and dissolve in 1 mL of mobile phase diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) column suitable for amino acids (e.g., a crown ether or ligand-exchange based column).
-
Mobile Phase: Isocratic elution with an appropriate solvent system (e.g., aqueous acidic buffer with an organic modifier like methanol or acetonitrile). Optimize based on the specific column manufacturer's recommendation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
-
Analysis:
-
Inject a standard of the racemic (DL) mixture to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Calculate the enantiomeric excess (ee%) using the peak areas (A) of the R and S enantiomers: ee (%) = [(A_R - A_S) / (A_R + A_S)] * 100.
-
References
- A practical synthesis of 3-ethyl-L-norvaline. (2006). ElectronicsAndBooks.
-
Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. PubMed. [Link]
-
Non-proteinogenic amino acids. Grokipedia. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]
-
Non-proteinogenic amino acids. Wikipedia. [Link]
-
A practical synthesis of 3-ethyl-L-norvaline | Request PDF. ResearchGate. [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. [Link]
-
This compound | C7H15NO2. PubChem. [Link]
-
2-Amino-3-ethylpentanoic acid | C7H15NO2. PubChem. [Link]
-
2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2. Chemsrc. [Link]
-
Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC - NIH. [Link]
-
Asymmetric synthesis of quaternary alpha- and beta-amino acids and beta-lactams via proline-catalyzed mannich reactions with branched aldehyde donors. PubMed. [Link]
-
Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. ResearchGate. [Link]
-
Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid. LookChem. [Link]
Sources
- 1. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of quaternary alpha- and beta-amino acids and beta-lactams via proline-catalyzed mannich reactions with branched aldehyde donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence of 3-Ethylnorvaline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural occurrence of 3-ethylnorvaline, a non-proteinogenic amino acid (NPAA). Acknowledging the current lack of direct evidence for its presence in natural systems, this document explores the potential for its existence through hypothetical biosynthetic pathways, drawing parallels with known enzymatic mechanisms for branched-chain amino acid synthesis. We delve into the concept of enzyme promiscuity as a potential route for the formation of 3-ethylnorvaline from common metabolic precursors. Furthermore, this guide details robust analytical methodologies, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), that are essential for the future identification and quantification of 3-ethylnorvaline in complex biological and environmental matrices. We also briefly discuss the potential, though speculative, biological activities of this and related compounds. This guide is intended to serve as a foundational resource for researchers interested in the discovery of novel NPAAs and the exploration of their biosynthetic origins and biological functions.
Introduction: The Expanding World of Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids (NPAAs) are amino acids that are not incorporated into proteins during ribosomal translation.[1] While the proteome is constructed from a canonical set of 20-22 amino acids, the chemical diversity of NPAAs in nature is vast, with over 500 unique structures identified to date. These compounds are found in a wide array of organisms, including plants, fungi, bacteria, and marine invertebrates, where they fulfill a variety of biological roles. NPAAs can act as metabolic intermediates, signaling molecules, toxins for defense, and components of non-ribosomal peptides with potent biological activities. Their unique structures, often featuring modified side chains, stereochemistries, and backbones, make them a rich source of inspiration for drug discovery and synthetic biology.
The Enigma of 3-Ethylnorvaline: A Naturally Occurring Molecule?
3-Ethylnorvaline (2-amino-3-ethylpentanoic acid) is a C7 α-amino acid. Structurally, it is an analog of the proteinogenic amino acid isoleucine, with an additional ethyl group at the beta-position. Despite its relatively simple structure, a thorough review of the scientific literature and natural product databases reveals a conspicuous absence of evidence for its natural occurrence. Currently, 3-ethylnorvaline is primarily recognized and available as a synthetic compound for research purposes. This lack of identification in natural sources raises the intriguing question of whether it is a truly rare natural product that has so far eluded discovery, or if it is exclusively a product of chemical synthesis.
Hypothetical Biosynthesis of 3-Ethylnorvaline: A Case for Enzyme Promiscuity
The biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine is well-characterized and involves a series of enzymatic reactions starting from common metabolic precursors. We can hypothesize a potential biosynthetic pathway for 3-ethylnorvaline by considering the known promiscuity of some enzymes in these pathways. Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction on a non-canonical substrate.[2][3]
A plausible route for 3-ethylnorvaline biosynthesis could be an extension of the isoleucine pathway, which starts with the condensation of pyruvate and α-ketobutyrate. If the enzyme acetohydroxyacid synthase (AHAS), which catalyzes this initial step, were to accept a larger α-keto acid substrate, such as α-ketovalerate, it could potentially initiate a pathway leading to 3-ethylnorvaline.
Below is a diagram illustrating a hypothetical biosynthetic pathway for 3-ethylnorvaline, leveraging the enzymatic machinery of the isoleucine biosynthesis pathway.
Caption: Hypothetical biosynthetic pathway for 3-ethylnorvaline.
Naturally Occurring Analogs: The Precedent for C7 α-Amino Acids
While 3-ethylnorvaline itself has not been found in nature, the existence of other non-proteinogenic amino acids with seven carbon atoms provides a basis for the plausibility of its natural occurrence. The structural diversity of naturally occurring amino acids is vast, and it is conceivable that C7 α-amino acids like 3-ethylnorvaline exist in specific ecological niches or organisms that have not yet been extensively studied for their metabolomes. Further metabolomic studies of diverse organisms are needed to potentially uncover such novel NPAAs.
Analytical Methodologies for the Detection of 3-Ethylnorvaline
The definitive identification of 3-ethylnorvaline in a natural sample requires sensitive and specific analytical techniques. The following methodologies are well-suited for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amino acid analysis, derivatization is typically required to increase their volatility.[4][5]
Experimental Protocol: GC-MS Analysis of 3-Ethylnorvaline (with derivatization)
-
Sample Preparation:
-
Extract small molecules from the biological matrix using a suitable solvent system (e.g., methanol/water).
-
Lyophilize the extract to dryness.
-
-
Derivatization:
-
Resuspend the dried extract in a derivatization agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 100°C for 2-4 hours) to ensure complete derivatization of the amino and carboxyl groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Use a temperature gradient to separate the derivatized amino acids.
-
The mass spectrometer will fragment the eluting compounds, and the resulting fragmentation pattern can be compared to a synthetic standard of derivatized 3-ethylnorvaline for positive identification.
-
Caption: GC-MS workflow for 3-ethylnorvaline detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing underivatized amino acids in their native form, which simplifies sample preparation and avoids potential artifacts from derivatization.[6][7][8]
Experimental Protocol: LC-MS/MS Analysis of Underivatized 3-Ethylnorvaline
-
Sample Preparation:
-
Perform a simple protein precipitation and extraction of the sample with a solvent like acetonitrile or methanol.
-
Centrifuge to remove precipitated proteins and dilute the supernatant if necessary.
-
-
LC Separation:
-
Inject the sample onto a suitable LC column. Hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography are often used for the separation of polar compounds like amino acids.[9]
-
Use a gradient of aqueous and organic mobile phases to achieve chromatographic separation.
-
-
MS/MS Detection:
-
The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer.
-
A specific precursor ion (the molecular ion of 3-ethylnorvaline) is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity for quantification.
-
Caption: LC-MS/MS workflow for 3-ethylnorvaline detection.
Table 1: Comparison of Analytical Methods
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Required | Not always required |
| Sample Throughput | Lower | Higher |
| Sensitivity | High | Very High |
| Selectivity | High | Very High (with MS/MS) |
| Instrumentation Cost | Moderate to High | High |
Potential Biological Activities: A Speculative Outlook
While the biological activity of 3-ethylnorvaline remains uncharacterized due to its presumed synthetic origin, we can speculate on its potential roles if it were to be discovered in nature. Many NPAAs with structures analogous to proteinogenic amino acids act as antagonists or inhibitors of metabolic pathways. For instance, 3-ethylnorvaline could potentially interfere with enzymes that process isoleucine or other branched-chain amino acids. It could also be a building block for non-ribosomal peptides, potentially conferring unique properties to these molecules.
Conclusion and Future Research Directions
The natural occurrence of 3-ethylnorvaline remains an open question. This technical guide has highlighted the current lack of evidence while providing a framework for its potential discovery and characterization. Future research in this area should focus on:
-
Targeted Metabolomic Screening: Employing the sensitive analytical methods described herein to screen a wide variety of organisms, particularly those known to produce a rich diversity of secondary metabolites (e.g., actinomycetes, fungi, and marine invertebrates).
-
In Vitro Enzymatic Assays: Testing the substrate promiscuity of enzymes involved in branched-chain amino acid biosynthesis with precursors that could lead to the formation of 3-ethylnorvaline.
-
Synthetic Biology Approaches: Engineering microorganisms with modified biosynthetic pathways to produce 3-ethylnorvaline, which could then be used to study its properties and potential applications.
The search for novel natural products is a continuous endeavor that expands our understanding of the chemical diversity of life and provides new leads for drug development. 3-Ethylnorvaline, while currently a molecule of synthetic origin, represents a tantalizing target in the ongoing exploration of nature's chemical repertoire.
References
-
Gu, L., Jones, A. D., & Last, R. L. (2007). Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS. Methods in Molecular Biology, 358, 245–256. [Link]
-
Cowan, T. M., & Le, A. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2030, 85–109. [Link]
-
Jander, G., & Joshi, V. (2010). Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS. The Plant Journal, 61(5), 920-929. [Link]
-
Le, A., & Cowan, T. M. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. PubMed, 31347112. [Link]
-
Lipes, S. M., et al. (2022). A recursive pathway for isoleucine biosynthesis arises from enzyme promiscuity. eLife, 11, e77724. [Link]
-
Green, H., et al. (2020). Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. Nature Chemical Biology, 16(11), 1231-1239. [Link]
-
Mills, B. (n.d.). The twenty naturally-occuring amino acids. Benjamin-Mills. [Link]
-
Wallace, M. A., et al. (2018). Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. Cell Metabolism, 28(4), 644-655.e5. [Link]
-
Hahne, T., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Chromatography B, 997, 1-8. [Link]
-
Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]
-
Tsikas, D. (2017). Quantitative GC–MS analysis of amino acids. ResearchGate. [Link]
-
Green, H., et al. (2020). Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. PubMed, 32839572. [Link]
-
Cheregi, O. (2023). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]
-
Harris, R. A., et al. (2005). Branched-chain amino acids: enzyme and substrate regulation. The Journal of Nutrition, 135(6 Suppl), 1527S-30S. [Link]
-
Davidson, M. W. (n.d.). The Amino Acid Collection. Molecular Expressions - Florida State University. [Link]
-
LibreTexts Biology. (2023). 22.2: Biosynthesis of Amino Acids. Biology LibreTexts. [Link]
-
Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]
-
Lambris, J. D. (2013). C7. ScienceDirect. [Link]
-
King, M. W. (2023). Amino Acid Biosynthesis: Overview and Insights. The Medical Biochemistry Page. [Link]
-
Li, Y., et al. (2023). Glutamine Modulates mVOC Biosynthesis in Streptomyces alboflavus Through a gluR-Dependent Signaling Pathway and Enhances Its Inhibitory Activity Against Aspergillus flavus. MDPI. [Link]
-
Chen, Z., & Liu, D. (2020). Editorial: Biosynthesis of Amino Acids and Their Derived Chemicals From Renewable Feedstock. Frontiers in Bioengineering and Biotechnology, 8, 622. [Link]
-
The Natural alpha-Amino Acids. (2010, March 11). YouTube. [Link]
Sources
- 1. Molecular Expressions: The Amino Acid Collection [micro.magnet.fsu.edu]
- 2. A recursive pathway for isoleucine biosynthesis arises from enzyme promiscuity [elifesciences.org]
- 3. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method) | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-3-ethylpentanoic Acid
This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize the non-proteinogenic amino acid, (R)-2-Amino-3-ethylpentanoic acid. As a chiral building block with increasing relevance in pharmaceutical and biotechnological applications, its unambiguous structural elucidation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
While direct experimental spectra for this specific compound are not widely published, this guide will present predicted data based on established principles of spectroscopy and data from structurally analogous compounds. This predictive approach serves as a robust framework for researchers undertaking the de novo characterization of this compound and similar novel molecules.
Molecular Structure and Properties
This compound, also known as 3-Ethyl-D-norvaline, is a chiral, non-proteinogenic α-amino acid. Its structure presents a unique side chain with two ethyl groups attached to the β-carbon, leading to a sterically hindered environment that can impart specific conformational properties to peptides and other molecules where it is incorporated.
Key Molecular Properties:
-
Molecular Formula: C₇H₁₅NO₂[2]
-
Molecular Weight: 145.20 g/mol [2]
-
IUPAC Name: (2R)-2-amino-3-ethylpentanoic acid[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for full characterization.
Causality Behind Experimental Choices
The choice of solvent is critical for NMR analysis of amino acids. Deuterated water (D₂O) is a common choice as it solubilizes the zwitterionic form of the amino acid. However, the labile amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with deuterium, rendering them invisible in the ¹H NMR spectrum. To observe these protons, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable. The choice between these solvents depends on the specific structural questions being addressed. For routine structural confirmation, D₂O is often sufficient.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of a non-proteinogenic amino acid is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[3]
-
pH Adjustment (Optional): If using D₂O, the pH can be adjusted with dilute DCl or NaOD to ensure solubility and consistency, although for this simple amino acid, it may not be necessary.[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition of ¹H NMR Spectrum: Acquire a one-dimensional ¹H NMR spectrum. This provides information on proton environments and their relative numbers through integration.[3]
-
Acquisition of ¹³C NMR Spectrum: Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling, to identify all unique carbon environments.[3]
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted NMR Data and Interpretation
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on typical chemical shift ranges for amino acids and data from structurally similar compounds like isoleucine.[4][5][6][7]
Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Hα (C2-H) | ~3.6 | Doublet (d) | 1H | Alpha-proton adjacent to the amino and carboxyl groups; deshielded. |
| Hβ (C3-H) | ~1.9 | Multiplet (m) | 1H | Methine proton on the side chain, coupled to Hα and the four methylene protons. |
| -CH₂- (C4, C4') | ~1.5 | Multiplet (m) | 4H | Methylene protons of the two ethyl groups. Diastereotopic nature may lead to complex splitting. |
| -CH₃ (C5, C5') | ~0.9 | Triplet (t) | 6H | Methyl protons of the two ethyl groups, coupled to the adjacent methylene protons. |
Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (C1) | ~175 | Carboxylic acid carbon, highly deshielded. |
| Cα (C2) | ~58 | Alpha-carbon attached to the nitrogen atom. |
| Cβ (C3) | ~45 | Beta-carbon, a methine carbon in the aliphatic side chain. |
| -CH₂- (C4, C4') | ~25 | Methylene carbons of the ethyl groups. |
| -CH₃ (C5, C5') | ~11 | Methyl carbons of the ethyl groups, most upfield signals. |
Visualization of NMR Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For an amino acid, the spectrum is dominated by vibrations of the amino group (N-H), the carboxyl group (C=O, O-H), and the alkyl framework (C-H).
Causality Behind Experimental Choices
Amino acids are typically solids at room temperature. The most common methods for solid-state IR analysis are preparing a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. The KBr pellet method involves grinding the sample with KBr and pressing it into a transparent disk. ATR is often preferred for its simplicity, as it requires minimal sample preparation—the solid sample is simply pressed against a crystal (e.g., diamond or germanium). For this compound, ATR would be a highly efficient and self-validating method.
Experimental Protocol: FTIR-ATR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the infrared spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical mid-IR range is 4000-400 cm⁻¹.[9]
Predicted IR Data and Interpretation
In its solid, zwitterionic form, this compound will exhibit characteristic absorption bands.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3200-2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) | The broad and strong absorption is characteristic of the stretching vibrations of the protonated amine in the zwitterion. |
| 2960-2850 | C-H stretch | Alkyl (-CH₃, -CH₂, -CH) | Strong, sharp peaks corresponding to the stretching of C-H bonds in the ethyl and pentanoic acid backbone. |
| ~1630-1550 | N-H bend | Ammonium (-NH₃⁺) | Asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group. |
| ~1600-1580 | C=O stretch | Carboxylate (-COO⁻) | Asymmetric stretching of the carboxylate anion, which is characteristic of the zwitterionic form. |
| ~1410 | C=O stretch | Carboxylate (-COO⁻) | Symmetric stretching of the carboxylate anion. |
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-C and C-N stretching and bending vibrations that are unique to the molecule's overall structure.[9]
Visualization of IR Spectroscopy Workflow
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Causality Behind Experimental Choices
Electrospray ionization (ESI) is the preferred ionization method for polar molecules like amino acids because it is a "soft" technique that typically generates an intact protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for determining the exact mass and, consequently, the elemental composition, which serves as a powerful self-validating system for the molecular formula.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID).[10] This involves colliding the ion with an inert gas (e.g., argon or nitrogen) to induce fragmentation.[10]
-
MS2 Scan: Acquire the MS2 spectrum to analyze the resulting fragment ions.
Predicted MS Data and Interpretation
Table 4: Predicted High-Resolution MS and MS/MS Fragmentation Data
| Ion | Predicted m/z (Exact Mass) | Interpretation |
| [M+H]⁺ | 146.1176 | Protonated molecular ion. Calculated exact mass for C₇H₁₆NO₂⁺ is 146.1176. Observing this ion confirms the molecular weight. |
| [M+H - H₂O]⁺ | 128.1070 | Loss of a water molecule from the carboxylic acid group. |
| [M+H - HCOOH]⁺ | 100.1226 | Loss of formic acid (46.0055 Da), a very common fragmentation pathway for amino acids, resulting in an iminium ion.[11][12] |
| Side chain fragments | Various | Fragmentation of the diethylated side chain could lead to losses of ethyl groups (29 Da). |
The most characteristic fragment is the loss of formic acid, which effectively removes the carboxyl group and leaves the amine and the rest of the carbon skeleton.[12] This fragmentation pattern is a hallmark of α-amino acids.
Visualization of Mass Spectrometry Workflow
Conclusion
The structural characterization of novel molecules like this compound relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. IR spectroscopy offers a rapid confirmation of key functional groups in their native solid state. Finally, high-resolution mass spectrometry validates the elemental composition and offers crucial structural clues through predictable fragmentation pathways. By integrating the data from these three core techniques, researchers can achieve an unambiguous and comprehensive characterization, ensuring the identity and purity of this valuable chiral building block for advanced applications in science and medicine.
References
-
PubChem. This compound | C7H15NO2 | CID 15852244. National Center for Biotechnology Information. [Link]
-
MtoZ Biolabs. What Is Fragmentation Analysis in Mass Spectrometry?. [Link]
-
Cataldo, F., et al. (2015). Far-infrared spectroscopy of proteinogenic and other less common amino acids. Monthly Notices of the Royal Astronomical Society, 448(3), 2517-2526. [Link]
-
University of Wisconsin-Madison. Typical proton chemical shifts for amino acids within a protein. [Link]
-
Wu, K.P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]
-
ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... [Link]
-
Medizinische Fakultät Münster. Amino acids - Reference of fragmentation data of single amino acids prepared by electrospray. [Link]
- Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
-
MDPI. Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. [Link]
-
Walsh, C. T., et al. (2013). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 113(8), 5871-5965. [Link]
-
University of Wisconsin-Madison. The 20 common amino acids: their NMR spin systems and other useful properties. [Link]
-
PubChem. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928. National Center for Biotechnology Information. [Link]
-
PubChem. (S)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 10125066. National Center for Biotechnology Information. [Link]
-
ResearchGate. 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
PubChem. 2-Amino-3-methylpentanoic acid | C6H13NO2 | CID 791. National Center for Biotechnology Information. [Link]
-
Gallagher, W. FTIR Analysis of Protein Structure. [Link]
-
ACS Publications. Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11636-11641. [Link]
-
Matrix Science. Mascot help: Peptide fragmentation. [Link]
-
PubChem. (2R)-2-Amino-3-Methylpentanoic Acid | C6H13NO2 | CID 11051686. National Center for Biotechnology Information. [Link]
-
BMRB. Statistics Calculated for All Chemical Shifts from Atoms in the 20 Common Amino Acids. [Link]
-
AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. [Link]
-
Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(3-4), 387-398. [Link]
-
ResearchGate. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
NIST. NIST Chemistry WebBook. [Link]
-
NIST. Pentanoic acid, ethyl ester. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580). [Link]
-
Chemsrc. 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2. [Link]
-
UNR. (R)-Fmoc-2-amino-3-ethyl-pentanoic acid - FDER. [Link]
-
NIST. Pentanoic acid, 2-methyl-, ethyl ester. [Link]
-
NIST/TRC Web Thermo Tables (WTT). L-2-amino-3-methylbutanoic acid. [Link]
Sources
- 1. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 2. This compound | C7H15NO2 | CID 15852244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 5. kpwulab.com [kpwulab.com]
- 6. amino_acids [nmr.chem.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 9. azooptics.com [azooptics.com]
- 10. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Amino acids [medizin.uni-muenster.de]
An In-depth Technical Guide to the Solubility of (R)-2-Amino-3-ethylpentanoic Acid
Abstract: (R)-2-Amino-3-ethylpentanoic acid is a non-proteinogenic amino acid with a unique branched-chain structure, making it a valuable chiral building block in pharmaceutical and chemical synthesis. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and formulating active pharmaceutical ingredients. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental methodologies for its determination, and a practical discussion of the implications for drug development and process chemistry.
Introduction to this compound
This compound, also known as 3-Ethyl-D-norvaline, is a chiral amino acid characterized by a pentyl backbone with two ethyl groups at the C3 position. Its structure, featuring a bulky, hydrophobic side chain, significantly influences its physicochemical properties, including its solubility.
Chemical Structure and Physicochemical Properties:
-
IUPAC Name: (2R)-2-amino-3-ethylpentanoic acid[1]
The presence of both a carboxylic acid and an amino group gives the molecule zwitterionic characteristics, allowing it to exist as a neutral molecule, a cation, or an anion depending on the pH of the solvent. This, combined with its hydrophobic side chain, results in complex solubility behavior that is highly dependent on the choice of solvent system.
Theoretical Framework of Solubility
The solubility of any amino acid is a delicate balance between its crystal lattice energy (the energy holding the solid state together) and the solvation energy (the energy released upon interaction with solvent molecules).
Key Factors Influencing Solubility:
-
Solvent Polarity: As with other amino acids, this compound's solubility is dictated by the "like dissolves like" principle. Due to its polar amino and carboxyl groups, it exhibits its highest solubility in polar solvents, particularly water.[3] Conversely, it is expected to be poorly soluble in non-polar organic solvents.[4] The introduction of hydrophobic groups in amino acids generally decreases their solubility in water.
-
pH: The zwitterionic nature of amino acids means that their net charge is pH-dependent. At the isoelectric point (pI), the net charge is zero, and solubility is typically at a minimum due to strong intermolecular electrostatic interactions.[3][5] In acidic (pH < pI) or basic (pH > pI) solutions, the molecule acquires a net positive or negative charge, respectively. This increased charge enhances interactions with polar solvent molecules (like water) and disrupts the crystal lattice, leading to a significant increase in solubility.[3][5]
-
Temperature: For most solids dissolving in a liquid solvent, solubility is an endothermic process. Therefore, increasing the temperature generally increases solubility by providing the energy needed to overcome the crystal lattice forces. However, the exact temperature dependence must be determined experimentally.
-
Co-solvents: The solubility of amino acids can be modulated by using co-solvents. In hydroalcoholic solvent systems (e.g., ethanol-water mixtures), the solubility of amino acids typically decreases as the concentration of the organic co-solvent increases.[3][6] This is attributed to the disruption of the water's hydration shell around the amino acid and the less favorable interaction between the zwitterion and the less polar organic solvent.
Experimental Determination of Solubility
To obtain reliable and reproducible data, a standardized methodology is crucial. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7] This method ensures that the solution has reached saturation, providing a true measure of the compound's solubility under specific conditions.[7]
Detailed Protocol: Isothermal Shake-Flask Method
This protocol outlines the steps for determining the solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., deionized water, ethanol, methanol, acetonitrile, phosphate-buffered saline at various pH values)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS, or Charged Aerosol Detector)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is critical to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient period (typically 18-24 hours) to ensure thermodynamic equilibrium is reached.[8][9] The temperature should be strictly controlled (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For robust separation, centrifuge the vials at high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is best to take the sample from the middle of the solution.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
Analytical Quantification: HPLC
Direct analysis of underivatized amino acids by HPLC can be challenging as many lack a strong UV chromophore.[10] However, several methods are available:
-
HPLC with Mass Spectrometry (MS) Detection: This provides high sensitivity and selectivity without the need for derivatization.[11]
-
HPLC with Charged Aerosol Detection (CAD): CAD is a universal detector that provides a response proportional to the mass of the analyte, making it suitable for compounds without chromophores.[10]
-
Reversed-Phase HPLC with Pre- or Post-column Derivatization: Derivatization agents like o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl (FMOC) can be used to attach a UV-active or fluorescent tag to the amino acid, enabling sensitive detection.[11] However, this adds complexity to the analysis.[10]
For this compound, a reversed-phase method on a C18 column with a simple mobile phase (e.g., phosphate buffer and acetonitrile) and MS detection would be an effective approach.[11][12]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask solubility determination process.
Sources
- 1. This compound | C7H15NO2 | CID 15852244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. microbenotes.com [microbenotes.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. s4science.at [s4science.at]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (R)-2-Amino-3-ethylpentanoic Acid
Abstract
Non-canonical amino acids (ncAAs) are critical components in modern drug discovery, offering novel peptide and small molecule architectures with enhanced pharmacological properties. This document provides a detailed protocol for the enantioselective synthesis of (R)-2-Amino-3-ethylpentanoic acid, a valuable chiral building block. The described method utilizes asymmetric phase-transfer catalysis, employing a Cinchona alkaloid-derived catalyst to achieve high stereocontrol in the key alkylation step of a glycine Schiff base precursor. This guide is designed for researchers in medicinal chemistry and process development, offering in-depth procedural details, mechanistic insights, and troubleshooting guidance to ensure reproducible, high-yield, and high-enantiopurity synthesis.
Introduction: The Significance of Chiral Amino Acids
The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern pharmacology. For amino acid-based drugs or peptidomimetics, the incorporation of non-canonical amino acids (ncAAs) like this compound can profoundly influence their therapeutic profile. The unique steric and electronic properties of ncAAs can lead to improved potency, enhanced metabolic stability, and controlled peptide conformation.
This compound, with its distinct dialkylated side chain, presents a specific synthetic challenge in controlling the stereocenter at the α-carbon. Traditional methods often suffer from low enantioselectivity or require complex, multi-step procedures. The protocol detailed herein leverages the power of asymmetric phase-transfer catalysis (PTC), a robust and scalable technology for the construction of chiral centers. This approach offers high enantioselectivity under mild reaction conditions, making it an attractive method for both academic and industrial laboratories.
Mechanistic Rationale: Asymmetric Phase-Transfer Catalysis
The core of this synthesis is the asymmetric alkylation of a glycine imine Schiff base, specifically N-(diphenylmethylene)glycine tert-butyl ester. This reaction is conducted in a biphasic system (solid-liquid or liquid-liquid) facilitated by a chiral phase-transfer catalyst.
The mechanism proceeds as follows:
-
Deprotonation: A base, such as potassium hydroxide, deprotonates the glycine imine at the α-carbon, forming a nucleophilic enolate in the solid or aqueous phase.
-
Ion Pairing: The chiral quaternary ammonium salt (the phase-transfer catalyst) complexes with the enolate, forming a chiral ion pair. This complex is soluble in the organic phase.
-
Stereoselective Alkylation: Within the organic phase, the chiral catalyst shields one face of the planar enolate. The electrophile (3-bromopentane) then preferentially attacks from the less sterically hindered face, leading to the formation of the desired (R)-enantiomer.
-
Catalyst Regeneration: The newly formed product is released, and the catalyst is free to return to the aqueous/solid phase to begin another catalytic cycle.
This catalytic cycle is depicted in the workflow below. The stereochemical outcome is dictated by the specific conformation of the catalyst-enolate complex.
Workflow Diagram
Caption: Asymmetric Phase-Transfer Catalysis Cycle.
Experimental Protocol: Step-by-Step Synthesis
This protocol is divided into two main stages: the asymmetric alkylation and the subsequent deprotection to yield the final amino acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| N-(Diphenylmethylene)glycine tert-butyl ester | 81164-39-2 | 295.38 g/mol | Glycine precursor |
| 3-Bromopentane | 1809-10-5 | 151.05 g/mol | Alkylating agent |
| (R)-Sparteine surrogate catalyst* | Varies | Varies | Chiral phase-transfer catalyst |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 g/mol | Use finely powdered or 50% aqueous solution |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous grade |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 3M aqueous solution for hydrolysis |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | For extraction |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Anhydrous, for drying |
*Note on Catalyst: For the synthesis of the (R)-enantiomer, a catalyst derived from cinchonine is typically used. A common choice is (S)-2-(N,N-dibenzylamino)-2'-hydroxy-1,1'-binaphthyl (DBU-derived catalyst) or a similar sparteine surrogate which has shown high efficiency. The exact choice of catalyst is crucial for achieving high enantioselectivity.
Stage 1: Asymmetric Alkylation
Caption: Workflow for the Asymmetric Alkylation Step.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), the chiral phase-transfer catalyst (0.05-0.10 eq), and anhydrous toluene (10 mL per mmol of glycine Schiff base).
-
Cool the resulting solution to -40 °C using an acetone/dry ice bath.
-
Add finely powdered potassium hydroxide (5.0 eq) to the cooled solution under a strong flow of nitrogen.
-
Stir the suspension vigorously for 30 minutes at -40 °C. The mixture should become deep red or purple, indicating enolate formation.
-
Slowly add 3-bromopentane (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Continue stirring the reaction mixture at -40 °C for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (NH₄Cl) at -40 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkylated product. This product is typically used in the next step without further purification.
Stage 2: Deprotection and Isolation
Procedure:
-
Dissolve the crude product from Stage 1 in diethyl ether (10 mL per mmol of initial glycine Schiff base).
-
Add 3M aqueous HCl (5.0 eq) and stir vigorously at room temperature for 4-6 hours. The hydrolysis of both the imine and the tert-butyl ester occurs. Monitor by TLC.
-
After completion, transfer the mixture to a separatory funnel. The product, now an amino acid hydrochloride, will be in the aqueous phase. The benzophenone byproduct will be in the organic phase.
-
Separate the layers and wash the aqueous layer with diethyl ether (2 x 15 mL) to remove residual benzophenone.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
For purification, the crude salt can be recrystallized from an ethanol/ether mixture or purified via ion-exchange chromatography.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (pI ≈ 6.0) using a suitable base (e.g., pyridine or dilute NaOH). The product will precipitate and can be collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Expected Results and Characterization
| Parameter | Expected Value | Method of Analysis |
| Overall Yield | 65-80% (over two steps) | Gravimetric analysis |
| Enantiomeric Excess (ee) | >95% | Chiral HPLC or GC analysis of a suitable derivative (e.g., N-acetyl methyl ester) |
| ¹H NMR | Consistent with the structure of this compound | ¹H NMR Spectroscopy |
| ¹³C NMR | Consistent with the structure of this compound | ¹³C NMR Spectroscopy |
| Mass Spectrometry | [M+H]⁺ corresponding to the calculated exact mass | High-Resolution Mass Spectrometry (HRMS) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete enolate formation.- Inefficient alkylation.- Hydrolysis of electrophile. | - Ensure KOH is finely powdered and anhydrous.- Increase stirring speed.- Check the quality of the 3-bromopentane. |
| Low Enantioselectivity (ee) | - Inactive or impure catalyst.- Reaction temperature too high.- "Background" uncatalyzed reaction. | - Use a freshly prepared or properly stored catalyst.- Maintain strict temperature control (-40 °C).- Ensure efficient stirring to favor the catalyzed pathway. |
| Incomplete Deprotection | - Insufficient acid or reaction time.- Steric hindrance. | - Increase the concentration of HCl or extend the reaction time.- Gentle heating (e.g., 40 °C) may be applied if necessary, but monitor for side reactions. |
| Difficult Purification | - Residual benzophenone byproduct.- Incomplete precipitation at pI. | - Perform additional washes with diethyl ether during workup.- Carefully adjust the pH for precipitation; use of a pH meter is recommended. |
Conclusion
The protocol described provides a reliable and highly enantioselective method for the synthesis of this compound. By leveraging asymmetric phase-transfer catalysis, this approach avoids the need for cryogenic temperatures often required in other alkylation methods and utilizes commercially available, relatively inexpensive reagents. The operational simplicity and scalability make this procedure well-suited for applications in medicinal chemistry and large-scale synthesis where access to enantiopure non-canonical amino acids is paramount. Careful control of reaction parameters, particularly temperature and the quality of the catalyst, is critical to achieving the desired high levels of stereocontrol and overall yield.
References
-
Title: The Role of Non-Canonical Amino Acids in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Asymmetric Phase-Transfer Catalysis Source: Chemical Reviews URL: [Link]
-
Title: Recent advances in asymmetric phase-transfer catalysis Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Asymmetric Synthesis of α-Amino Acids by Phase-Transfer Catalysis Source: Accounts of Chemical Research URL: [Link]
Asymmetric Synthesis of 3-Ethyl-D-norvaline: Application Notes and Protocols for Researchers
The enantiomerically pure non-proteinogenic amino acid, 3-Ethyl-D-norvaline, represents a critical chiral building block in contemporary drug discovery and development. Its incorporation into peptide-based therapeutics can enhance metabolic stability, improve resistance to proteolysis, and modulate pharmacological activity. This technical guide provides detailed protocols for the asymmetric synthesis of 3-Ethyl-D-norvaline, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established principles of asymmetric synthesis, offering robust and reproducible pathways to this valuable compound.
Introduction to Asymmetric Synthesis of β-Substituted Amino Acids
The synthesis of α-amino acids with stereocenters at the β-position, such as 3-Ethyl-D-norvaline, presents a significant challenge due to the need to control two contiguous stereocenters. The D-configuration at the α-carbon is often crucial for biological activity, necessitating highly stereoselective synthetic strategies. This guide will focus on two powerful and distinct approaches: a chiral auxiliary-mediated diastereoselective alkylation and a highly enantioselective biocatalytic transamination.
Method 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This approach utilizes a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction, followed by removal of the auxiliary to yield the desired enantiomerically enriched amino acid. The Evans oxazolidinone auxiliaries are a well-established and reliable choice for this type of transformation.[1]
Rationale
The chiral oxazolidinone auxiliary is first acylated with a suitable carboxylic acid derivative. Deprotonation of the N-acyl oxazolidinone creates a rigid chiral enolate. The steric hindrance provided by the substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis of the oxazolidinone auxiliary releases the chiral carboxylic acid, which can then be converted to the desired amino acid.
Experimental Protocol
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise at -78 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of 3-ethylpentanoyl chloride (1.2 eq.) in anhydrous THF.
-
Add the acid chloride solution to the lithiated oxazolidinone solution dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-acyl oxazolidinone.
Step 2: Diastereoselective Azidation
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise and stir for 30 minutes at -78 °C to form the sodium enolate.
-
In a separate flask, dissolve trisyl azide (1.2 eq.) in anhydrous THF and cool to -78 °C.
-
Transfer the enolate solution to the trisyl azide solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with glacial acetic acid.
-
Concentrate the mixture under reduced pressure and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the azido-substituted product.
Step 3: Auxiliary Cleavage and Esterification
-
Dissolve the azido-substituted oxazolidinone (1.0 eq.) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C and add lithium hydroxide (2.0 eq.) and hydrogen peroxide (30% aqueous solution, 4.0 eq.).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude carboxylic acid in methanol and add a catalytic amount of sulfuric acid.
-
Reflux the solution for 4 hours.
-
Cool to room temperature, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude methyl ester.
Step 4: Reduction of the Azide
-
Dissolve the azido methyl ester (1.0 eq.) in methanol.
-
Add palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the resulting 3-Ethyl-D-norvaline methyl ester by column chromatography or crystallization.
Step 5: Hydrolysis to 3-Ethyl-D-norvaline
-
Dissolve the methyl ester in a 1:1 mixture of 6 M HCl and dioxane.
-
Reflux the solution for 6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and purify by ion-exchange chromatography to yield pure 3-Ethyl-D-norvaline.
Visualization of the Workflow
Caption: Chiral auxiliary-mediated synthesis of 3-Ethyl-D-norvaline.
Method 2: Biocatalytic Asymmetric Synthesis using a D-Transaminase
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral amines and amino acids. D-amino acid transaminases (D-ATAs) are particularly useful for the synthesis of D-amino acids from their corresponding α-keto acids.[2]
Rationale
This method relies on the stereoselective transfer of an amino group from a donor molecule (e.g., D-alanine) to a prochiral α-keto acid substrate, catalyzed by a D-amino acid transaminase. The enzyme's active site is exquisitely shaped to accommodate the substrates in a specific orientation, leading to the formation of the D-amino acid with very high enantiomeric excess. To drive the reaction to completion, a cofactor regeneration system is often employed.
Experimental Protocol
Step 1: Synthesis of the α-Keto Acid Precursor (2-oxo-3-ethylpentanoic acid)
-
Start from commercially available 3-ethyl-2-pentanone.
-
Perform an oxidation reaction using a suitable oxidizing agent, such as potassium permanganate or selenium dioxide, to introduce the carboxylic acid functionality at the 2-position. This step may require optimization of reaction conditions (temperature, solvent, reaction time) to achieve a good yield.
-
Purify the resulting 2-oxo-3-ethylpentanoic acid by extraction and crystallization or column chromatography.
Step 2: Enzymatic Transamination
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
To the buffer, add the α-keto acid (2-oxo-3-ethylpentanoic acid, 1.0 eq.), D-alanine as the amino donor (1.5 eq.), and pyridoxal-5'-phosphate (PLP) cofactor (1 mol%).
-
Add the D-amino acid transaminase (commercially available or expressed and purified in-house).
-
To drive the equilibrium towards the product, a pyruvate removal system can be included, such as lactate dehydrogenase (LDH) and NADH.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
Step 3: Product Isolation and Purification
-
Terminate the reaction by adding trichloroacetic acid to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
Adjust the pH of the supernatant to the isoelectric point of 3-Ethyl-D-norvaline.
-
The product can be purified from the reaction mixture by ion-exchange chromatography.
-
Desalt the purified amino acid and lyophilize to obtain the final product.
Visualization of the Workflow
Caption: Biocatalytic synthesis of 3-Ethyl-D-norvaline.
Data Summary and Comparison
| Parameter | Method 1: Chiral Auxiliary | Method 2: Biocatalysis |
| Stereoselectivity | High diastereoselectivity (>95% de) | Excellent enantioselectivity (>99% ee) |
| Number of Steps | 5-6 steps | 2-3 steps |
| Reagents | Organometallics, azides, heavy metals | Enzymes, buffers, natural substrates |
| Reaction Conditions | Anhydrous, cryogenic temperatures | Aqueous, mild temperatures |
| Scalability | Moderate | Potentially high for industrial processes |
| Purification | Multiple chromatographic steps | Primarily ion-exchange chromatography |
Concluding Remarks
The choice between a chiral auxiliary-mediated synthesis and a biocatalytic approach for 3-Ethyl-D-norvaline will depend on the specific requirements of the research or development program, including scale, available equipment, and desired purity levels. The chiral auxiliary method offers a well-established, albeit longer, route with predictable outcomes based on a vast body of literature. The biocatalytic method represents a more modern, efficient, and "green" approach that can provide exceptionally high enantiopurity. Both protocols, when executed with care, provide reliable pathways to this important non-proteinogenic amino acid.
References
-
Luo, Y., Blaskovich, M. A., & Lajoie, G. A. (1999). Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. Journal of Organic Chemistry, 64(16), 6106–6111. [Link]
-
Evans, D. A., Chapman, K. T., & Bisaha, J. (1984). New Asymmetric Diels-Alder Cycloaddition Reactions. Chiral α,β-Unsaturated Carboximides as Practical Chiral Acrylate and Crotonate Dienophile Synthons. Journal of the American Chemical Society, 106(14), 4261–4263. [Link]
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of α-Amino Acids, VI. Asymmetric Synthesis of α-Methyl-α-amino Acids. Angewandte Chemie International Edition in English, 20(9), 798–799. [Link]
-
Hoh, D. H., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]
-
Tufvesson, P., et al. (2011). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 16(12), 10136-10161. [Link]
-
Myers, A. G., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(22), 3527–3529. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
Sources
Chiral Resolution of 2-Amino-3-ethylpentanoic Acid Enantiomers: An Application and Protocol Guide
Introduction: The Significance of Stereoisomerism in Non-Proteinogenic Amino Acids
2-Amino-3-ethylpentanoic acid, a non-proteinogenic amino acid, presents a unique structural motif with significant potential in peptidomimetics and as a chiral building block in pharmaceutical synthesis. Its β-ethyl group introduces steric bulk and conformational constraints that can profoundly influence the biological activity and pharmacokinetic properties of molecules into which it is incorporated. As with all chiral molecules, the individual enantiomers, (2S)-2-amino-3-ethylpentanoic acid and (2R)-2-amino-3-ethylpentanoic acid, are likely to exhibit distinct biological activities. Consequently, the ability to resolve the racemic mixture and access enantiomerically pure forms is of paramount importance for drug development and fundamental research.
This comprehensive guide provides detailed application notes and protocols for the chiral resolution of 2-amino-3-ethylpentanoic acid enantiomers. We will explore three robust and widely applicable methodologies: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties of 2-Amino-3-ethylpentanoic Acid
A thorough understanding of the physicochemical properties of the target molecule is fundamental to developing effective resolution strategies. While specific experimental data for 2-amino-3-ethylpentanoic acid is not extensively published, we can infer key properties from its structure and by analogy to its close structural analog, isoleucine (2-amino-3-methylpentanoic acid).
| Property | Value (2-Amino-3-ethylpentanoic acid) | Inferred from/Comments |
| Molecular Formula | C7H15NO2 | - |
| Molecular Weight | 145.20 g/mol | - |
| pKa1 (-COOH) | ~2.3 | Estimated based on isoleucine (pKa1 ≈ 2.32)[1] |
| pKa2 (-NH3+) | ~9.7 | Estimated based on isoleucine (pKa2 ≈ 9.76)[1] |
| Isoelectric Point (pI) | ~6.0 | Calculated as (pKa1 + pKa2) / 2 |
| Solubility | Sparingly soluble in water, soluble in acidic and alkaline solutions, insoluble in non-polar organic solvents. | General property of amino acids.[2] Solubility in water at 25°C is likely similar to or slightly lower than isoleucine (~41.2 g/L) due to increased hydrophobicity.[3] |
Part 1: Diastereomeric Salt Crystallization
Principle of the Method
Diastereomeric salt crystallization is a classical and powerful technique for resolving racemic mixtures of compounds that possess an acidic or basic functional group. The principle lies in the reaction of the racemic amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical properties, including solubility.[4] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its isolation. Subsequent treatment of the isolated diastereomeric salt with an acid or base liberates the enantiomerically enriched amino acid.
Protocol: Resolution with (+)-Tartaric Acid
This protocol is a generalized procedure based on the successful resolution of similar amino acids. Optimization of the solvent system and crystallization conditions is crucial for achieving high diastereomeric and enantiomeric excess.
Materials:
-
Racemic 2-amino-3-ethylpentanoic acid
-
(+)-Tartaric acid (L-tartaric acid)
-
Methanol (anhydrous)
-
Ethanol (anhydrous)
-
Diethyl ether
-
6M Hydrochloric acid
-
6M Sodium hydroxide
-
pH indicator paper or pH meter
Procedure:
-
Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 2-amino-3-ethylpentanoic acid in 100 mL of methanol with gentle heating.
-
In a separate beaker, dissolve a stoichiometric equivalent of (+)-tartaric acid in 50 mL of warm methanol.
-
Slowly add the tartaric acid solution to the amino acid solution with continuous stirring.
-
Allow the mixture to cool to room temperature. A precipitate of the diastereomeric salts should begin to form.
-
To increase the yield of the precipitate, the solution can be stored at 4°C overnight.
-
-
Fractional Crystallization (First Crop):
-
Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold methanol, followed by diethyl ether.
-
Dry the crystals under vacuum. This is the first crop of the less soluble diastereomeric salt.
-
The enantiomeric purity of the amino acid in this salt should be determined by chiral HPLC after liberation (see step 4).
-
-
Recrystallization for Purity Enhancement:
-
If the enantiomeric excess (e.e.) of the first crop is not satisfactory, recrystallize the diastereomeric salt from a minimal amount of hot methanol or a methanol/ethanol mixture.
-
Allow the solution to cool slowly to room temperature and then to 4°C to induce crystallization.
-
Collect the crystals as described in step 2. Repeat the recrystallization process until the desired enantiomeric purity is achieved.
-
-
Liberation of the Enantiomerically Enriched Amino Acid:
-
Dissolve the purified diastereomeric salt in a minimal amount of deionized water.
-
Adjust the pH of the solution to the isoelectric point of 2-amino-3-ethylpentanoic acid (~pH 6.0) by the dropwise addition of 6M NaOH.[2] The amino acid will precipitate out of the solution.
-
Cool the suspension in an ice bath to maximize precipitation.
-
Collect the enantiomerically enriched amino acid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Isolation of the Other Enantiomer:
-
The mother liquor from the initial crystallization contains the more soluble diastereomeric salt, which is enriched in the other enantiomer.
-
This enantiomer can be recovered by evaporating the solvent, liberating the amino acid as described in step 4, and potentially performing a similar resolution with (-)-tartaric acid.
-
Part 2: Enzymatic Kinetic Resolution
Principle of the Method
Enzymatic kinetic resolution is a highly selective method that leverages the stereospecificity of enzymes to differentiate between enantiomers.[5] In this approach, the racemic amino acid is first converted to a suitable derivative, typically an ester. This racemic ester is then subjected to enzymatic hydrolysis, often catalyzed by a lipase or protease. The enzyme will selectively hydrolyze one of the enantiomeric esters at a much faster rate than the other. This results in a mixture of one enantiomer as the free acid and the other as the unreacted ester. These two products, having different chemical properties (acid vs. ester), can then be easily separated by standard chemical techniques such as extraction.
Protocol: Lipase-Catalyzed Hydrolysis of the Methyl Ester
This protocol describes the kinetic resolution of the methyl ester of 2-amino-3-ethylpentanoic acid using a commercially available lipase.
Materials:
-
Racemic 2-amino-3-ethylpentanoic acid methyl ester (synthesis described below)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
A. Synthesis of Racemic 2-Amino-3-ethylpentanoic Acid Methyl Ester
-
Suspend 5.0 g of racemic 2-amino-3-ethylpentanoic acid in 50 mL of anhydrous methanol.
-
Cool the suspension in an ice bath and bubble dry HCl gas through the mixture for 30 minutes, or add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic methyl ester.
B. Enzymatic Kinetic Resolution
-
In a temperature-controlled vessel, suspend 2.0 g of racemic 2-amino-3-ethylpentanoic acid methyl ester in 40 mL of 0.1 M phosphate buffer (pH 7.5) and 10 mL of toluene.
-
Add 200 mg of immobilized Candida antarctica Lipase B (CALB).
-
Stir the mixture vigorously at 30°C.
-
Monitor the progress of the reaction by chiral HPLC or by measuring the consumption of base (if using a pH-stat). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.[6]
-
Once 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Acidify the aqueous phase to pH 2 with 1M HCl and extract with ethyl acetate (3 x 30 mL). This will extract the hydrolyzed amino acid.
-
The organic phase from the initial reaction mixture contains the unreacted amino ester.
-
Wash the combined organic extracts containing the free acid with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched 2-amino-3-ethylpentanoic acid.
-
To obtain the other enantiomer, the organic phase containing the unreacted ester can be washed, dried, and concentrated. The ester can then be hydrolyzed chemically (e.g., with aqueous HCl) to yield the other enantiomer of the amino acid.
Part 3: Chiral High-Performance Liquid Chromatography (HPLC)
Principle of the Method
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment within the column, leading to differential interactions with the two enantiomers. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, result in different retention times for the enantiomers, allowing for their separation. For non-proteinogenic amino acids like 2-amino-3-ethylpentanoic acid, macrocyclic glycopeptide-based and crown ether-based CSPs are often highly effective for the analysis of the underivatized amino acid.[7]
Protocol: Analytical Separation on a Macrocyclic Glycopeptide CSP
This protocol is based on methods successfully applied to the separation of isoleucine and allo-isoleucine, close structural analogs of 2-amino-3-ethylpentanoic acid.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase: Astec CHIROBIOTIC T (Teicoplanin-based) or similar macrocyclic glycopeptide column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase and Conditions:
| Parameter | Condition | Rationale/Comments |
| Mobile Phase | Methanol/Water/Acetic Acid/Triethylamine (e.g., 80/20/0.1/0.1, v/v/v/v) | The organic modifier (methanol) and aqueous component control retention. The acidic and basic additives improve peak shape for the zwitterionic amino acid. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be optimized for better resolution. |
| Column Temperature | 25°C | Temperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility. |
| Detection | UV at 210 nm or MS | Amino acids have low UV absorbance at higher wavelengths. MS detection provides higher sensitivity and specificity. |
| Injection Volume | 10 µL | Should be adjusted based on sample concentration and detector sensitivity. |
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of racemic 2-amino-3-ethylpentanoic acid in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The two enantiomers should elute as separate peaks.
-
-
Optimization:
-
If the resolution is not optimal, adjust the mobile phase composition. Increasing the water content will generally increase retention.
-
The ratio of acetic acid to triethylamine can be varied to fine-tune peak shape.
-
Lowering the flow rate may also improve resolution.
-
Conclusion
The chiral resolution of 2-amino-3-ethylpentanoic acid is a critical step in harnessing its potential in various scientific disciplines. This guide has provided a detailed overview and actionable protocols for three distinct yet complementary resolution strategies: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral HPLC. The choice of method will depend on the specific requirements of the research, including the scale of the resolution, the desired level of enantiopurity, and the available instrumentation. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently approach the separation of 2-amino-3-ethylpentanoic acid enantiomers, paving the way for further investigation into their unique properties and applications.
References
- Hamada, Y., & Shioiri, T. (2005). Recent progress of the synthetic studies of biologically active marine cyclic peptides and depsipeptides. Chemical Reviews, 105(12), 4441-4482.
- Hughes, D. L. (2014). A practical guide to the diastereomeric salt resolution of chiral acids, bases, and amino acids. In Chiral Amine Synthesis (pp. 3-23). Wiley-VCH Verlag GmbH & Co. KGaA.
-
PubChem. (n.d.). L-Isoleucine. National Center for Biotechnology Information. Retrieved from [Link]
-
J-Stage. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]
-
PubMed. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Retrieved from [Link]
-
Kyushu University. (n.d.). Development of an enantioselective three-dimensional HPLC system for the determination of alanine, valine, isoleucine, allo-isoleucine and leucine in human plasma and urine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of L-Isoleucine (CAS 73-32-5). Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Retrieved from [Link]
-
PMC. (n.d.). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. Retrieved from [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
-
Chimia. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. Retrieved from [Link]
-
PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Retrieved from [Link]
-
PMC. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Retrieved from [Link]
-
PMC. (n.d.). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Retrieved from [Link]
-
TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Retrieved from [Link]
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
Sources
- 1. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Protecting group strategies for 3-Ethyl-D-norvaline in peptide synthesis
Application Note & Protocol Guide
Topic: Strategic Deployment of Protecting Groups for 3-Ethyl-D-norvaline in Advanced Peptide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern therapeutic and materials science research. 3-Ethyl-D-norvaline, a sterically hindered β-branched amino acid, offers unique conformational constraints and hydrophobic characteristics to novel peptides. However, its successful integration via Solid-Phase Peptide Synthesis (SPPS) is non-trivial and requires a nuanced approach to protecting group strategy and coupling chemistry. The steric bulk imposed by the β-ethyl group significantly impedes reaction kinetics, necessitating optimized protocols to prevent common synthetic failures such as incomplete coupling and deletion sequences. This guide provides a comprehensive overview of the strategic considerations, detailed experimental protocols, and troubleshooting advice for the effective use of 3-Ethyl-D-norvaline in peptide synthesis, with a primary focus on the Fmoc/tBu orthogonal strategy.
The Core Challenge: Steric Hindrance in a Non-Canonical Residue
3-Ethyl-D-norvaline is an analogue of isoleucine and valine, both of which are known to present challenges in peptide synthesis due to steric hindrance from their β-branched side chains.[1] The ethyl group at the Cβ position of 3-Ethyl-D-norvaline creates a sterically demanding environment that directly impacts two critical phases of peptide synthesis:
-
Nα-Amine Acylation: During the coupling step of SPPS, the nucleophilic attack of a deprotected N-terminal amine on the activated carboxyl group of the incoming protected 3-Ethyl-D-norvaline is sterically impeded.
-
Carboxyl Group Activation: Conversely, when 3-Ethyl-D-norvaline is the C-terminal residue of the growing peptide chain, its activated carboxyl group is shielded, hindering the approach of the incoming amino acid.
These steric challenges routinely lead to lower coupling efficiencies and slower reaction rates when standard protocols are employed.[2][3] Therefore, a successful synthesis is contingent on the rational selection of protecting groups and the use of highly efficient coupling reagents.
Strategic Framework: Orthogonal Protection & Reagent Selection
The principle of orthogonal protection is fundamental to modern SPPS, allowing for the selective removal of one class of protecting groups while others remain intact.[4][5][6] The most prevalent strategy, and the one recommended for 3-Ethyl-D-norvaline, is the Fmoc/tBu approach.
-
Nα-Protection (Temporary): The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary protection of the α-amino group. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[7][8]
-
Side-Chain Protection (Permanent): Acid-labile groups, such as tert-butyl (tBu) for hydroxyl or carboxyl side chains, are used for "permanent" protection throughout the synthesis. These groups are removed concurrently with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[9][10][11]
The alternative Boc/Bzl strategy, which uses the acid-labile Boc group for Nα-protection and benzyl-based groups for side chains, is less common in modern synthesis due to the need for harsh acids (e.g., HF) for final cleavage.[12][13] The milder conditions of the Fmoc/tBu strategy are generally preferred.[8]
Crucial Choice: Coupling Reagents for Hindered Systems
Standard carbodiimide activators like DCC or DIC are often insufficient for driving the acylation of sterically hindered amino acids to completion.[2] For robust and efficient coupling of Fmoc-3-Ethyl-D-norvaline-OH, the use of high-potency uronium/aminium or phosphonium salt-based reagents is mandatory.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium Salt | High efficiency for hindered couplings, rapid activation, low racemization with base additive.[14] | Cost; requires a non-nucleophilic base (DIPEA, Collidine). |
| HBTU / HCTU | Aminium Salt | Very effective and widely used, good solubility.[14] HCTU is often more efficient and cost-effective. | Byproducts can be allergenic. Less potent than HATU for the most difficult couplings. |
| COMU | Aminium Salt | Performance comparable to HATU, but with safer, non-explosive byproducts (Oxyma-based).[14] | Newer reagent, may be less widely available. |
| PyBOP / PyBrOP | Phosphonium Salt | PyBrOP is extremely reactive and effective for very hindered couplings, including N-methylated residues. | Higher cost; can be less stable than aminium salts. |
Recommendation: For routine incorporation of 3-Ethyl-D-norvaline, HATU or HCTU activated with DIPEA or 2,4,6-collidine provides an excellent balance of efficiency and cost. For particularly challenging sequences prone to aggregation, COMU or PyBrOP may offer a superior outcome.
Experimental Protocols
Protocol 1: Nα-Fmoc Protection of 3-Ethyl-D-norvaline
This protocol details the initial protection of the free amino acid, a prerequisite for its use in SPPS.
-
Dissolution: Dissolve 3-Ethyl-D-norvaline (1.0 eq) in a 10% aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 eq) in dioxane or acetonitrile.
-
Reaction: Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes, maintaining the temperature at 0 °C.
-
Incubation: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography to yield pure Fmoc-3-Ethyl-D-norvaline-OH.
Protocol 2: SPPS Cycle for Incorporating Fmoc-3-Ethyl-D-norvaline-OH
This protocol outlines a single, optimized cycle for adding the hindered residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Coupling Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-3-Ethyl-D-norvaline-OH (4.0 eq), HATU (3.9 eq), and 2,4,6-collidine or DIPEA (8.0 eq) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is critical for overcoming steric hindrance.
-
Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated (double coupling).
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Recommended): To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,4,6-collidine in DMF) for 20 minutes.
-
Final Wash: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) before proceeding to the next synthesis cycle.
Protocol 3: Final Cleavage and Global Deprotection
This protocol is for cleaving the completed peptide from the resin and removing any acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, low-odor cocktail is Reagent B : TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v). TIS is a scavenger to trap reactive cationic species generated during deprotection.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting Common Issues
-
Problem: Incomplete coupling (positive Kaiser test after extended reaction).
-
Cause: Severe steric hindrance, peptide aggregation on the resin.[15][16]
-
Solution 1 (Double Coupling): Immediately repeat the coupling step with a fresh solution of activated Fmoc-3-Ethyl-D-norvaline-OH.
-
Solution 2 (Elevated Temperature): For extremely difficult couplings, microwave-assisted SPPS can be employed to drive the reaction to completion.[3] Alternatively, conventional heating to 40-50 °C can improve efficiency.
-
Solution 3 (Solvent Choice): In cases of aggregation, using a more chaotropic solvent like N-methyl-2-pyrrolidone (NMP) or adding a small percentage of DCM to the DMF can disrupt secondary structures.
-
-
Problem: Low final yield of the desired peptide.
-
Cause: Cumulative effect of incomplete couplings and deprotections throughout the synthesis.
-
Solution: Ensure a capping step is used after every coupling, especially after the incorporation of 3-Ethyl-D-norvaline, to minimize the accumulation of deletion sequences. Verify the efficiency of all coupling reagents and the purity of the protected amino acid.
-
Conclusion
The successful incorporation of sterically demanding residues like 3-Ethyl-D-norvaline is achievable through a scientifically informed strategy. The challenges posed by its β-ethyl group can be effectively overcome by moving beyond standard SPPS protocols. By employing high-potency coupling reagents such as HATU or COMU, extending reaction times, and implementing rigorous in-process controls like the Kaiser test and capping steps, researchers can reliably synthesize novel peptides containing this valuable non-canonical amino acid. This strategic approach unlocks the potential to explore new chemical space in peptide-based drug discovery and materials science.
References
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. biosynth.com [biosynth.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Mastering Peptide Bond Formation with Sterically Hindered Amino Acids
Abstract
The incorporation of sterically hindered amino acids, such as (R)-2-Amino-3-ethylpentanoic acid and other α,α-disubstituted or N-methylated residues, represents a significant challenge in solid-phase and solution-phase peptide synthesis. The steric bulk surrounding the α-carbon and/or the secondary amine dramatically slows the kinetics of amide bond formation, often leading to incomplete reactions, low yields, and deletion sequences when using standard coupling protocols. This technical guide provides an in-depth analysis of the challenges and presents a systematic approach to selecting and optimizing coupling reagents and methodologies. We detail the mechanistic underpinnings of various reagent classes—from classic carbodiimides to advanced uronium, phosphonium, and oxyma-based salts—and provide field-proven protocols to overcome the most demanding coupling steps.
The Challenge: Steric Hindrance in Peptide Coupling
The formation of a peptide bond is a nucleophilic acyl substitution reaction. For this to occur, the carboxyl group of the incoming amino acid must be activated to form a reactive intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. Steric hindrance, particularly from bulky side chains on the β-carbon or substitution on the α-carbon, creates a formidable kinetic barrier by impeding the approach of the nucleophile to the activated carboxyl group.
Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficient for these demanding couplings, as they form intermediates that are not reactive enough to overcome this steric barrier.[1] This necessitates the use of more potent activating reagents.
Figure 1: Conceptual diagram of steric hindrance impeding the approach of the nucleophilic amine to the activated carboxyl group of a bulky amino acid.
A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for successfully incorporating hindered residues.[2] Modern reagents are broadly classified into uronium/aminium salts and phosphonium salts, which offer significant advantages over older carbodiimide-based methods.
Uronium/Aminium Salts
These reagents function by creating highly reactive esters, typically with additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the coupling reaction, making HOAt-based reagents particularly potent.[5]
-
HATU / HBTU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and its benzotriazole analogue (HBTU) are the most common reagents in this class.[6][7] HATU is generally superior for hindered couplings due to the formation of the more reactive OAt-ester.[5][8]
-
HCTU: A less expensive alternative to HATU, HCTU incorporates the more acidic and reactive 6-Cl-HOBt leaving group.[9]
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate is a third-generation uronium salt based on OxymaPure.[2][10] It offers reactivity comparable or superior to HATU for hindered couplings, with the added benefits of being non-explosive and generating water-soluble byproducts.[7][11]
Causality Insight: The enhanced reactivity of HATU and COMU stems from the electron-withdrawing nature of their respective leaving groups (HOAt and Oxyma), which makes the activated carboxyl group a better electrophile.
Trustworthiness Note: A critical drawback of uronium/aminium reagents is the potential for a side reaction where the reagent reacts with the N-terminal amine, forming a guanidinium cap that terminates chain elongation.[5][12] This is mitigated by using a stoichiometric amount (or slight deficiency) of the coupling reagent relative to the carboxylic acid and pre-activating the acid before adding it to the amine.[13]
Phosphonium Salts
Phosphonium salts activate the carboxylic acid by forming an acyloxyphosphonium intermediate.[14] This class of reagents is highly valued for its efficiency and for circumventing the guanidinylation side reaction associated with uronium salts.[12]
-
BOP / PyBOP: While Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate (BOP) was a pioneering reagent, it releases carcinogenic HMPA as a byproduct.[2] PyBOP, its pyrrolidino-substituted analogue, is a safer and equally effective alternative.[2][6][8]
-
PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is the phosphonium counterpart to HATU.[14] It is exceptionally effective for hindered couplings, including N-methylated amino acids, combining the power of the HOAt leaving group with the clean reactivity of the phosphonium core.[5][7]
Expertise Insight: The key advantage of phosphonium salts is their mechanism. They do not possess the electrophilic carbon susceptible to direct reaction with the peptide's N-terminus, thus avoiding the chain-terminating guanidinylation side reaction. This makes them ideal for difficult couplings where longer reaction times or excess reagent might be tempting.[5][12]
Figure 2: Simplified comparison of the primary activated intermediates in Uronium vs. Phosphonium salt-mediated couplings.
Data Summary: Reagent Selection Guide
| Reagent Class | Example(s) | Relative Potency (Hindered AA) | Key Advantage(s) | Key Disadvantage(s) |
| Carbodiimide | DIC, EDC | Low | Low cost, simple byproducts | Often fails for hindered couplings; high racemization risk without additives. |
| Uronium/Aminium | HATU, HCTU, COMU | Very High | Fast kinetics, highly effective for hindered AA.[6][8] | Potential for guanidinylation side reaction; HATU is expensive.[5][13] |
| Phosphonium | PyBOP, PyAOP | High to Very High | No guanidinylation; clean reactions ideal for fragment coupling.[12][14] | Byproducts can be difficult to remove in solution phase; higher molecular weight. |
| Acyl Fluoride | TFFH, PyFluor | Highest | Extremely reactive, can overcome severe steric barriers.[15] | Requires anhydrous conditions; reagent handling requires care. |
Advanced Strategies for Extremely Hindered Couplings
When even the most potent uronium or phosphonium reagents fail, more advanced strategies are required.
Acyl Fluoride Method
Converting the carboxylic acid to a highly reactive acyl fluoride can drive even the most stubborn couplings to completion.[1][15] Acyl fluorides are small and highly electrophilic, minimizing steric repulsion during the transition state.[15] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are used to generate the acyl fluoride in situ.
Microwave-Assisted Peptide Synthesis (MAPS)
Steric hindrance dramatically increases the activation energy of the coupling reaction. Microwave irradiation provides a rapid and efficient way to supply this energy, significantly accelerating reaction rates and driving difficult couplings to completion in minutes rather than hours.[1] This technique is particularly effective when combined with high-potency reagents like HATU or COMU.
Experimental Protocols
Audience Note: These protocols assume a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow. Adjustments may be necessary for solution-phase synthesis. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Double Coupling of a Hindered Amino Acid using HATU
This protocol is a robust starting point for incorporating residues like this compound. The "double coupling" strategy ensures the reaction is driven to completion.
Materials:
-
Fmoc-protected hindered amino acid (e.g., Fmoc-(R)-2-Amino-3-ethylpentanoic acid-OH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Kaiser test reagents (for monitoring)
Methodology:
-
Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with NMP (5 x 1 min).
-
Activation Solution (First Coupling):
-
In a separate vessel, dissolve the Fmoc-hindered amino acid (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in NMP.
-
Add DIPEA (8.0 eq.) to the solution.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
First Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed with the second coupling.
-
Drain the reaction vessel and wash the resin thoroughly with NMP (5 x 1 min).
-
-
Second Coupling (if necessary):
-
Prepare a fresh activation solution as described in Step 2.
-
Add the new solution to the resin and agitate for another 1-2 hours.
-
Wash the resin thoroughly with NMP (5 x 1 min) and proceed to the next step in your synthesis.
-
Self-Validation: The inclusion of a Kaiser test after the first coupling provides a crucial checkpoint. A positive test validates the necessity of the second coupling, ensuring the protocol is robust and adaptable to varying degrees of difficulty.
Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, such as coupling two adjacent α,α-disubstituted amino acids.[1][15]
Materials:
-
Fmoc-protected hindered amino acid (1.0 eq.)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (TFFH) (1.0 eq.)
-
2,4,6-Collidine (2.0 eq.) or DIPEA
-
Anhydrous Dichloromethane (DCM)
-
Resin-bound peptide with a free N-terminal amine
Methodology:
-
Resin Preparation: Ensure the resin-bound peptide is thoroughly washed and dried to be free of nucleophilic solvents like DMF/NMP. Perform final washes with anhydrous DCM.
-
Acyl Fluoride Formation:
-
In a dry glass vessel under an inert atmosphere (N₂ or Ar), dissolve the Fmoc-hindered amino acid (1.0 eq.) in anhydrous DCM.
-
Add Collidine (2.0 eq.) followed by TFFH (1.0 eq.).
-
Stir the mixture for 10-15 minutes at room temperature to form the acyl fluoride.
-
-
Coupling Reaction:
-
Add the solution containing the pre-formed acyl fluoride to the reaction vessel containing the resin.
-
Agitate the mixture. Reaction times can vary significantly, from 2 hours to overnight, depending on the severity of the steric hindrance.[1] Gentle heating (35-40°C) can be applied to accelerate the reaction, but must be monitored to avoid racemization.
-
-
Washing:
-
Drain the reaction solution and wash the resin extensively with DCM, followed by NMP, to prepare for the next synthesis step.
-
Conclusion and Best Practices
Successfully incorporating sterically hindered amino acids is achievable with a systematic approach. For moderately hindered residues, high-potency uronium (HATU, COMU) or phosphonium (PyAOP) reagents, often combined with a double coupling strategy and extended reaction times, are effective. For the most challenging cases, converting the acid to a highly reactive acyl fluoride or employing microwave-assisted synthesis provides the necessary kinetic boost. Always consider the solvent, as NMP is often superior to DMF for its ability to disrupt peptide aggregation and improve reaction efficiency.[1] By understanding the mechanistic principles behind each reagent class and employing robust, validated protocols, researchers can confidently navigate the challenges of synthesizing complex, sterically demanding peptides.
References
-
Title: Phosphonium Salts in Peptide Synthesis Source: Comprehensive Organic Synthesis II URL: [Link]
-
Title: Phosphonium coupling Source: Wikipedia URL: [Link]
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]
-
Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL: [Link]
-
Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
-
Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: DilunBio Peptide Synthesizer URL: [Link]
-
Title: The Uronium/Guanidinium Peptide Coupling Reagents Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Proposed mechanism for activation by uronium salt Source: ResearchGate URL: [Link]
-
Title: Peptide Synthesis Strategies Source: AmbioPharm URL: [Link]
-
Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances, RSC Publishing URL: [Link]
-
Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development, ACS Publications URL: [Link]
-
Title: Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media Source: Molecules, MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. researchgate.net [researchgate.net]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. peptide.com [peptide.com]
- 8. file.globalso.com [file.globalso.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note: Chiral GC-MS Analysis of (R)-2-Amino-3-ethylpentanoic Acid Following Derivatization
Introduction
The enantiomeric purity of non-proteinogenic amino acids is a critical quality attribute in the development of pharmaceuticals and other bioactive molecules. (R)-2-Amino-3-ethylpentanoic acid, a chiral building block, requires precise and accurate analytical methods to determine its enantiomeric composition. Gas chromatography-mass spectrometry (GC-MS) offers high resolution and sensitivity for chiral analysis, but the inherent low volatility and high polarity of amino acids necessitate a derivatization step to convert them into thermally stable and volatile compounds suitable for GC analysis.[1][2][3] This application note provides a detailed protocol for the derivatization of this compound and its subsequent analysis by chiral GC-MS.
The primary challenge in analyzing amino acids by GC is their zwitterionic nature at physiological pH, which makes them non-volatile.[2][3] Derivatization chemically modifies the polar functional groups (carboxyl and amino groups) to increase the molecule's volatility.[2] For chiral analysis, derivatization can be approached in two ways:
-
Indirect Chiral Separation: The amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, non-chiral GC column.[4]
-
Direct Chiral Separation: The amino acid is derivatized with an achiral reagent to increase its volatility, and the resulting enantiomeric derivatives are then separated on a chiral stationary phase (CSP) GC column.[1][5] This is the most widely used approach due to the commercial availability of reliable chiral columns.[1]
This guide will focus on the direct chiral separation method, employing a two-step achiral derivatization followed by separation on a chiral GC column. This approach is favored for its robustness and the high-resolution separation achievable with modern chiral stationary phases like Chirasil®-Val.[1][6][7]
Principle of the Method
The protocol described herein involves a two-step derivatization process:
-
Esterification: The carboxylic acid group of this compound is converted to its corresponding methyl ester using methanolic HCl. This reaction neutralizes the negative charge and increases volatility.
-
Acylation: The primary amine group is then acylated using pentafluoropropionic anhydride (PFPA). This step further increases the volatility and thermal stability of the derivative. The fluorine atoms in the PFPA moiety also enhance the sensitivity of detection by electron capture detection (ECD) or provide characteristic mass fragments for mass spectrometry (MS).[8]
The resulting N-pentafluoropropionyl amino acid methyl ester is then analyzed by GC-MS on a chiral stationary phase column, which allows for the separation of the R and S enantiomers.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: Overall workflow for the chiral analysis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| (S)-2-Amino-3-ethylpentanoic acid | ≥98% | Sigma-Aldrich |
| Methanol, Anhydrous | ≥99.8% | Sigma-Aldrich |
| Acetyl Chloride | Reagent Grade, ≥98% | Sigma-Aldrich |
| Pentafluoropropionic Anhydride (PFPA) | ≥99% | Sigma-Aldrich |
| Dichloromethane, Anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate, Anhydrous | ≥99.8% | Sigma-Aldrich |
| Nitrogen Gas, High Purity | ≥99.999% | Local Supplier |
| 2 mL Screw-Top Vials with PTFE-lined caps | - | Agilent |
Note: The use of anhydrous solvents is critical to prevent hydrolysis of the derivatizing reagents and the formed derivatives, which can lead to incomplete reactions and inaccurate results.[2]
Protocol: Derivatization of this compound
This protocol is designed for a 1 mg sample size and can be scaled as needed.
1. Preparation of Methanolic HCl (3N)
-
Caution: This step should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetyl chloride is corrosive and reacts violently with water.
-
Slowly add 22 mL of acetyl chloride to 100 mL of anhydrous methanol in a flask cooled in an ice bath.
-
Stir the solution gently for 10 minutes. This solution should be prepared fresh daily.
2. Step 1: Esterification
-
Weigh 1 mg of the amino acid standard or sample into a 2 mL screw-top vial.
-
Add 1 mL of the freshly prepared 3N methanolic HCl.
-
Cap the vial tightly and heat at 100°C for 30 minutes in a heating block or oven.
-
After heating, remove the vial and allow it to cool to room temperature.
-
Remove the cap and evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas. Gentle heating (e.g., 40-50°C) can be used to expedite this process.
3. Step 2: Acylation
-
To the dried residue from the esterification step, add 1 mL of anhydrous dichloromethane and 100 µL of pentafluoropropionic anhydride (PFPA).
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the final derivative in an appropriate volume (e.g., 200 µL) of anhydrous ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Column | Chirasil®-L-Val (25 m x 0.25 mm I.D., 0.16 µm film thickness) or equivalent chiral stationary phase.[1][6][9] |
| Injector | Split/Splitless, operated in split mode (e.g., 20:1) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 80°C, hold for 2 min. Ramp 1: 5°C/min to 150°C. Ramp 2: 20°C/min to 200°C, hold for 5 min. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-400) for initial identification and Selected Ion Monitoring (SIM) for quantitative analysis. |
| Injection Volume | 1 µL |
Data Analysis and Interpretation
Mass Spectra: The EI mass spectrum of the derivatized 2-Amino-3-ethylpentanoic acid will exhibit characteristic fragments. The molecular ion (M+) may be weak or absent. Key fragments will include the loss of the methoxy group (-OCH3) and fragments arising from the cleavage of the alkyl side chain.
Chiral Separation: Under the specified GC conditions, the derivatized (R)- and (S)-enantiomers should be baseline resolved. The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers:
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Where Area_major is the peak area of the enantiomer in excess and Area_minor is the peak area of the other enantiomer.
Trustworthiness and Method Validation
To ensure the reliability of this method, the following validation steps are recommended:
-
Specificity: Analyze a blank sample (reagents only) to ensure no interfering peaks are present at the retention times of the analytes.
-
Linearity: Prepare a series of calibration standards with varying ratios of the R and S enantiomers to demonstrate the linear response of the detector.
-
Precision: Perform replicate injections of a known sample to assess the repeatability of the retention times and peak areas.
-
Racemization Check: Derivatize a sample of enantiomerically pure this compound. The absence of a significant peak for the (S)-enantiomer will confirm that the derivatization procedure does not induce racemization.[10]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Incomplete derivatization; active sites in the GC system. | Ensure anhydrous conditions; check for leaks in the GC system; use a fresh, deactivated liner. |
| No or Low Signal | Incomplete derivatization; derivative degradation in the injector. | Verify reagent quality and reaction conditions; lower injector temperature if necessary. |
| Poor Enantiomeric Resolution | Inappropriate GC column or oven temperature program. | Use a recommended chiral column; optimize the temperature ramp for better separation. Lowering the temperature often improves chiral selectivity. |
| Ghost Peaks | Carryover from previous injections; septum bleed. | Run a solvent blank; bake out the column; use a high-quality, low-bleed septum. |
Conclusion
This application note provides a robust and reliable method for the derivatization and subsequent chiral GC-MS analysis of this compound. The two-step esterification and acylation procedure effectively converts the non-volatile amino acid into a thermally stable derivative suitable for gas chromatography. When coupled with a high-resolution chiral stationary phase column, this method allows for accurate and precise determination of enantiomeric purity, a critical parameter in pharmaceutical research and development.
References
- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
- Le, T. P., Be-Veng, C., & Bhushan, R. (2012). Amino acid analysis by gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13.
- Pätzold, R., & Brückner, H. (2005). Gas chromatographic determination of amino acid enantiomers in foods.
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
- Šimek, P., & Húšek, P. (2021).
- Tsogas, G. Z., & Giokas, D. L. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
- Molnár-Perl, I. (2011). Role of chromatography in the analysis of amino acids. In Amino Acid Analysis. InTech.
- Húšek, P. (2016). Chloroformate-based derivatization for gas chromatographic analysis of biological compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Separation of Amino Acids by Gas Chromatography (2005) | Ralf Pätzold | 17 Citations [scispace.com]
- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for Determining the Enantiomeric Purity of (R)-2-Amino-3-ethylpentanoic Acid
Introduction: The Criticality of Enantiomeric Purity
(R)-2-Amino-3-ethylpentanoic acid is a non-proteinogenic amino acid, a class of molecules increasingly utilized as chiral building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Since the biological and pharmacological activities of chiral molecules are often confined to a single enantiomer, the stereoisomeric purity of these starting materials is a critical quality attribute.[1][2][3] The presence of the undesired (S)-enantiomer can lead to reduced therapeutic efficacy, altered pharmacokinetic profiles, or even undesirable toxicological effects. Consequently, a precise and reliable analytical method for quantifying the enantiomeric purity is essential for ensuring drug safety and efficacy.
This application note details a direct high-performance liquid chromatography (HPLC) method for the enantiomeric separation of (R)- and (S)-2-Amino-3-ethylpentanoic acid. The method employs a macrocyclic glycopeptide-based chiral stationary phase (CSP), which provides excellent enantioselectivity for underivatized amino acids, eliminating the need for complex pre-column derivatization steps.[4] The protocol is designed for use in research, development, and quality control environments, providing a robust framework for the accurate determination of enantiomeric excess (% e.e.).
Principle of Chiral Separation: Macrocyclic Glycopeptide CSPs
The separation is achieved on a teicoplanin-based chiral stationary phase. Macrocyclic glycopeptides, such as teicoplanin, are versatile selectors capable of multiple interaction types, making them highly effective for separating a wide range of chiral compounds, especially amino acids.[4][5][6]
The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector bonded to the silica support. For amino acids, the key interactions typically involve:
-
Ionic (Charge-Charge) Interactions: A primary "docking" interaction occurs between the protonated amine of the analyte and an anionic carboxylate group within the glycopeptide structure.[5][7]
-
Hydrogen Bonding: Amide linkages, hydroxyl groups, and sugar moieties on the CSP provide numerous sites for hydrogen bond donor and acceptor interactions.
-
Steric Repulsion: The three-dimensional, basket-like structure of the teicoplanin molecule creates a sterically constrained environment. Differences in how the (R) and (S) enantiomers fit into these cavities lead to differences in the stability of the formed complexes and, consequently, different retention times.[6][7]
This multi-modal interaction potential allows for successful separations in various mobile phase modes, including reversed-phase, normal-phase, and polar ionic modes.[4][6] For this application, a polar ionic mode is selected to maximize enantioselectivity.
Diagram: Chiral Recognition Workflow Caption: Simplified workflow for enantiomeric purity analysis by chiral HPLC.
Detailed Experimental Protocol
This protocol provides a starting point for method development and validation. Analysts should verify and optimize parameters based on their specific instrumentation and requirements.
Materials and Reagents
-
This compound (Test Sample)
-
(S)-2-Amino-3-ethylpentanoic acid (for racemic standard preparation)
-
Methanol (HPLC Grade)
-
Acetic Acid (Glacial, ACS Grade)
-
Triethylamine (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
HPLC System and Conditions
The following table summarizes the instrumental parameters for the analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/Vis Detector (VWD) or Diode Array Detector (DAD) |
| Chiral Column | CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Rationale for Choices:
-
Column: The CHIROBIOTIC® T is a well-established teicoplanin-based CSP known for its broad selectivity for amino acids.[4]
-
Mobile Phase: A polar ionic mobile phase is used. The small amounts of acetic acid and triethylamine control the ionization state of both the analyte and the stationary phase, which is crucial for achieving optimal enantioselectivity.[6][7]
-
Detection: Low UV wavelength (210 nm) is chosen because simple amino acids lack a strong chromophore.
Preparation of Solutions
-
Mobile Phase Preparation: For 1 L of mobile phase, combine 1000 mL of methanol, 200 µL of glacial acetic acid, and 100 µL of triethylamine. Mix thoroughly and degas before use.
-
Diluent: Use the mobile phase as the diluent for all standards and samples.
-
System Suitability Solution (Racemic Standard): Accurately weigh approximately 5 mg of this compound and 5 mg of (S)-2-Amino-3-ethylpentanoic acid into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This creates a solution of approximately 0.1 mg/mL total concentration.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution (Racemic Standard) five times.
-
Verify that the system suitability requirements are met (see Table below).
-
Inject the Sample Solution in duplicate.
-
After analysis, flush the column with Methanol for 30 minutes before storage.
Data Analysis and System Suitability
System Suitability Testing (SST)
System suitability is performed to ensure the chromatographic system is adequate for the intended analysis. The parameters are established using the racemic standard.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | Rs between (S) and (R) peaks ≥ 1.5 |
| Tailing Factor (T) | T ≤ 2.0 for both enantiomer peaks |
| Repeatability (%RSD) | %RSD of the peak areas for 5 replicate injections ≤ 2.0% |
Calculation of Enantiomeric Purity
The enantiomeric purity is determined by calculating the area percentage of the undesired (S)-enantiomer relative to the total area of both enantiomer peaks.
% (S)-Enantiomer = (Area(S)-peak / (Area(S)-peak + Area(R)-peak)) x 100
The enantiomeric purity of the (R)-enantiomer is reported as: 100% - % (S)-Enantiomer .
Diagram: Method Validation Logic Caption: Core parameters for method validation as per ICH Q2(R1) guidelines.
Method Validation Summary
This method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9][10][11] A typical validation would include the following parameters for the quantification of the (S)-enantiomer as an impurity.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers and from any known impurities or degradants. |
| Limit of Quantitation (LOQ) | Typically 0.1% of the nominal sample concentration. S/N ratio ≥ 10. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the (S)-enantiomer over a range from LOQ to 1.0%. |
| Accuracy | % Recovery between 80.0% and 120.0% for the (S)-enantiomer spiked at LOQ, 0.5%, and 1.0% levels. |
| Precision (Repeatability) | %RSD ≤ 10.0% for six preparations of a sample spiked with the (S)-enantiomer at the 0.5% level. |
| Robustness | Method performance is unaffected by small, deliberate changes in flow rate, column temperature, and mobile phase composition. |
Conclusion
The described direct chiral HPLC method provides a specific, robust, and reliable means for determining the enantiomeric purity of this compound. By utilizing a teicoplanin-based chiral stationary phase, the method avoids cumbersome derivatization procedures, streamlining the analytical workflow. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to implement effective chiral purity testing and ensure the quality of critical pharmaceutical building blocks.
References
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Institutes of Health (NIH). [Link]
-
Chiral recognition mechanisms with macrocyclic glycopeptide selectors. PubMed. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Marcel Dekker, Inc. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. PubMed. [Link]
-
Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. SpringerLink. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH). [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. [Link]
-
Determination of 26 Free Chiral Amino Acids in Industrial Products by Pre-column Derivatization and HPLC-MS/MS. Chinese Journal of Chromatography. [Link]
-
Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. R Discovery. [Link]
-
Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography | Request PDF. ResearchGate. [Link]
-
Macrocyclic Glycopeptide Chiral Stationary Phases | Request PDF. ResearchGate. [Link]
-
(PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. ResearchGate. [Link]
-
Chiral Recognition by Macrocyclic Glycopeptides. Grantome. [Link]
-
8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases | Request PDF. ResearchGate. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
Sources
- 1. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. jordilabs.com [jordilabs.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
Application Notes & Protocols: (R)-2-Amino-3-ethylpentanoic Acid in Peptidomimetic Design
Introduction: Overcoming the Peptide Therapeutic Hurdle with Strategic Design
Peptides represent a highly promising class of therapeutics due to their high specificity and low off-target toxicity. However, their clinical utility is often hampered by inherent limitations, including poor metabolic stability due to rapid degradation by proteases, and a lack of defined secondary structure in solution, which can lead to reduced receptor affinity.[1][2] Peptidomimetics, synthetic compounds that mimic the structure and function of natural peptides, offer a robust strategy to overcome these challenges.[1][3]
A cornerstone of modern peptidomimetic design is the incorporation of non-proteinogenic, or unnatural, amino acids (UAAs).[4][5][6] These custom-designed building blocks can introduce unique structural and chemical properties, profoundly enhancing the therapeutic profile of a peptide.[7] Among these, (R)-2-Amino-3-ethylpentanoic acid, a β-branched chiral amino acid, has emerged as a powerful tool for imparting conformational rigidity and exceptional resistance to enzymatic degradation.
This guide provides a comprehensive overview of the rationale, applications, and detailed protocols for utilizing this compound in peptidomimetic drug discovery and development.
Physicochemical Profile: this compound
Understanding the fundamental properties of this UAA is critical for its effective application. Its structure features a bulky diethyl group at the β-carbon, which is central to its function in peptidomimetic design.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-ethylpentanoic acid | [8] |
| Synonyms | 3-Ethyl-D-norvaline, D-β,β-Diethylalanine | [8][9] |
| CAS Number | 14328-61-1 | [8][10] |
| Molecular Formula | C₇H₁₅NO₂ | [8][11] |
| Molecular Weight | 145.20 g/mol | [8][11] |
| Appearance | White solid | [9] |
| Melting Point | 155-157°C | [9] |
The Scientific Rationale: Steric Shielding and Conformational Control
The decision to incorporate this compound is driven by two primary mechanistic advantages:
-
Enhanced Proteolytic Stability: Proteases recognize and cleave specific peptide bond sequences. The bulky β,β-diethyl side chain of this compound acts as a steric shield, physically hindering the approach of protease active sites to the adjacent peptide bonds.[12][13] This steric hindrance dramatically reduces the rate of enzymatic degradation, thereby increasing the in vivo half-life of the peptidomimetic.[2][6]
-
Conformational Constraint: The rotational freedom of a peptide backbone is a key determinant of its secondary structure. The significant steric bulk of the 3-ethylpentyl group restricts the allowable Ramachandran angles (φ and ψ) of the peptide backbone in its vicinity.[14] This constraint can be strategically employed to induce and stabilize specific secondary structures, such as β-turns or helical conformations, which are often crucial for high-affinity receptor binding.[15]
Caption: Impact of this compound on peptide properties.
Application Protocol I: Solid-Phase Peptide Synthesis (SPPS)
The following protocol details the manual incorporation of Fmoc-(R)-2-Amino-3-ethylpentanoic acid-OH into a peptide sequence using the standard Fmoc/tBu strategy on a Rink Amide resin.[16][17]
Core Principle: SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7] This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple washing and filtration.[18]
Caption: Workflow for incorporating the UAA via Solid-Phase Peptide Synthesis.
Materials:
-
Fmoc-Rink Amide Resin (or other suitable resin)
-
Fmoc-(R)-2-Amino-3-ethylpentanoic acid-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (or other suitable coupling reagent like HATU or PyBOP)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
Step-by-Step Methodology:
-
Resin Preparation (Swelling): a. Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel. b. Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[16] c. Drain the DMF using a filtered syringe or by vacuum filtration.
-
Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the swollen resin. b. Agitate for 5 minutes, then drain. c. Repeat the 20% piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal. d. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Coupling of this compound:
-
Causality: Due to the steric hindrance of the β,β-diethyl side chain, this coupling step may be slower than for standard amino acids. Therefore, an extended coupling time and potentially a double coupling are recommended to ensure the reaction goes to completion. a. In a separate vial, pre-activate the amino acid. Dissolve Fmoc-(R)-2-Amino-3-ethylpentanoic acid-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to react for 2-3 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for 2-4 hours at room temperature. d. Self-Validation (Kaiser Test): Take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete. e. Troubleshooting: If the Kaiser test is positive, drain the reaction solution and repeat the coupling step (double coupling) with a freshly prepared activated amino acid solution for another 2 hours.[19]
-
-
Chain Elongation: a. After successful coupling, wash the resin thoroughly with DMF (5x) and DCM (3x). b. Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator. b. Prepare the cleavage cocktail (e.g., 10 mL per gram of resin) of 95% TFA / 2.5% H₂O / 2.5% TIS. Caution: Work in a fume hood, TFA is highly corrosive. c. Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.[19] This step cleaves the peptide from the resin and removes side-chain protecting groups simultaneously.[17]
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing a large volume (~10x) of ice-cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. Decant the ether. d. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA. e. Dry the crude peptide pellet under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Application Protocol II: Characterization and Stability Analysis
1. Confirmation of Incorporation:
-
Method: The purified peptide should be analyzed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight.[20]
-
Expected Outcome: The observed mass should match the calculated theoretical mass of the peptide containing this compound. This confirms the successful incorporation of the UAA.
2. Proteolytic Stability Assay:
-
Objective: To demonstrate the enhanced stability of the peptidomimetic compared to its native counterpart (where the UAA is replaced by a natural amino acid like Valine or Isoleucine).
-
Protocol: a. Prepare solutions of both the peptidomimetic and the native control peptide at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4). b. Add a protease solution (e.g., trypsin, chymotrypsin, or a general protease like pronase) to each peptide solution. The enzyme-to-substrate ratio should be standardized (e.g., 1:100 w/w). c. Incubate both solutions at 37°C. d. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture. e. Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of 1% TFA or by heating. f. Analyze the aliquots by RP-HPLC. Monitor the disappearance of the full-length peptide peak over time.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for both the peptidomimetic and the native peptide. The peptidomimetic containing this compound is expected to show a significantly slower rate of degradation.[12]
Conclusion
This compound is a highly effective building block for addressing the core challenges of peptide-based drug development. Its strategic incorporation provides a dual benefit of sterically shielding the peptide backbone from enzymatic cleavage and imposing valuable conformational constraints. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and validation of peptidomimetics containing this powerful UAA, enabling researchers to engineer next-generation therapeutics with enhanced stability and tailored biological activity.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem.
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Application Notes and Protocols. BenchChem.
-
Ingendoh, A., et al. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
-
Oldach, F., et al. (2021). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. RSC Chemical Biology. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
Makarov, E., et al. (2022). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – An Asian Journal. Retrieved from [Link]
-
Rajashankar, K. R., et al. (1997). Effects of branched beta-carbon dehydro-residues on peptide conformations. Journal of Peptide Research, 50(6), 447-55. Retrieved from [Link]
-
L., Z., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. Retrieved from [Link]
-
N., D., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. Retrieved from [Link]
-
S., G., et al. (2023). A Model for the Rapid Assessment of Solution Structures for 24-Atom Macrocycles: The Impact of β-Branched Amino Acids on Conformation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-AMINO-3-ETHYL-PENTANOIC ACID. Chemsrc. Retrieved from [Link]
-
FDER | UNR. (n.d.). (R)-Fmoc-2-amino-3-ethyl-pentanoic acid. FDER | UNR. Retrieved from [Link]
-
Next Peptide. (n.d.). This compound. Next Peptide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). D-2-Amino-3-ethylpentanoic acid. LookChem. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2025). Peptidomimetics as next – generation therapeutic applications. Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Hook, D. F., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Chemistry & Biodiversity, 2(5), 591-632. Retrieved from [Link]
-
ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
L., Y. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound | C7H15NO2 | CID 15852244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid | lookchem [lookchem.com]
- 10. 14328-61-1 | this compound | Next Peptide [nextpeptide.com]
- 11. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Model for the Rapid Assessment of Solution Structures for 24-Atom Macrocycles: The Impact of β-Branched Amino Acids on Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of branched beta-carbon dehydro-residues on peptide conformations: syntheses, crystal structures and molecular conformations of two tetrapeptides: (a) N-(benzyloxycarbonyl)-DeltaVal-Leu-DeltaPhe-Leu-OCH3 and (b) N-(benzyloxycarbonyl)-DeltaIle-Ala-DeltaPhe-Ala-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing racemization during the synthesis of 3-Ethyl-D-norvaline
Technical Support Center: Synthesis of 3-Ethyl-D-norvaline
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereoselective synthesis of 3-Ethyl-D-norvaline. This guide is designed to provide in-depth, field-proven insights into identifying, troubleshooting, and preventing racemization during your synthetic campaigns. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of non-proteinogenic amino acids like 3-Ethyl-D-norvaline is paramount for therapeutic efficacy and regulatory approval. This resource consolidates critical information into a practical, question-and-answer format.
Section 1: Understanding the Racemization Challenge
This section addresses the fundamental principles of racemization in the context of amino acid synthesis.
Q1: What is racemization, and why is it a critical issue for 3-Ethyl-D-norvaline?
A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate).[1] For a chiral molecule like 3-Ethyl-D-norvaline, this means the desired D-enantiomer is contaminated with its mirror image, 3-Ethyl-L-norvaline.
The primary mechanism involves the deprotonation of the α-carbon (the carbon atom bonded to the amino and carboxyl groups), which is acidic. This deprotonation forms a planar carbanion or enolate intermediate.[1][2] Reprotonation can then occur from either face of this planar structure with roughly equal probability, leading to a loss of the original stereochemistry.
Why it's critical:
-
Pharmacological Activity: Biological systems are inherently chiral. Often, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or, in worst-case scenarios, cause harmful side effects.
-
Regulatory Hurdles: Regulatory agencies like the FDA require stringent control and characterization of stereoisomers in drug substances. Significant racemization can lead to batch rejection and costly delays.
-
Purification Complexity: Separating enantiomers on a large scale is often difficult and expensive, making prevention a far more practical strategy than remediation.
Q2: At which stages of a typical synthesis is racemization most likely to occur?
A2: Racemization is most probable during any step where the α-proton is made more acidic and a base is present. The most vulnerable steps are:
-
Carboxyl Group Activation for Amide/Peptide Coupling: This is the most common and critical step for racemization. To form a peptide bond, the carboxylic acid must be activated to create a better leaving group. This activation, often achieved with coupling reagents, significantly increases the acidity of the α-proton. If a base is present, it can easily abstract this proton, leading to racemization via an oxazolone intermediate or direct enolization.[3]
-
Deprotection of Amino Protecting Groups: While less common than during coupling, certain deprotection conditions can induce racemization. For instance, harsh basic conditions used to remove some protecting groups (like Fmoc) can promote epimerization if not carefully controlled.[4]
-
Synthesis via Alkylation or Strecker Reactions: In synthetic routes that build the amino acid from scratch, such as the Strecker synthesis or alkylation of a glycine enolate, the stereocenter is created during the reaction. While not strictly racemization of a pre-existing center, poor diastereoselective control in these steps results in a racemic or near-racemic mixture, necessitating a resolution step.[5]
Section 2: Proactive Strategies for Stereochemical Control
This section focuses on the practical choices you can make during experimental design to minimize racemization from the outset.
Q3: How do I select the right coupling reagent and additives to prevent racemization?
A3: The choice of coupling reagent is arguably the single most important factor in controlling racemization during the incorporation of 3-Ethyl-D-norvaline into a peptide sequence.
The mechanism of racemization during coupling often proceeds through a 5(4H)-oxazolone intermediate. The formation and subsequent enolization of this intermediate are key to the loss of stereochemical integrity. The goal is to use a coupling system where the rate of aminolysis (the desired reaction) is much faster than the rate of racemization.
Recommendations:
-
Carbodiimides with Additives: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are effective but cause significant racemization when used alone.[6] Their use is mandatory with racemization-suppressing additives.[3][6][7]
-
HOBt (1-Hydroxybenzotriazole): The classic additive. It reacts with the activated acid to form an OBt ester, which is less prone to racemization and couples efficiently.[3][7][8]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and safer alternative to HOBt and its derivatives, as it is not explosive.[3][9] It has been shown to be superior to HOBt and comparable to HOAt in suppressing racemization.[9]
-
-
Aminium/Uronium Reagents: These reagents are pre-activated and generally lead to faster coupling times, which helps minimize the window for racemization.
-
HBTU/TBTU: Effective and fast, but can cause racemization in sensitive cases. Their use with an additive like HOBt is still recommended.[7]
-
HATU/HCTU: These are based on the superior additive HOAt (1-Hydroxy-7-azabenzotriazole). They are highly efficient and among the best choices for suppressing racemization, especially for sterically hindered couplings.[3][8]
-
COMU®: A third-generation uronium reagent based on Oxyma. It offers extremely fast, efficient coupling with a very low tendency for racemization and is highly soluble in common solvents.[9]
-
Comparative Table of Common Coupling Systems:
| Reagent System | Relative Speed | Racemization Risk (without additives) | Key Advantages | Considerations |
| DIC | Moderate | High | Cost-effective, soluble byproduct | Requires additive (Oxyma, HOBt) |
| DIC / HOBt | Fast | Low | Industry standard, reliable[3][8] | HOBt has safety/shipping restrictions |
| DIC / Oxyma | Fast | Very Low | Excellent suppression, safer than HOBt[9] | Newer, may be more expensive |
| HBTU | Very Fast | Moderate | Fast reactions, efficient | Can still cause racemization in sensitive cases |
| HATU | Very Fast | Very Low | Excellent for hindered couplings, low racemization[10] | Higher cost |
| COMU | Extremely Fast | Extremely Low | Superior efficiency and safety profile[9] | Premium reagent, highest cost |
Q4: What are the optimal reaction conditions (base, solvent, temperature) to maintain stereopurity?
A4: Beyond the coupling reagent, the reaction environment plays a crucial role.
-
Base Selection: The basicity and steric hindrance of the tertiary amine used are critical.[3]
-
Avoid: Triethylamine (TEA) is small and strongly basic, which accelerates racemization.[3]
-
Prefer: Use sterically hindered, weaker bases. N-Methylmorpholine (NMM) (pKa ~7.4) is a good first choice. 2,4,6-Collidine (pKa ~7.4) is even more hindered and has been shown to produce the least racemization in many systems.[3][11] N,N-Diisopropylethylamine (DIEA) is sterically hindered but more basic (pKa ~10.1) and should be used with caution.[3]
-
-
Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents like Dichloromethane (DCM) or Chloroform can sometimes suppress racemization better than highly polar solvents like Dimethylformamide (DMF), although solubility must be considered.
-
Temperature: Perform couplings at low temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice. Elevated temperatures, sometimes used to push sluggish reactions, significantly increase the rate of racemization.[11]
Q5: How do α-amino protecting groups influence racemization?
A5: The nature of the N-terminal protecting group is fundamental to the mechanism of racemization. Protecting groups are essential to prevent unwanted side reactions and polymerization.[12][13][14][15]
-
Urethane-type Protecting Groups (Boc, Fmoc, Cbz): These are the standard in peptide synthesis for a reason.[16] The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the protecting group itself. This electronic effect makes the formation of the 5(4H)-oxazolone intermediate less favorable, thereby providing significant protection against racemization compared to simple acyl groups like acetyl.[3][4]
-
Novel Protecting Groups: Research has explored protecting groups that can be cleaved under very mild, neutral conditions to further suppress side reactions. For example, the thiol-labile DNPBS group has been shown to greatly suppress racemization compared to conventional Fmoc chemistry.[4]
For the synthesis of 3-Ethyl-D-norvaline itself, or its incorporation into a larger molecule, using a standard Boc or Fmoc protecting group is the most reliable and validated strategy to prevent racemization at the α-center.
Section 3: Troubleshooting and Analysis
This section provides guidance on what to do when racemization is detected and how to confirm the stereochemical purity of your product.
Q6: My analysis shows a mixture of D and L enantiomers. How can I troubleshoot the source of the racemization?
A6: A systematic approach is required. The following flowchart outlines a logical troubleshooting workflow.
Caption: A logical workflow for diagnosing the source of racemization.
Step-by-Step Troubleshooting Guide:
-
Isolate the Step: First, determine if the racemization is happening during the synthesis of the 3-Ethyl-D-norvaline monomer or during its subsequent coupling into a larger molecule. Analyze the enantiomeric purity of your starting amino acid. If it is already compromised, the issue lies in the initial synthesis (e.g., a non-selective Strecker reaction).
-
Scrutinize the Coupling Reaction: If the monomer is pure but the final coupled product is not, this is the culprit.
-
Examine Deprotection: If the coupling protocol is optimized and racemization still occurs, examine the deprotection steps. While less likely with standard Boc/Fmoc chemistry, extended exposure to piperidine (for Fmoc removal) or harsh acid (for Boc removal) could be a factor. Try reducing the deprotection time or using milder reagents if possible.
Q7: What is the standard protocol for determining the enantiomeric purity of my 3-Ethyl-D-norvaline sample?
A7: The gold standard for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) .[17][18]
For non-proteinogenic amino acids like norvaline, direct analysis can be challenging. A common and reliable method involves pre-column derivatization to attach a chromophore or fluorophore, which enhances detection and can aid separation.[17][18]
Protocol: Enantiomeric Purity Analysis by Chiral HPLC
This protocol is a general guideline and must be optimized for your specific equipment and sample matrix.
-
Objective: To separate and quantify the D- and L-enantiomers of 3-Ethyl-norvaline.
-
Instrumentation:
-
Sample Preparation (Derivatization Example with FMOC-Cl):
-
Dissolve a known quantity (e.g., 1 mg) of your 3-Ethyl-norvaline sample in 500 µL of a borate buffer (pH ~9.0).
-
Add a solution of Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a solvent like acetone or acetonitrile. Use a slight molar excess relative to the amino acid.
-
Vortex the mixture and allow it to react at room temperature for 30-60 minutes.
-
Quench the reaction by adding a primary amine like glycine or by acidifying the solution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: Astec CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Isocratic mixture of Methanol/Acetic Acid/Triethylamine (e.g., 100/0.02/0.01, v/v/v). This must be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a certified standard of racemic 3-Ethyl-DL-norvaline (derivatized in the same manner) to determine the retention times of the D- and L-enantiomers.
-
Inject your sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the D and L enantiomers: % ee = (|Area_D - Area_L|) / (Area_D + Area_L) * 100
-
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Kuethe, J. T., et al. (2006). A practical synthesis of 3-ethyl-L-norvaline. Tetrahedron: Asymmetry. Retrieved from [Link]
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (2023). ResearchGate. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024). RSC Publishing. Retrieved from [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved from [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis. (2018). PubMed. Retrieved from [Link]
-
A practical synthesis of 3-ethyl-L-norvaline. (2006). ResearchGate. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Protecting groups in amino acids. (2012). ResearchGate. Retrieved from [Link]
-
Analytical characteristics of the developed method for the enantiomeric determi- nation of norvaline in dietary supplements. (n.d.). ResearchGate. Retrieved from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Chromatogram of the enantioresolution of norvaline. (n.d.). ResearchGate. Retrieved from [Link]
-
Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. creation.com [creation.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Coupling Efficiency of Bulky Amino Acids in SPPS
A Senior Application Scientist's Guide to Overcoming Steric Hindrance with (R)-2-Amino-3-ethylpentanoic Acid and Structurally Similar Residues
The incorporation of sterically hindered amino acids, such as this compound, into a peptide sequence is a frequent challenge in Solid-Phase Peptide Synthesis (SPPS). The bulky nature of these residues can significantly impede the formation of the amide bond, leading to low coupling yields, truncated sequences, and difficult purifications. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of these challenging monomers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "bulky" and "difficult" amino acid in SPPS?
The difficulty in coupling this compound and other sterically hindered amino acids stems from a combination of factors. The ethyl group at the beta-carbon position creates significant steric hindrance around the alpha-amino group, physically obstructing the approach of the activated carboxyl group of the incoming amino acid. This steric bulk can also reduce the nucleophilicity of the amine, making it a less effective reactant.[1] Furthermore, peptide sequences containing multiple bulky and hydrophobic residues are prone to aggregation on the solid support, which can prevent reagents from accessing the reactive sites.[1]
Q2: My standard coupling protocol with DIC/HOBt is giving me very low yields for this amino acid. What is the fundamental reason for this failure?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the high activation energy barrier imposed by severe steric hindrance.[2][3] The reactive intermediate they form, an O-acylisourea, can be too slow to react with the sterically hindered amine, leading to side reactions or incomplete coupling. For sterically demanding couplings, more powerful in-situ activating reagents are necessary to form highly reactive esters that can overcome this steric barrier.[2]
Q3: What are the key parameters I should consider for optimizing the coupling of a bulky amino acid like this compound?
The four primary pillars of optimization for coupling sterically hindered amino acids are:
-
Coupling Reagent: Employing a more potent activating agent is the most critical factor.
-
Reaction Conditions: This includes solvent, temperature, and reaction time, all of which can be modulated to favor the coupling reaction.
-
Coupling Strategy: Techniques like double coupling or in-situ neutralization can significantly improve yields.
-
Monitoring: Careful monitoring of the reaction progress is crucial to ensure complete coupling before proceeding to the next step.
Troubleshooting Guide: Low Coupling Efficiency
This section provides a systematic approach to diagnosing and resolving low coupling yields when incorporating this compound or other bulky residues.
| Observation | Potential Cause | Recommended Solution |
| Positive Kaiser test after a single coupling | Incomplete acylation due to steric hindrance. | 1. Switch to a more potent coupling reagent: Move from carbodiimides to onium salt-based reagents like HATU, HCTU, or COMU.[1][4] 2. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[2][5] |
| Resin shrinking and poor swelling | Peptide aggregation on the solid support. | 1. Change the solvent: Use N-methylpyrrolidone (NMP) instead of Dimethylformamide (DMF) for its superior solvating properties.[2] 2. Incorporate chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.[6] 3. Use a specialized resin: Consider a polyethylene glycol (PEG) based resin which can improve solvation of the growing peptide chain. |
| Low purity of the final peptide with multiple deletion sequences | Consistently incomplete couplings at the bulky residue position. | 1. Increase reaction time and/or temperature: Extend the coupling time from the standard 1-2 hours to overnight.[2] Gentle heating can also be applied, but must be done cautiously to avoid racemization.[2] 2. Microwave-assisted SPPS: Utilize a microwave peptide synthesizer to drive difficult couplings to completion more efficiently.[2] |
| Even with potent coupling reagents, the coupling is still incomplete. | Extreme steric hindrance. | Consider acyl fluoride formation: Convert the carboxylic acid of the incoming amino acid to a highly reactive acyl fluoride using a reagent like TFFH.[2][7] This method is particularly effective for α,α-disubstituted amino acids.[7] |
Experimental Protocols
Protocol 1: Double Coupling using HATU
This protocol is recommended as the first line of optimization when standard methods fail.
-
Deprotection: Swell the resin in DMF and perform the standard Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate the Fmoc-(R)-2-Amino-3-ethylpentanoic acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]
-
Allow the pre-activation to proceed for 1-5 minutes.[2]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Second Coupling: Repeat steps 3.1 through 3.4 with a fresh solution of activated amino acid.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines, indicating complete coupling.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is for cases where even potent onium salt reagents are insufficient.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Val-OH) (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM).
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[2]
-
Visualization of Key Concepts
Caption: Troubleshooting workflow for low coupling efficiency.
Data Summary: Coupling Reagent Efficiency
The following table summarizes the relative effectiveness of various coupling reagents for sterically hindered amino acids.
| Coupling Reagent Class | Examples | Reactivity | Notes |
| Carbodiimides | DCC, DIC | Low | Generally insufficient for bulky amino acids. [1] |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective for many difficult couplings, but can be more expensive. [2] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU, COMU | Very High | Highly recommended for hindered residues. HATU and COMU are often considered the most effective. [1][7] |
| Acyl Fluoride Forming | TFFH | Extremely High | A powerful option for the most challenging couplings, such as with α,α-disubstituted amino acids. [7] |
References
- Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Aapptec Peptides. Coupling Reagents.
- Sigma-Aldrich.
- Bachem. Solid Phase Peptide Synthesis (SPPS) explained.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
Sources
Troubleshooting poor peak resolution in chiral HPLC of 2-Amino-3-ethylpentanoic acid
Welcome to the technical support center for the chiral separation of 2-Amino-3-ethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during HPLC analysis, with a primary focus on achieving optimal peak resolution. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chromatographic principles.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the chiral separation of 2-Amino-3-ethylpentanoic acid, a non-proteinogenic amino acid.
Q1: Why is the chiral separation of 2-Amino-3-ethylpentanoic acid particularly challenging?
A1: The enantioseparation of 2-Amino-3-ethylpentanoic acid presents several challenges due to its molecular structure and properties:
-
Zwitterionic Nature: As an amino acid, it exists as a zwitterion, possessing both a positive (amino) and a negative (carboxyl) charge. This can lead to strong interactions with the stationary phase, causing peak broadening or tailing if not properly controlled. The pH of the mobile phase is critical to manage its ionization state.[1][2]
-
Lack of Strong Chromophore: The molecule lacks a significant UV-absorbing chromophore, making detection difficult without derivatization or the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).
-
High Polarity: Its polarity makes it poorly soluble in the non-polar solvents typically used in normal-phase chromatography, often necessitating reversed-phase or polar organic modes.[2][3]
-
Subtle Stereochemical Differences: The enantiomers differ only in the three-dimensional arrangement around the chiral center. Effective separation requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, exploiting these subtle structural differences.
Q2: What are the most effective types of Chiral Stationary Phases (CSPs) for separating underivatized 2-Amino-3-ethylpentanoic acid?
A2: For underivatized amino acids, several types of CSPs have proven effective. The choice depends on the desired separation mechanism.
| CSP Type | Mechanism of Action | Key Considerations |
| Ligand-Exchange | Forms diastereomeric metal complexes (typically with Cu²⁺) between the analyte and a chiral ligand coated on the stationary phase.[4][5] | Highly effective for underivatized amino acids. Mobile phase must contain the metal ion. Resolution is sensitive to metal ion concentration, pH, and organic modifier. |
| Macrocyclic Glycopeptides | Utilizes multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[2][6] Teicoplanin-based phases are particularly successful. | Very versatile and can be used in reversed-phase, polar organic, and normal-phase modes. Excellent for zwitterionic compounds. The D-enantiomer is often more strongly retained.[2] |
| Crown Ether | Based on a chiral crown ether that selectively complexes with the protonated primary amine group of the amino acid.[7][8] | Highly specific for compounds with a primary amine. Requires an acidic mobile phase (e.g., with perchloric acid or TFA) to ensure the amine is protonated.[7] |
| Polysaccharide-Based | Polysaccharide derivatives (cellulose or amylose) form chiral grooves and cavities, enabling separation through a combination of hydrogen bonding, dipole-dipole, and steric interactions. | Less common for underivatized amino acids due to their high polarity and poor solubility in typical normal-phase solvents.[2] Better suited for N-derivatized amino acids.[9] |
Q3: How does the mobile phase composition influence the resolution of amino acid enantiomers?
A3: The mobile phase is a powerful tool for optimizing chiral separations, as it directly influences the interactions between the analyte and the CSP.[10][11]
-
Organic Modifier: The type (e.g., Methanol, Ethanol, Acetonitrile) and concentration of the organic modifier affect analyte retention. For polar compounds like amino acids on macrocyclic glycopeptide columns, a polar organic or reversed-phase mode is common. Adjusting the modifier percentage is a primary step in optimizing selectivity (α) and resolution (Rs).[2][12]
-
pH and Buffers: For ionizable molecules like amino acids, pH is critical. It controls the protonation state of both the analyte's amino and carboxylic acid groups and ionizable groups on the CSP.[1] Optimal separation is often achieved at a pH near the amino acid's isoelectric point or under conditions that promote specific ionic interactions with the CSP.[1][10]
-
Additives/Modifiers: Small amounts of acidic (e.g., Trifluoroacetic Acid - TFA, Formic Acid) or basic (e.g., Diethylamine - DEA) additives can dramatically improve peak shape and selectivity. Acids can suppress the ionization of free silanol groups on silica-based CSPs, reducing peak tailing, while bases can do the same for acidic analytes.[13] In ligand-exchange chromatography, a metal ion like Cu²⁺ is a required additive.[4][5]
Troubleshooting Guide: Poor Peak Resolution
This guide provides a systematic approach to resolving the most common issue in chiral separations: poor resolution.
Q1: My enantiomer peaks are co-eluting or show poor baseline separation (Rs < 1.0). What are my primary optimization steps?
A1: When resolution is poor, a methodical approach is required. The problem usually lies within one of three areas: the mobile phase, the column temperature, or the flow rate. The following workflow provides a logical sequence for troubleshooting.
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Detailed Steps:
-
Mobile Phase Composition: This is the most influential parameter.[14]
-
Organic Modifier Percentage: Systematically vary the concentration of your organic modifier (e.g., methanol or acetonitrile) in 5% increments. This changes the elution strength and can significantly alter the selectivity.
-
Modifier Type: If altering the percentage is insufficient, switch the organic modifier. The selectivity between methanol, ethanol, and acetonitrile can be dramatically different. For instance, ethanol may provide stronger hydrogen bonding interactions than acetonitrile.
-
pH Adjustment: Ensure the mobile phase pH is controlled and optimal for your CSP. For crown-ether columns, a very acidic mobile phase is necessary. For ligand-exchange, a pH between 3-7 is often effective.[1]
-
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[15][16]
-
General Rule: In most cases, decreasing the temperature increases resolution. Lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to greater separation.[3][11] Try reducing the temperature in 5-10°C increments (e.g., from 25°C down to 15°C or 10°C).
-
Exceptions: Occasionally, increasing the temperature can improve resolution or even reverse the elution order, so it can be a valuable screening parameter.[14][16]
-
-
Flow Rate: Chiral separations often involve complex interactions and are sensitive to mass transfer kinetics.
-
Reduce Flow Rate: Many CSPs suffer from slow mass transfer (a high "C-term" in the van Deemter equation).[3] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analytes and the stationary phase, often leading to a significant improvement in resolution.[3][13]
-
Q2: My peaks are broad or show significant tailing, which is hurting my resolution. What are the causes and solutions?
A2: Poor peak shape is typically caused by secondary, undesirable interactions or column overload.
Caption: Key parameters influencing chiral separation and peak resolution.
Potential Causes & Solutions:
-
Secondary Silanol Interactions (Tailing): The basic amino group of your analyte can interact with acidic residual silanol groups on the silica support, causing peak tailing.
-
Solution: Add a competing agent to the mobile phase. For a basic analyte, an acidic modifier like 0.1% TFA or formic acid is often effective at protonating the silanols and improving peak shape.[7]
-
-
Column Overload (Fronting or Tailing): Injecting too much sample mass can saturate the stationary phase, leading to distorted peaks. Chiral columns are particularly susceptible to mass overload.[17]
-
Solution: Reduce the sample concentration or injection volume. Dilute your sample by a factor of 5 or 10 and re-inject.
-
-
Sample Solvent Mismatch (Peak Distortion): If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and poor resolution at the start of the chromatogram.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[13] If this is not feasible due to solubility issues, use the weakest solvent possible that can fully dissolve the sample.
-
Q3: My resolution and retention times are drifting or unstable between injections. How can I improve reproducibility?
A3: Drifting results point to an unequilibrated or changing system.
-
Insufficient Column Equilibration: Chiral separations can require longer equilibration times than achiral methods, especially when mobile phase additives are used. These additives can adsorb to the stationary phase, and the column needs time to reach a steady state.[18]
-
Solution: Flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis. Ensure a stable baseline is achieved before the first injection.
-
-
Mobile Phase Instability: If your mobile phase contains highly volatile components (like hexane or DEA), its composition can change over time due to evaporation, altering retention and resolution.
-
Solution: Prepare fresh mobile phase daily. Keep the solvent bottles capped and use a low-volume, well-mixed system if possible. Always degas the mobile phase thoroughly before use.[13]
-
-
Temperature Fluctuations: If the column compartment is not thermostatically controlled, ambient temperature changes in the lab can affect retention times and resolution.
-
Solution: Use a thermostatically controlled column compartment and ensure it has reached the set temperature before starting the run.
-
Experimental Protocol
Baseline Chiral HPLC Method for 2-Amino-3-ethylpentanoic acid (Ligand-Exchange Mode)
This protocol provides a robust starting point for method development.
-
Column Selection:
-
Use a ligand-exchange column, such as a Sumichiral OA-5000 (N,S-dioctyl-D-penicillamine coated) or similar.[4]
-
Dimensions: 250 x 4.6 mm, 5 µm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 2-Amino-3-ethylpentanoic acid sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of 2 mM Copper (II) Sulfate (CuSO₄).
-
Mix the 2 mM CuSO₄ solution with 2-Propanol (IPA) in a ratio of 90:10 (v/v).
-
Degas the final mobile phase by sonicating for 15 minutes or using vacuum filtration.
-
-
HPLC Parameters:
| Parameter | Setting | Rationale |
| Mobile Phase | 90:10 (v/v) 2 mM aq. CuSO₄ : 2-Propanol | Establishes the ligand-exchange mechanism and provides initial retention. |
| Flow Rate | 0.8 mL/min | A slightly reduced flow rate to enhance interaction time. |
| Column Temp. | 25°C | A standard starting temperature. Can be lowered to 15°C to improve resolution. |
| Injection Vol. | 10 µL | A typical volume to avoid overload. Adjust based on detector sensitivity. |
| Detection | UV at 210 nm or ELSD/MS | 210 nm for low-UV detection of the peptide bond. ELSD or MS is preferred for better sensitivity. |
-
Optimization Strategy:
-
If resolution is poor, first decrease the 2-Propanol content to 5% to increase retention and interaction.
-
If peaks are still not resolved, decrease the column temperature to 15°C.
-
As a final step, reduce the flow rate to 0.5 mL/min.
-
References
-
Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (n.d.). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]
-
Zolotarev, Y. A., & Myasoedov, N. F. (2004). Effect of the Mobile Phase on Antibody-Based Enantiomer Separations of Amino Acids in High-Performance Liquid Chromatography. PubMed. [Link]
-
Zolotarev, Y. A., & Myasoedov, N. F. (n.d.). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. ScienceDirect. [Link]
-
Bhushan, R., & Kumar, V. (2012). Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]
-
Péter, A., Fülöp, F., & Török, G. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]
-
Polak, B., & Sajewicz, M. (2006). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. ResearchGate. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Wang, Q., & Li, F. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Lajkó, G., et al. (n.d.). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
-
Miyazawa, T. (n.d.). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. mdpi.com [mdpi.com]
- 9. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 10. Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification Strategies for (R)-2-Amino-3-ethylpentanoic Acid
Welcome to the technical support center for the purification of (R)-2-Amino-3-ethylpentanoic acid. This non-natural amino acid is a valuable chiral building block in pharmaceutical development.[1] Achieving high purity and enantiomeric excess (e.e.) is critical for its application in synthesis. This guide provides practical, field-proven answers to common challenges encountered during its purification, moving from initial assessment to final polishing.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Initial Assessment of Crude Material
Question: I have my crude this compound. What are the first analytical steps I should take before attempting purification?
Answer: A thorough initial analysis is crucial to designing an effective purification strategy. Before any purification attempt, you must understand the composition of your crude material. We recommend the following baseline analyses:
-
Proton NMR (¹H NMR): This will give you a broad overview of the structural integrity of your target compound and reveal the presence of any major organic impurities, such as residual solvents or unreacted starting materials (e.g., 2-ethylbutyraldehyde or pentan-3-one).[1]
-
HPLC/UPLC Analysis (Achiral): Use a standard reverse-phase column (e.g., C18) to determine the overall purity profile. This separates your product from impurities based on polarity and will quantify the area percentage of your target molecule relative to other components.
-
Chiral HPLC/UPLC Analysis: This is the most critical step. You must quantify the enantiomeric excess (e.e.) of your crude product. The presence of the undesired (S)-enantiomer will dictate whether a chiral resolution step is necessary. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, are highly effective for separating underivatized amino acid enantiomers.[2]
-
Mass Spectrometry (MS): Confirm the molecular weight of your product (145.20 g/mol ) and identify the mass of unknown impurities detected in your HPLC analysis.[3][4]
Question: What are the most common impurities I should expect in my crude this compound?
Answer: Impurities are process-dependent, but typically originate from three sources:
-
Stereochemical Impurities: The most common impurity is the undesired (S)-2-Amino-3-ethylpentanoic acid . Its presence is a result of incomplete stereoselectivity in your synthesis.
-
Process-Related Impurities: These include unreacted starting materials or reagents from the synthetic route. For example, if your synthesis involves a Strecker reaction, you might have residual cyanide or aldehyde. Degradation products can also form under harsh reaction or workup conditions.[5]
-
Inorganic Salts: Salts are often introduced during pH adjustments, neutralizations, or quenching steps (e.g., NaCl, Na₂SO₄). These are typically removed by crystallization or a desalting step.
Section 2: Core Purification Strategies & Troubleshooting
A logical workflow is essential for efficient purification. The following diagram outlines a general strategy.
Caption: Decision tree for troubleshooting crystallization issues.
-
Causality: Amino acid solubility is highly dependent on the solvent system and pH. [6]A common and effective technique is to dissolve the crude amino acid in water and then add a miscible organic solvent (like ethanol or isopropanol) until the solution becomes slightly turbid. [7]Heating to get a clear solution followed by slow cooling often yields high-quality crystals. The principle here is that while the amino acid is soluble in water, it is much less soluble in the mixed solvent system, and this difference is exploited to induce crystallization.
Question: How can I separate the (R) and (S) enantiomers if my enantiomeric excess is low?
Answer: When the undesired (S)-enantiomer is present in significant amounts, a chiral resolution step is mandatory.
-
Preparative Chiral HPLC: This is the most direct method. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation.
-
Expertise & Experience: Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) or crown-ether-based columns are excellent choices for underivatized amino acids. [2][8][9]The separation mechanism relies on forming transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in separation. [10] * Trustworthiness: Method development should start on an analytical scale to optimize the mobile phase (often a mix of methanol or acetonitrile with an aqueous buffer) before scaling up to a preparative column. [9]2. Diastereomeric Salt Crystallization: This classical chemical method involves reacting your racemic or enantioenriched amino acid with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base) to form a pair of diastereomeric salts.
-
Causality: Diastereomers have different physical properties, including solubility. []By carefully choosing the resolving agent and crystallization solvent, one of the diastereomeric salts will preferentially crystallize from the solution. After separating the crystals, the chiral resolving agent is removed (typically by acid/base extraction) to yield the desired enantiomerically pure amino acid.
-
Section 3: Method Optimization & Final Validation
Question: My peaks are tailing on my reverse-phase HPLC. What is causing this and how do I fix it?
Answer: Peak tailing for amino acids on C18 columns is a common issue, often caused by secondary interactions between the polar amine/acid groups and residual silanols on the silica support.
-
Adjust Mobile Phase pH: The ionization state of your amino acid is critical. Ensure your mobile phase pH is at least 2 pH units away from the isoelectric point (pI) of the molecule to ensure it is fully protonated or deprotonated. For an amino acid, a low pH (e.g., pH 2.5-3 using formic acid or TFA) is usually a good starting point, as it protonates the carboxylic acid and the amine, leading to more consistent interactions.
-
Use a Modern Column: Employ a high-purity silica column with end-capping. These columns have fewer free silanol groups, minimizing the secondary interactions that cause tailing.
-
Consider Ion-Pairing Reagents: If tailing persists, adding an ion-pairing reagent (e.g., heptanesulfonic acid for positive ions) to the mobile phase can mask residual silanols and improve peak shape.
Question: How do I definitively confirm the purity and enantiomeric excess of my final product?
Answer: Final validation requires orthogonal analytical techniques:
-
Quantitative NMR (qNMR): Use a certified internal standard to determine the absolute purity (assay) of your final material.
-
Chiral HPLC: The most reliable method for confirming enantiomeric purity. Your final product should show a single peak, and upon spiking with a small amount of the racemic material, you should see the appearance of the other enantiomer's peak, confirming the identity of your main peak. The e.e. should be >99.5% for most pharmaceutical applications.
-
Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the molecular formula C₇H₁₅NO₂.
-
Optical Rotation: Measure the specific rotation [α]D. While not a measure of purity itself, it should be consistent with literature values for the pure (R)-enantiomer and serves as a good identity check.
Quantitative Data Summary
| Purification Technique | Typical Purity | Typical e.e. | Typical Recovery | Scalability | Key Advantage |
| Recrystallization | 98-99.9% | No change | 70-90% | Excellent | Removes salts and non-isomeric impurities efficiently. |
| Preparative Chiral HPLC | >99.5% | >99.8% | 50-80% | Moderate | Direct and highly effective for enantiomer separation. |
| Diastereomeric Salt Formation | >99% | >99% | 40-75% | Good | Classical method, avoids expensive columns/solvents. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a clean flask, dissolve 10.0 g of crude this compound in the minimum amount of deionized water at 60-70 °C with stirring. Aim for a clear solution.
-
Solvent Addition: While the solution is still warm, slowly add ethanol (or isopropanol) dropwise until the solution becomes faintly and persistently cloudy. This indicates you are near the saturation point.
-
Clarification: Add a few drops of warm deionized water to redissolve the precipitate and obtain a clear solution again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed. Then, transfer the flask to a 4 °C refrigerator and leave it for at least 12 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of a cold 1:1 mixture of water/ethanol to remove any mother liquor adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.
-
Validation: Analyze the dried product for purity and e.e. using HPLC as described above.
Protocol 2: Analytical Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm (or equivalent macrocyclic glycopeptide CSP). [2]* Mobile Phase: 80:20 (v/v) Methanol / Water with 10 mM Ammonium Acetate. (Note: This is a starting point and may require optimization).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve ~1 mg of the amino acid in 1 mL of the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample.
-
Run the analysis and identify the peaks for the (R) and (S) enantiomers. (Note: The D-enantiomer, in this case (R), is often more strongly retained on these types of columns). [2] 4. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
-
References
-
Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226–1228. [Link]
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
LookChem. (n.d.). Cas 14328-61-1, D-2-Amino-3-ethylpentanoic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15852244, this compound. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518928, 2-Amino-3-ethylpentanoic acid. [Link]
- Abe, H. et al. (1992). Method for crystallization of amino acids. U.S.
- Kyowa Hakko Kogyo Co Ltd. (1984). Crystallization of amino acid.
-
ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]
-
ACS Publications. (2021). Effect of Amino Acid Addition on the Crystallization of Asparagine. [Link]
-
NIH. (2018). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. [Link]
Sources
- 1. Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid | lookchem [lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C7H15NO2 | CID 15852244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 7. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-2-Amino-3-ethylpentanoic Acid
Welcome to the technical support center for the synthesis of (R)-2-Amino-3-ethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of synthesizing this unique non-proteinogenic amino acid, ensuring high yield and stereochemical purity.
Introduction to the Synthesis of this compound
This compound, a β,β-diethyl-α-amino acid, presents unique synthetic challenges due to the steric bulk around the β-carbon and the need for precise stereochemical control at the α-carbon. The most common and effective strategies for its asymmetric synthesis involve the diastereoselective alkylation of a chiral glycine enolate equivalent. This guide will focus on troubleshooting side reactions encountered during these synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low Diastereoselectivity in the Alkylation Step
Question: I am performing an asymmetric alkylation of a chiral glycine equivalent (e.g., using an Evans oxazolidinone or Schöllkopf bis-lactim ether auxiliary) with an ethyl halide to introduce the second ethyl group at the β-position, but I'm observing a low diastereomeric excess (d.e.). What are the likely causes and how can I improve the selectivity?
Answer: Low diastereoselectivity in the alkylation of chiral glycine enolates is a common hurdle, especially when constructing sterically hindered centers. The primary cause is often suboptimal enolate formation and reaction conditions that do not sufficiently favor one facial attack of the electrophile.
Potential Causes and Solutions:
-
Incomplete or Incorrect Enolate Geometry: The stereochemical outcome of the alkylation is highly dependent on the geometry of the enolate (Z vs. E) and its chelation to the metal cation.[1] For Evans auxiliaries, the formation of a rigid, chelated (Z)-enolate is crucial for high diastereoselectivity.[2]
-
Troubleshooting Protocol:
-
Base Selection: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to ensure complete and rapid deprotonation.[3]
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent as it effectively solvates the lithium cation without disrupting the chelation that directs the stereoselective alkylation.
-
Temperature Control: Maintain a low temperature (typically -78 °C) during enolization and alkylation to minimize side reactions and ensure kinetic control.[3]
-
Additive Effects: The addition of lithium chloride (LiCl) can help to break up enolate aggregates, leading to a more reactive and selective monomeric enolate.[4]
-
-
-
Electrophile Reactivity and Steric Hindrance: The use of a relatively small electrophile like ethyl iodide or bromide is generally favorable. However, the existing ethyl group on the substrate already provides significant steric hindrance.
-
Troubleshooting Protocol:
-
Electrophile Choice: Use the most reactive ethyl halide possible (e.g., ethyl iodide over ethyl bromide) to ensure the reaction proceeds at a reasonable rate at low temperatures.
-
Slow Addition: Add the electrophile slowly to the enolate solution at -78 °C to maintain a low concentration of the electrophile and minimize potential side reactions.
-
-
-
Epimerization of the Product: After alkylation, the newly formed stereocenter can be susceptible to epimerization if the reaction is not quenched properly or if the work-up conditions are too harsh.
-
Troubleshooting Protocol:
-
Quenching: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Avoid strongly acidic or basic conditions during the work-up, as this can promote epimerization.
-
-
Data Summary: Factors Affecting Diastereoselectivity
| Parameter | Condition for High d.e. | Rationale |
| Base | LDA, NaHMDS | Ensures complete and kinetically controlled enolate formation. |
| Solvent | Anhydrous THF | Promotes the formation of a well-defined chelated enolate. |
| Temperature | -78 °C | Minimizes side reactions and favors the desired kinetic product. |
| Additive | LiCl | Can break up aggregates, leading to a more reactive enolate.[4] |
| Quenching | Saturated aq. NH₄Cl at low temp. | Prevents epimerization of the product. |
Issue 2: Epimerization at the α-Carbon
Question: My final product shows the presence of the undesired (S)-enantiomer, indicating epimerization has occurred. At which stages is this most likely to happen and how can I prevent it?
Answer: Epimerization, the inversion of a single stereocenter, is a critical side reaction in the synthesis of chiral amino acids.[5][6] It can occur at various stages, particularly when the α-proton is acidic and susceptible to abstraction.
Mechanisms of Epimerization:
-
Direct Enolization: Abstraction of the α-proton by a base leads to a planar enolate intermediate, which can be re-protonated from either face, leading to racemization.[7]
-
Oxazolone Formation: In peptide synthesis or during certain activation steps, the N-protected amino acid can cyclize to form a planar oxazolone intermediate, which is prone to racemization.[7]
Stages Prone to Epimerization and Preventive Measures:
-
During Chiral Auxiliary Cleavage: The conditions used to remove the chiral auxiliary can sometimes be harsh enough to cause epimerization.
-
Troubleshooting Protocol (for Evans Auxiliaries):
-
Use mild cleavage conditions such as lithium hydroperoxide (LiOOH) at low temperatures (0 °C).[5] This method is generally effective at preserving the stereochemical integrity of the newly formed stereocenter.
-
Avoid using strong bases like lithium hydroxide (LiOH) for extended periods or at elevated temperatures, as this can lead to epimerization and side reactions like cleavage of the auxiliary ring itself.[5]
-
-
Troubleshooting Protocol (for Schöllkopf Auxiliaries):
-
Mild acidic hydrolysis (e.g., 0.1 N HCl) is typically used to cleave the bis-lactim ether.[8]
-
Carefully control the temperature and reaction time to avoid racemization of the resulting amino acid ester.
-
-
-
During Purification:
-
Troubleshooting Protocol:
-
Avoid exposing the amino acid to strong acids or bases for prolonged periods during purification.
-
If using column chromatography, ensure the silica gel is not overly acidic. Neutralized silica gel can be used if necessary.
-
-
Visualization of Epimerization Mechanism
Caption: Epimerization via a planar enolate intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods involve the diastereoselective alkylation of chiral glycine enolate equivalents. Key strategies include:
-
Evans Asymmetric Alkylation: This method uses an N-acyloxazolidinone as a chiral auxiliary to direct the stereoselective alkylation of the α-carbon.[1]
-
Schöllkopf Bis-Lactim Ether Method: This approach utilizes a chiral bis-lactim ether, typically derived from L-valine and glycine, for diastereoselective alkylation.[8][9]
-
Asymmetric Strecker Synthesis: While the classical Strecker synthesis yields a racemic mixture, asymmetric variations using chiral auxiliaries or catalysts can be employed.[10][11] However, for β,β-disubstituted amino acids, this can be challenging.
Q2: I am having difficulty cleaving the chiral auxiliary from my sterically hindered product. What can I do?
A2: The steric bulk of the β,β-diethyl group can indeed hinder the cleavage of the chiral auxiliary.
-
For Evans Auxiliaries: If standard LiOOH cleavage is slow, you can try slightly elevated temperatures (e.g., room temperature) but monitor closely for epimerization. Alternatively, reductive cleavage methods using agents like lithium borohydride (LiBH₄) can be effective for obtaining the corresponding amino alcohol, which can then be oxidized to the carboxylic acid.
-
For Schöllkopf Auxiliaries: If mild acidic hydrolysis is inefficient, slightly stronger acidic conditions or longer reaction times may be necessary. Again, careful monitoring for racemization is crucial.
Q3: What are the potential side reactions when using the Strecker synthesis with 3-pentanone to generate the precursor for 2-Amino-3-ethylpentanoic acid?
A3: The classical Strecker synthesis starting from 3-pentanone, ammonia, and cyanide will produce a racemic mixture of the α-aminonitrile, which upon hydrolysis gives racemic 2-Amino-3-ethylpentanoic acid.[10][12] Key side reactions to consider include:
-
Cyanohydrin Formation: The ketone can react with cyanide to form a cyanohydrin, which may not efficiently convert to the aminonitrile.
-
Hydrolysis of the Nitrile: The hydrolysis step requires harsh conditions (strong acid or base and heat), which can lead to decomposition of the desired product.
-
Racemic Product: The primary limitation is the lack of stereocontrol, necessitating a subsequent resolution step to isolate the desired (R)-enantiomer.
Q4: How can I effectively separate the diastereomers of the alkylated product if the diastereoselectivity is not optimal?
A4: If the diastereoselectivity of the alkylation step is low, separation of the diastereomers before cleavage of the chiral auxiliary is often the most practical approach.
-
Column Chromatography: Diastereomers often have different physical properties and can typically be separated by silica gel column chromatography. Careful selection of the solvent system is key to achieving good separation.
-
Crystallization: In some cases, one diastereomer may be more crystalline than the other, allowing for separation by fractional crystallization.
Workflow for Troubleshooting Low Diastereoselectivity
Caption: A logical workflow for addressing low diastereoselectivity.
References
-
Epimerisation in Peptide Synthesis. Molecules. 2023;28(24):8017. Available at: [Link]
-
Epimerisation in Peptide Synthesis. PubMed. Available at: [Link]
-
Stereocontrolled routes to beta,beta'-disubstituted alpha-amino acids. PubMed. Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link]
-
evans enolate alkylation-hydrolysisx. Available at: [Link]
-
Asymmetric Alkylation of Enolates. Chem 115. Myers. Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Schöllkopf method. Wikipedia. Available at: [Link]
-
9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Chapter 1: Enolate Alkylations. Available at: [Link]
-
Strecker amino acid synthesis. chemeurope.com. Available at: [Link]
-
3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. Stereocontrolled routes to beta,beta'-disubstituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 11. Strecker_amino_acid_synthesis [chemeurope.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Strategies for Enhancing the Solubility of Boc-(R)-2-Amino-3-ethylpentanoic Acid
Welcome to the technical support center dedicated to addressing solubility challenges with Boc-protected (R)-2-Amino-3-ethylpentanoic acid. This guide is designed for researchers, medicinal chemists, and pharmaceutical development professionals who encounter difficulties in dissolving this valuable synthetic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful solubilization of this compound for your downstream applications.
Understanding the Challenge: The Physicochemical Properties of Boc-(R)-2-Amino-3-ethylpentanoic Acid
Boc-(R)-2-Amino-3-ethylpentanoic acid is a non-polar amino acid derivative. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the ethylpentanoic side chain contributes to its hydrophobicity. While the Boc group can enhance stability and solubility in certain organic solvents compared to the free amino acid, achieving the desired concentration in a specific solvent system can still be challenging.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₄ | |
| Molecular Weight | 245.32 g/mol | |
| Appearance | White powder | |
| General Solubility Profile | Generally soluble in many organic solvents, but can exhibit limited solubility depending on the specific solvent and desired concentration. | General knowledge based on structure |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Boc-(R)-2-Amino-3-ethylpentanoic acid in my reaction solvent. What are the first steps I should take?
A1: Initially, ensure your solvent is pure and anhydrous, as contaminants can affect solubility. Gentle heating and agitation (stirring or vortexing) are the simplest first steps. If the compound remains insoluble, a systematic approach involving the selection of an appropriate solvent or the use of a co-solvent system is recommended.
Q2: Can I use strong acids to help dissolve the compound?
A2: It is strongly advised to avoid strong acids such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl).[3][4][5] The Boc protecting group is acid-labile and will be cleaved under these conditions, resulting in the formation of the free amino acid and undesired byproducts.[3][4][6]
Q3: Is heating a safe method to improve solubility?
A3: Moderate heating can be an effective way to increase the solubility of many organic compounds. However, it is crucial to monitor the temperature closely to avoid potential degradation of the compound. We recommend not exceeding 40-50°C as a starting point.
Q4: Will sonication help dissolve my compound?
A4: Yes, sonication is a highly effective technique for increasing the rate of dissolution.[7] The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, which can break down solute aggregates and enhance solvent-solute interactions.[8]
Q5: My compound "oils out" of solution when I add it to my aqueous reaction mixture. What is happening and how can I prevent this?
A5: "Oiling out" occurs when a compound with low aqueous solubility is introduced into a water-based system. The compound separates as a liquid phase instead of dissolving. To prevent this, consider dissolving the compound in a minimal amount of a water-miscible organic co-solvent first, and then adding this solution dropwise to the aqueous phase with vigorous stirring.
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section provides a systematic approach to troubleshooting common solubility problems encountered with Boc-(R)-2-Amino-3-ethylpentanoic acid.
Problem 1: Incomplete Dissolution in a Single Organic Solvent
Causality: The polarity of the chosen solvent may not be optimal for this specific Boc-protected amino acid. The non-polar side chain and the polar carboxylic acid and carbamate groups give the molecule a distinct solubility profile.
Solutions:
-
Systematic Solvent Screening: Test the solubility in a range of common organic solvents with varying polarities. See the table below for suggested starting points.
-
Employ a Co-solvent System: A mixture of two or more miscible solvents can fine-tune the polarity of the medium to better match the solute.[9][10] A common approach is to use a primary solvent in which the compound is sparingly soluble and add a co-solvent in which it is highly soluble.
Table of Recommended Solvents for Initial Screening:
| Solvent | Polarity | Typical Use |
| Methanol (MeOH) | Polar Protic | Good starting point for many polar organic molecules. |
| Ethanol (EtOH) | Polar Protic | Similar to methanol, often used in reactions. |
| Isopropanol (IPA) | Polar Protic | Slightly less polar than ethanol. |
| Dichloromethane (DCM) | Polar Aprotic | A versatile solvent for a wide range of organic compounds. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | A moderately polar solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good for dissolving many organic compounds. |
| Acetonitrile (ACN) | Polar Aprotic | A polar aprotic solvent common in chromatography and reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | A strong, polar aprotic solvent, often used for poorly soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A very strong polar aprotic solvent, excellent for dissolving a wide range of compounds. |
Experimental Protocol 1: Systematic Co-Solvent Solubility Enhancement
-
Initial Attempt: Add your desired volume of the primary solvent (e.g., DCM or EtOAc) to a vial containing a pre-weighed amount of Boc-(R)-2-Amino-3-ethylpentanoic acid.
-
Observation: Stir the mixture at room temperature for 5-10 minutes. Observe if the solid dissolves completely.
-
Co-solvent Addition: If the solid persists, add a high-polarity co-solvent (e.g., DMF or DMSO) dropwise while stirring vigorously.
-
Incremental Addition: Continue adding the co-solvent in small increments (e.g., 1-2% of the total volume at a time) until the solid is fully dissolved.
-
Record the Ratio: Note the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for consistent results in your experiments.
Caption: Workflow for Co-Solvent Addition.
Problem 2: Compound Precipitates Upon Cooling or Standing
Causality: The initial dissolution may have been achieved at a supersaturated state, which is thermodynamically unstable. Small changes in temperature or the presence of nucleation sites can trigger precipitation.
Solutions:
-
Maintain a Slightly Elevated Temperature: If your experimental setup allows, maintaining a slightly elevated temperature (e.g., 30-40°C) can keep the compound in solution.
-
Increase the Amount of Solvent/Co-solvent: The most straightforward solution is to work with a slightly more dilute solution to ensure the concentration remains below the saturation point at room temperature.
-
Sonication: A brief period of sonication can sometimes help to re-dissolve the precipitate and form a more stable solution.
Problem 3: Difficulty Dissolving in Aqueous Buffers for Biological Assays
Causality: The hydrophobic nature of the molecule leads to poor solubility in aqueous media. The charge state of the carboxylic acid can also play a significant role.
Solutions:
-
pH Adjustment: The solubility of amino acids and their derivatives is highly dependent on pH.[9] By adjusting the pH of the aqueous buffer, you can ionize the carboxylic acid group to the more soluble carboxylate form. A slightly basic pH (e.g., 7.5-8.5) will deprotonate the carboxylic acid, increasing its polarity and aqueous solubility. It is important to avoid strongly acidic conditions (pH < 4) as this can lead to the cleavage of the Boc group.[11]
-
Use of a Water-Miscible Co-solvent: As described in Problem 1, dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then adding it to the aqueous buffer is a very common and effective strategy.
Caption: Effect of pH on Solubility and Stability.
Experimental Protocol 2: Sonication-Assisted Dissolution
Safety Note: Prolonged sonication can generate heat. To prevent potential degradation of the compound, it is recommended to use a cooling bath (e.g., an ice-water bath) during the sonication process.[12]
-
Preparation: Place the vial containing the compound and the solvent into a beaker filled with water and ice.
-
Sonication: Immerse the vial in a bath sonicator. If using a probe sonicator, insert the tip into the solution, ensuring it does not touch the sides or bottom of the vial.
-
Pulsed Sonication: Apply ultrasonic energy in short pulses (e.g., 30 seconds on, 30 seconds off) to minimize heat buildup.
-
Monitoring: Visually inspect the solution between pulses. Continue until the compound is fully dissolved. For very stubborn solids, sonication for 5-15 minutes is often sufficient.[12]
Concluding Remarks
The solubility of Boc-(R)-2-Amino-3-ethylpentanoic acid is a manageable challenge with a systematic and informed approach. By understanding the physicochemical properties of the compound and employing the troubleshooting strategies and protocols outlined in this guide, researchers can confidently prepare homogenous solutions for their synthetic and analytical needs. Remember to always start with small-scale tests to find the optimal conditions for your specific application before proceeding to a larger scale.
References
- Itakura, M., Hagiwara, D., & Kamiya, T. (1975). A new reagent for t-butoxycarbonylation of amino acids. Tetrahedron Letters, 16(49), 4393-4396.
- Lundquist, J. T., & Dix, T. A. (2002). A simplified and efficient method for the Boc-deprotection of N-Boc-amines and N-Boc-amino acids. Tetrahedron Letters, 43(42), 7625-7627.
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374-376.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Peptide Synthesis made Efficient using Sonication. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- Pal, S., & Lahiri, S. C. (2000). Solubilities of amino acids in different mixed solvents. Journal of the Indian Chemical Society, 77(3), 136-138.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Retrieved from [Link]
-
Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
BYJU'S. (n.d.). How does Sonication Work?. Retrieved from [Link]
- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4955.
-
PubChem. (n.d.). 2-Amino-3-ethylpentanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-methylpentanoic acid. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Aggregation in Peptides Containing 3-Ethyl-D-norvaline
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 3-Ethyl-D-norvaline. This guide is designed to provide expert insights, actionable troubleshooting strategies, and robust protocols to address the significant challenge of peptide aggregation driven by this unique residue.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental questions regarding 3-Ethyl-D-norvaline and its propensity to induce aggregation.
Q1: We are observing significant precipitation and poor yields with our new peptide sequence. Why might the inclusion of 3-Ethyl-D-norvaline be the cause?
A1: The aggregation issues you're facing are likely rooted in the distinct physicochemical properties of 3-Ethyl-D-norvaline. Aggregation is primarily driven by the formation of intermolecular hydrogen bonds that create stable β-sheet structures.[1] The structure of 3-Ethyl-D-norvaline exacerbates this issue through a combination of three key factors:
-
Hydrophobicity: The ethyl group on the side chain significantly increases the local hydrophobicity, which is a primary driver of peptide self-association and aggregation in aqueous environments.[2]
-
Steric Hindrance & β-Sheet Propensity: While not technically a β-branched amino acid, the ethyl group is at the gamma-carbon, placing steric bulk close to the peptide backbone. This structure is analogous to natural β-branched residues like Valine and Isoleucine, which are known to have a high intrinsic propensity to form β-sheets, the core structure of most aggregates and amyloid fibrils.[2][3]
-
D-Stereochemistry: The incorporation of a D-amino acid can disrupt typical helical structures. While this can sometimes be used to reduce aggregation, D-isomers can also readily participate in and sometimes even stabilize β-sheet structures, leading to aggregation.[4][5][6] The alternating stereochemistry can affect peptide-peptide interactions in unpredictable ways.[7]
These properties are summarized in the table below.
| Property of 3-Ethyl-D-norvaline | Mechanism of Action | Impact on Aggregation |
| Hydrophobic Side Chain | Promotes self-association to minimize contact with aqueous solvents. | Increases |
| Steric Bulk Near Backbone | Favors extended conformations, which are precursors to β-sheets. | Increases |
| D-Stereoisomer | Can disrupt native folding while still permitting or promoting intermolecular β-sheet formation. | Can Increase |
Q2: At what stage of our workflow is aggregation most likely to occur?
A2: Aggregation can occur at multiple stages, each requiring a different mitigation strategy:
-
During Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, it can fold back on itself and form intermolecular aggregates with neighboring chains. This is often indicated by the resin failing to swell properly, leading to poor reagent access and incomplete coupling or deprotection steps.[8]
-
Post-Cleavage & Deprotection: The highly acidic and concentrated environment during cleavage from the resin (e.g., using Trifluoroacetic acid - TFA) can promote aggregation as protecting groups are removed and the peptide is released into a new solvent environment.[9]
-
During Purification (RP-HPLC): The peptide is often at high concentration in a mixed aqueous/organic solvent system. As the organic solvent percentage changes during the gradient, the peptide can fall out of solution if its solubility window is narrow.
-
During Formulation & Storage: After lyophilization, redissolving the peptide in a buffer can trigger aggregation, especially if the buffer pH is close to the peptide's isoelectric point (pI) or if the concentration is high.[10]
Q3: What are the initial signs of aggregation we should look for?
A3: Early detection is critical. Look for these signs:
-
Visual: Cloudiness, turbidity, or visible precipitate in your solutions. After centrifugation, you may see a pellet.
-
During SPPS: The resin bed volume shrinks or fails to swell in the solvent. You may also see clumps of resin.
-
During Purification: You may observe peak tailing, broadening, or the appearance of multiple unexpected peaks in your analytical HPLC chromatogram. In preparative HPLC, the peptide may precipitate on the column, leading to high backpressure.
-
Post-Purification: The lyophilized powder is difficult to dissolve, or the resulting solution is hazy.
Section 2: Troubleshooting Guide - Strategies for Mitigation
This section provides a structured approach to solving aggregation problems at each stage of your workflow.
Issue 1: Problems During Solid-Phase Peptide Synthesis (SPPS)
If you suspect on-resin aggregation (e.g., poor coupling efficiency, shrinking resin), the goal is to disrupt the intermolecular hydrogen bonds causing the issue.
Recommended Actions & Causality:
-
Switch to a High-Solvating Solvent:
-
Action: Replace N,N-Dimethylformamide (DMF) with N-Methyl-2-pyrrolidone (NMP) or add up to 20% Dimethyl sulfoxide (DMSO) to your DMF.[8][11]
-
Why it Works: NMP and DMSO are more polar and better at solvating the growing peptide chain, disrupting the hydrogen bonds that lead to secondary structure formation.
-
-
Incorporate Chaotropic Agents:
-
Action: Perform a 15-30 minute wash with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before the coupling step.[8]
-
Why it Works: Chaotropic salts disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds and hydrophobic interactions, effectively breaking up aggregates. Ensure you wash the resin thoroughly with your primary solvent (e.g., DMF) before adding the activated amino acid, as these salts can interfere with coupling.
-
-
Utilize Elevated Temperatures:
-
Action: Perform coupling and deprotection steps at a higher temperature (50-75°C), ideally using a microwave peptide synthesizer.[8][11]
-
Why it Works: Increased thermal energy provides the activation energy needed to break hydrogen bonds and overcome the steric hindrance of aggregated chains, improving reaction kinetics.
-
-
Introduce a "Structure-Breaking" Residue:
-
Action: If the sequence allows, strategically insert a pseudoproline dipeptide or a backbone-protected derivative (e.g., an Hmb- or Dmb-protected amino acid) every 6-8 residues.[8][11][12]
-
Why it Works: These modifications introduce a "kink" into the peptide backbone, physically preventing the linear, extended conformation required for β-sheet formation. The native sequence is restored during the final TFA cleavage.[12]
-
SPPS Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting on-resin aggregation.
Caption: A decision tree for troubleshooting on-resin peptide aggregation during SPPS.
Issue 2: Insolubility After Cleavage and During Purification
If your crude peptide precipitates after cleavage or during HPLC, the focus shifts to finding a suitable solvent system.
Recommended Actions & Causality:
-
Perform a Systematic Solubility Screen:
-
Action: Before attempting purification, test the solubility of a small aliquot of your crude peptide in various solvents. See Protocol 2 for a detailed methodology.
-
Why it Works: Peptide solubility is highly dependent on the solvent's properties (polarity, hydrogen bonding capacity). A systematic screen is the most reliable way to identify an effective solvent or co-solvent system for your specific peptide.
-
| Solvent/Additive | Properties & Use Case | Typical Starting Concentration |
| Water with 0.1% TFA | Standard starting point for RP-HPLC. | N/A |
| Acetonitrile (ACN) | Common organic modifier for RP-HPLC. | As per gradient |
| Dimethyl Sulfoxide (DMSO) | Strong, polar aprotic solvent. Excellent for dissolving hydrophobic and aggregated peptides. | 5-100% (use as co-solvent) |
| Hexafluoroisopropanol (HFIP) | A highly effective solvent for breaking β-sheet structures. Volatile and suitable for lyophilization. | 10-50% in water |
| Formic Acid | Can sometimes improve solubility over TFA for certain sequences. | 10-50% in water |
| Guanidine HCl or Urea | Strong denaturants (chaotropes) that disrupt hydrogen bonds. | 2-6 M (requires desalting) |
-
Adjust the Solution pH:
-
Action: Dissolve the peptide in a buffer with a pH at least 1-2 units away from its calculated isoelectric point (pI).[10][13][14] For acidic peptides (pI < 7), use a basic buffer (e.g., ammonium bicarbonate, pH 8). For basic peptides (pI > 7), use an acidic buffer (e.g., 10% acetic acid).[10]
-
Why it Works: At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and thus lowering its solubility.[13] By moving the pH away from the pI, you increase the net charge, enhancing repulsion and interaction with the aqueous solvent.
-
pH/Solvent Screening Workflow
Caption: A streamlined workflow for systematic peptide solubility testing.
Issue 3: Aggregation in Final Formulation or During Storage
If the purified, lyophilized peptide aggregates upon reconstitution, formulation additives are required.
Recommended Actions & Causality:
-
Add Solubility-Enhancing Excipients:
-
Action: Reconstitute the peptide in a buffer containing stabilizing excipients.
-
Why it Works: These additives work through various mechanisms to increase the energy barrier for aggregation.
-
| Additive | Mechanism of Action | Typical Concentration |
| L-Arginine | Suppresses aggregation by binding to hydrophobic patches and screening charges.[15] | 50-200 mM |
| Glycerol / Sucrose | Stabilizing osmolytes that are preferentially excluded from the peptide surface, favoring a more compact, soluble state.[15] | 5-20% (v/v) |
| Low levels of Detergent | Non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS) can prevent hydrophobic aggregation. | 0.01-0.1% |
-
Optimize Storage Conditions:
-
Action: Store the peptide as a lyophilized powder at -20°C or -80°C. If in solution, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles.
-
Why it Works: Aggregation is a kinetic process that is highly dependent on temperature.[2] Lowering the temperature slows down molecular motion and reduces the rate of aggregate formation. Avoiding repeated freeze-thaw cycles prevents the formation of ice crystals that can create high local concentrations of the peptide, promoting aggregation.
-
Section 3: Experimental Protocols
These validated protocols provide step-by-step guidance for diagnosing and quantifying aggregation.
Protocol 1: On-Resin Swelling Test for Aggregation Diagnosis
Purpose: To qualitatively assess on-resin aggregation during SPPS. Principle: Aggregated peptide chains collapse the resin matrix, preventing it from swelling to its full volume in the solvent.
Methodology:
-
Place a small, known amount of dry peptide-resin (e.g., 20 mg) into a small graduated cylinder or a calibrated filtration tube.
-
Record the initial dry volume.
-
Add the synthesis solvent (e.g., DMF or NMP) to a final volume of 1 mL.
-
Gently agitate for 15 minutes to allow for full swelling.
-
Allow the resin to settle and record the final swollen volume.
-
Interpretation: Compare the swelling ratio (swollen volume / dry volume) to that of the starting, unloaded resin. A significant decrease (>20%) in the swelling ratio as the peptide elongates is a strong indicator of on-resin aggregation.
Protocol 2: Thioflavin T (ThT) Assay for Quantifying β-Sheet Aggregates
Purpose: To quantitatively measure the formation of β-sheet-rich aggregates over time. Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a characteristic increase in fluorescence emission upon binding to the cross-β-sheet structures found in amyloid-like fibrils and other aggregates.[16]
Methodology:
-
Preparation:
-
Prepare a 1 mM stock solution of your peptide in a suitable non-aggregating solvent (e.g., 100% DMSO or HFIP).
-
Prepare a 500 µM ThT stock solution in water and filter through a 0.22 µm filter.
-
Prepare the aggregation buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup (in a 96-well black, clear-bottom plate):
-
To each well, add 188 µL of aggregation buffer.
-
Add 2 µL of the ThT stock solution to reach a final concentration of 5 µM.
-
To initiate the reaction, add 10 µL of the peptide stock solution to achieve the desired final peptide concentration (e.g., 50 µM). Mix gently by pipetting.
-
Include a "buffer + ThT only" control.
-
-
Measurement:
-
Place the plate in a plate reader capable of fluorescence measurement.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at 37°C, with intermittent shaking (e.g., 10 seconds every 10 minutes).
-
Record fluorescence readings every 10-15 minutes for several hours or days.
-
-
Data Analysis:
-
Subtract the background fluorescence of the "ThT only" control from all readings.
-
Plot the change in fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated aggregation, showing a lag phase, an exponential growth phase, and a plateau.
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Size Analysis
Purpose: To measure the size distribution of particles in solution and detect the presence of large aggregates. Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[17] Larger particles move more slowly, allowing for the calculation of their hydrodynamic radius.
Methodology:
-
Sample Preparation:
-
Prepare your peptide solution at a known concentration (e.g., 1 mg/mL) in a buffer that has been filtered through a 0.22 µm filter to remove dust.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any large, pre-existing aggregates.
-
-
Measurement:
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. Typically, this involves collecting data for 10-15 runs.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile (Intensity vs. Particle Diameter).
-
Interpretation: A monomodal peak at a small hydrodynamic radius (e.g., 1-5 nm) indicates a homogenous solution of monomers. The appearance of a second peak at a much larger size (e.g., >100 nm) is a clear indication of aggregation. The polydispersity index (PdI) gives an indication of the width of the size distribution; a value >0.3 often suggests the presence of multiple species or aggregates.
-
Section 4: Conceptual Diagram - The Peptide Aggregation Pathway
The following diagram illustrates the general mechanism of peptide aggregation, which is the process you are aiming to prevent.
Caption: The pathway of peptide aggregation from soluble monomers to mature fibrils.
By understanding the properties of 3-Ethyl-D-norvaline and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can effectively mitigate aggregation and improve the success rate of their peptide synthesis, purification, and formulation efforts.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Bechinger, B., et al. (2013). Stereochemical effects on the aggregation and biological properties of the fibril-forming peptide [KIGAKI]3 in membranes. PubMed. Retrieved from [Link]
-
Bayer, M. K., & McFeeters, R. L. (1998). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2020). A facile and dynamic assay for the detection of peptide aggregation. PubMed. Retrieved from [Link]
-
Esposito, D., & Chatterjee, D. K. (2006). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. SpringerLink. Retrieved from [Link]
-
Liskamp, R. M. J., et al. (2010). From peptides to their alternating ester-urea analogues: synthesis and influence of hydrogen bonding motif and stereochemistry on aggregation. PubMed. Retrieved from [Link]
-
van der Walle, C. F., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved from [Link]
-
Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
Chebaro, Y., & Derreumaux, P. (2009). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. PubMed Central. Retrieved from [Link]
-
Plascencia-Villa, G., & Lioi, V. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. Retrieved from [Link]
-
Sormanni, P., et al. (2020). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. PubMed Central. Retrieved from [Link]
-
Imae, T., et al. (2000). Effect of stereochemistry on the molecular aggregation of phenylalanine dipeptide-type surfactants. PubMed. Retrieved from [Link]
-
Rosano, C., & Ceccarelli, E. (2018). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. ResearchGate. Retrieved from [Link]
-
LenioBio. (n.d.). Increasing Protein Yields: Solubility Tagging. Retrieved from [Link]
-
Liskamp, R. M. J., et al. (2010). From Peptides to Their Alternating Ester-Urea Analogues: Synthesis and Influence of Hydrogen Bonding Motif and Stereochemistry on Aggregation. ACS Publications. Retrieved from [Link]
-
Yan, X., & Zhu, P. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry. Retrieved from [Link]
-
Nakaie, C. R., et al. (2009). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PubMed Central. Retrieved from [Link]
-
Prestegard, J. H., et al. (2009). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PubMed Central. Retrieved from [Link]
-
Zhang, J., et al. (2024). Aggregation Rules of Short Peptides. JACS Au. Retrieved from [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Bentham Science. Retrieved from [Link]
-
Rosano, C., & Ceccarelli, E. (2018). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. PubMed Central. Retrieved from [Link]
-
Nano-Medicine Research Group. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. Retrieved from [Link]
-
FILAB. (n.d.). Peptide aggregation analysis laboratory. Retrieved from [Link]
-
Sears, P., & Wong, C. H. (1996). Enzymatic synthesis of peptides containing unnatural amino acids. PubMed. Retrieved from [Link]
-
Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Retrieved from [Link]
-
Enciso, M., et al. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. OPUS. Retrieved from [Link]
-
PipeBio. (2024). Protein aggregation: Challenges approaches for mitigation. Retrieved from [Link]
-
Lin, Y. S., et al. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PubMed Central. Retrieved from [Link]
-
Österlund, N., et al. (2012). Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. PubMed Central. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
-
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]
-
Meabon, J. S. (2013). Why are peptides consisting of beta amino acids metabolically more stable? ResearchGate. Retrieved from [Link]
-
Kumar, S., & Singh, S. K. (2022). Peptide-based amyloid-beta aggregation inhibitors. PubMed Central. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemical effects on the aggregation and biological properties of the fibril-forming peptide [KIGAKI]3 in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From peptides to their alternating ester-urea analogues: synthesis and influence of hydrogen bonding motif and stereochemistry on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
- 8. peptide.com [peptide.com]
- 9. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
Technical Support Center: Synthesis of (R)-2-Amino-3-ethylpentanoic acid
Welcome to the Technical Support Center for the synthesis of (R)-2-Amino-3-ethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this non-proteinogenic amino acid. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you overcome common challenges in your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most prevalent impurity is the undesired (S)-enantiomer. Depending on the synthetic route, other byproducts can include unreacted starting materials and side-products from incomplete reactions. For instance, in an asymmetric Strecker synthesis, you might find residual 3-ethylpentanal or the intermediate aminonitrile.
Q2: Why is the removal of the (S)-enantiomer so critical?
A2: In pharmaceutical applications, the stereochemistry of a molecule is paramount. The two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Therefore, for the development of stereospecific drugs, it is essential to obtain the desired enantiomer in high purity.
Q3: What are the primary methods for separating the (R)- and (S)-enantiomers of 2-Amino-3-ethylpentanoic acid?
A3: The two main strategies for chiral resolution are diastereomeric salt crystallization and chiral chromatography (HPLC or GC). Diastereomeric salt crystallization is a classical and often scalable method, while chiral chromatography is a powerful analytical and preparative tool for achieving high enantiomeric purity.
Troubleshooting Guide: Removal of Byproducts
This section provides detailed answers to specific issues you may encounter during the purification of this compound.
Issue 1: My final product shows the presence of the undesired (S)-enantiomer. How can I remove it?
Cause: Most asymmetric syntheses do not yield a single enantiomer with 100% purity. The presence of the (S)-enantiomer is a common issue that requires a dedicated purification step.
Solution: Diastereomeric salt crystallization is an effective method for separating enantiomers on a preparative scale. This technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
-
Selection of Resolving Agent: A common choice for resolving racemic amino acids is a chiral acid or base. For the resolution of a racemic amino acid, a chiral acid like L-tartaric acid can be effective.
-
Salt Formation:
-
Dissolve the crude (R/S)-2-Amino-3-ethylpentanoic acid in a suitable solvent (e.g., a mixture of methanol and water).
-
Add an equimolar amount of the chiral resolving agent (e.g., L-tartaric acid).
-
Heat the solution gently to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The salt of one diastereomer should preferentially crystallize.
-
For example, the (R)-amino acid may form a less soluble salt with L-tartaric acid compared to the (S)-amino acid.
-
Collect the crystals by filtration.
-
The enantiomeric purity of the crystallized salt should be checked by a suitable analytical method (see Issue 2).
-
Further recrystallization of the salt may be necessary to achieve the desired purity.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH of the solution to the isoelectric point of the amino acid using a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.
-
Collect the purified this compound by filtration, wash with cold water, and dry.
-
Issue 2: How can I accurately determine the enantiomeric purity of my this compound?
Cause: To assess the effectiveness of the purification process, a reliable analytical method is required to quantify the ratio of the (R)- and (S)-enantiomers.
Solution: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining enantiomeric purity.[1] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
-
Column Selection: A variety of chiral columns are commercially available. For amino acids, crown ether-based, cyclodextrin-based, or macrocyclic glycopeptide-based CSPs are often suitable.
-
Mobile Phase Preparation: The mobile phase composition is crucial for achieving good separation. A typical mobile phase for chiral amino acid separation consists of an organic solvent (e.g., methanol, ethanol, or acetonitrile) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) in an aqueous buffer.
-
Sample Preparation:
-
Dissolve a small amount of the purified amino acid in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Inject the sample onto the chiral HPLC column.
-
Run the analysis under isocratic or gradient elution conditions.
-
Detect the enantiomers using a suitable detector, such as a UV detector (if the amino acid is derivatized with a chromophore) or a mass spectrometer.
-
| Parameter | Typical Value |
| Column | Chiral Crown Ether CSP |
| Mobile Phase | 0.1 M HClO4 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (after derivatization) |
Data Interpretation: The chromatogram will show two separate peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Issue 3: I am observing residual starting materials in my final product. How can I remove them?
Cause: Incomplete reaction or inefficient work-up procedures can lead to the presence of unreacted starting materials, such as 3-ethylpentanal, in the final product.
Solution: A simple acid-base extraction can be used to separate the amphoteric amino acid from neutral organic impurities like aldehydes.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The amino acid will be protonated and move to the aqueous layer, while the aldehyde will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining traces of the aldehyde.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid with a base (e.g., NaHCO3) to precipitate the purified amino acid.
-
Collect the product by filtration, wash with cold water, and dry.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Logical Relationship of Purification Steps
The choice of purification steps and their sequence is critical for achieving high purity efficiently.
Caption: Decision-making flowchart for purification strategy.
References
- BenchChem. (2025). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
Sources
Technical Support Center: Scaling Up the Enantioselective Synthesis of (R)-2-Amino-3-ethylpentanoic Acid
Welcome to the dedicated technical support guide for the enantioselective synthesis of (R)-2-Amino-3-ethylpentanoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will delve into common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure high yield, purity, and enantioselectivity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the synthesis of this compound.
Q1: What are the most common and scalable methods for the enantioselective synthesis of this compound?
The most prevalent and scalable methods often involve the asymmetric hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative. Another widely used approach is the diastereoselective alkylation of a chiral glycine enolate equivalent. Both methods have demonstrated high enantioselectivity and yield, making them suitable for industrial-scale production.
Q2: What are the critical parameters to control during the asymmetric hydrogenation route?
For the asymmetric hydrogenation of a prochiral enamine or dehydroamino acid precursor, the critical parameters to control are:
-
Catalyst Selection and Loading: The choice of the chiral phosphine ligand (e.g., a derivative of DuPhos or Josiphos) and the metal precursor (typically rhodium or ruthenium) is paramount. Catalyst loading is also a key factor, as too little can lead to incomplete conversion, while too much can be uneconomical.
-
Hydrogen Pressure: The pressure of hydrogen gas directly influences the reaction rate. Optimal pressure needs to be determined for each specific substrate and catalyst system.
-
Solvent and Temperature: The choice of solvent can significantly impact the solubility of the substrate and catalyst, as well as the stereochemical outcome of the reaction. Temperature affects both the reaction rate and the enantioselectivity.
Q3: How can I effectively remove the chiral auxiliary after a diastereoselective alkylation?
Complete and clean removal of the chiral auxiliary is crucial for isolating the final product with high purity. The method of removal depends on the specific auxiliary used. For instance, for Evans' oxazolidinone auxiliaries, cleavage is typically achieved by hydrolysis with a strong base like lithium hydroxide or by reduction with a reagent like lithium borohydride. It is important to optimize the cleavage conditions to avoid racemization of the desired amino acid.
Troubleshooting Guide
This section provides detailed solutions to specific problems that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Enantioselectivity in Asymmetric Hydrogenation
Potential Root Causes:
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent.
-
Incorrect Ligand Choice: The chosen chiral ligand may not be optimal for the specific substrate.
-
Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal for achieving high enantioselectivity.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: All manipulations involving the catalyst and reaction setup should be performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents.
-
Ligand Screening: If low enantioselectivity persists, a screening of different chiral phosphine ligands is recommended. The electronic and steric properties of the ligand play a crucial role in the stereochemical outcome.
-
Optimization of Reaction Parameters: A Design of Experiments (DoE) approach can be employed to systematically optimize temperature, hydrogen pressure, and substrate-to-catalyst ratio.
Experimental Protocol: Screening of Chiral Phosphine Ligands for Asymmetric Hydrogenation
-
Preparation: In a glovebox, prepare stock solutions of the dehydroamino acid precursor and a selection of chiral phosphine ligands (e.g., (R,R)-Me-DuPhos, (S,S)-f-Binaphane) in a degassed solvent such as methanol.
-
Reaction Setup: In an array of parallel pressure reactors, add the substrate solution, followed by the rhodium precursor (e.g., [Rh(cod)2]BF4), and then the ligand solution.
-
Hydrogenation: Seal the reactors, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar). Stir the reactions at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 12 hours).
-
Analysis: After releasing the pressure, take an aliquot from each reactor and determine the enantiomeric excess (ee) by chiral HPLC or GC.
Issue 2: Poor Yield in Diastereoselective Alkylation
Potential Root Causes:
-
Incomplete Enolate Formation: The base used may not be strong enough, or the deprotonation time may be insufficient.
-
Side Reactions: The enolate can undergo side reactions such as self-condensation or reaction with the solvent.
-
Steric Hindrance: The alkylating agent (ethyl iodide or bromide) may be too sterically hindered, or the reaction temperature may be too low.
Troubleshooting Steps:
-
Optimize Enolate Formation: Screen different strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). Ensure the deprotonation is carried out at a low temperature (e.g., -78 °C) to minimize side reactions.
-
Choice of Alkylating Agent: While ethyl iodide is generally more reactive, ethyl bromide might be a suitable alternative if side reactions with the iodide are observed.
-
Temperature Control: Carefully control the temperature during both deprotonation and alkylation. A gradual warm-up after the addition of the alkylating agent may be necessary.
Data Presentation: Comparison of Bases for Enolate Formation
| Base | Deprotonation Temp. (°C) | Reaction Time (h) | Diastereomeric Ratio (d.r.) | Yield (%) |
| LDA | -78 | 2 | 95:5 | 85 |
| LHMDS | -78 | 2 | 92:8 | 82 |
| NaHMDS | -78 | 2 | 88:12 | 75 |
Issue 3: Difficulty in Product Purification and Isolation
Potential Root Causes:
-
Incomplete Auxiliary Cleavage: Residual chiral auxiliary can co-elute with the product.
-
Emulsion Formation during Extraction: The amino acid product can act as a surfactant, leading to problematic emulsions during aqueous workup.
-
Product Solubility: The zwitterionic nature of the amino acid can make it challenging to handle and crystallize.
Troubleshooting Steps:
-
Monitor Auxiliary Cleavage: Use TLC or LC-MS to monitor the cleavage reaction to completion.
-
Optimize Workup: To break emulsions, techniques such as centrifugation, addition of brine, or filtration through a pad of Celite can be effective.
-
Crystallization and Salt Formation: The final product can often be purified by crystallization. If the free amino acid is difficult to crystallize, consider isolating it as a salt (e.g., hydrochloride or tosylate), which may have better crystalline properties.
Visualization: Experimental Workflow for Synthesis and Purification
Caption: A simplified workflow for the synthesis and purification of this compound.
References
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Biological Activity of (R)- and (S)-2-Amino-3-ethylpentanoic Acid
Introduction: The Critical Role of Chirality in Biological Systems
In the intricate landscape of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of its biological function. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, often exhibit profoundly different physiological effects. This principle is a cornerstone of drug development, as one enantiomer may be therapeutically active while the other could be inactive or even toxic. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological activities of the enantiomers of the non-proteinogenic amino acid, 2-Amino-3-ethylpentanoic acid: the (R) and (S) forms.
While specific comparative biological data for (R)- and (S)-2-Amino-3-ethylpentanoic acid are not extensively available in public literature, this guide will leverage established principles and experimental methodologies from studies on analogous non-proteinogenic amino acids to provide a robust blueprint for their evaluation. Non-proteinogenic amino acids are valuable building blocks in the design of novel therapeutics due to their potential for enhanced stability, potency, and unique biological activities compared to their proteinogenic counterparts.[1][2]
Understanding the Landscape: Non-Proteinogenic Amino Acids in Drug Discovery
Non-proteinogenic amino acids (NPAAs), which are not among the 22 naturally encoded amino acids, offer a vast chemical space for therapeutic innovation.[2] Their incorporation into peptides can improve pharmacokinetic properties by increasing resistance to proteolytic degradation.[1][3] Furthermore, their unique side chains can lead to novel interactions with biological targets. The biological activity of NPAAs is often stereoselective, meaning the (R) and (S) enantiomers can have different affinities for enzymes, receptors, and transporters.
For instance, studies on radiolabeled NPAA analogs for positron emission tomography (PET) imaging of brain tumors have consistently demonstrated the significance of stereochemistry. In one study, the (S)-enantiomer of a triazole-substituted amino acid showed significantly higher tumor uptake compared to the (R)-enantiomer, indicating stereospecific interaction with amino acid transporters in cancer cells.[4] Conversely, for other NPAAs, the (R)-enantiomer has been found to be more biologically active.[5] These examples underscore the necessity of evaluating each enantiomer of a novel NPAA independently.
A Proposed Research Plan for Comparing (R)- and (S)-2-Amino-3-ethylpentanoic Acid
The following sections outline a detailed, albeit hypothetical, experimental workflow to comprehensively compare the biological activities of the (R) and (S) enantiomers of 2-Amino-3-ethylpentanoic acid.
Workflow for Comparative Biological Evaluation
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Chiral Non-Natural Amino Acids
Abstract
Chiral non-natural amino acids (nnAAs) are pivotal components in modern drug discovery, peptide engineering, and materials science. Their incorporation into peptides and proteins can confer enhanced metabolic stability, novel structural constraints, and unique functionalities.[1][2] This guide provides an in-depth comparison of the primary synthetic methodologies for producing these valuable chiral building blocks. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of asymmetric synthesis, enzymatic resolution, and chiral pool synthesis. Each section is supported by experimental data, detailed protocols, and visual workflows to empower researchers in selecting and implementing the optimal strategy for their specific target molecule.
Introduction: The Expanding Chemical Space of Amino Acids
The 20 proteinogenic amino acids form the fundamental alphabet of life. However, the ability to move beyond this canonical set with synthetically derived nnAAs has revolutionized our capacity to design bespoke molecules.[2] These custom building blocks are instrumental in creating peptidomimetics with improved pharmacokinetic profiles, developing novel catalysts, and probing biological systems with molecular tools.[1] The critical challenge in nnAA synthesis lies in controlling the stereochemistry at the α-carbon, as the biological activity of enantiomers can differ dramatically.[3] This guide will compare the three dominant strategies for achieving this stereocontrol.
Core Synthetic Strategies: A Comparative Overview
The synthesis of enantiomerically pure nnAAs is broadly approached through three main pathways: building chirality from prochiral precursors (asymmetric synthesis), separating a racemic mixture (resolution), or modifying existing chiral molecules (chiral pool synthesis). The choice of method is often dictated by factors such as the desired scale, the complexity of the target side chain, and the availability of starting materials.
}
Figure 1: High-level overview of the main synthetic routes to chiral nnAAs.
Asymmetric Synthesis: Constructing Chirality with Precision
Asymmetric synthesis is often the most elegant and efficient approach, as it aims to directly produce the desired enantiomer, avoiding the 50% theoretical yield limit of classical resolution.[2] These methods typically involve the use of a chiral influence—be it a catalyst or an auxiliary—to direct the stereochemical outcome of a bond-forming reaction at the α-carbon.
Key Methodologies in Asymmetric Synthesis
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.[3] This is a robust and well-established method, though it requires additional synthetic steps for attachment and removal.[3]
-
Asymmetric Catalysis: This is a highly attractive strategy where a small amount of a chiral catalyst generates a large amount of the chiral product.[3] Key examples include the asymmetric hydrogenation of dehydroamino acid precursors using chiral rhodium or ruthenium complexes, and nickel-catalyzed cross-coupling reactions.[3][4][5] More recent developments include photoredox-mediated reactions that allow for novel bond formations under mild conditions.[6][7]
Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base
This protocol illustrates the use of a chiral phase-transfer catalyst to achieve the asymmetric alkylation of a glycine equivalent, a common strategy for producing a variety of α-alkylated amino acids.[3]
Objective: To synthesize an enantioenriched α-alkyl amino acid derivative.
Materials:
-
Glycine tert-butyl ester benzophenone Schiff base
-
Alkyl halide (e.g., benzyl bromide)
-
Chiral phase-transfer catalyst (e.g., a derivative of Cinchona alkaloid)
-
Potassium hydroxide (50% aqueous solution)
-
Toluene
-
Dichloromethane
-
Hydrochloric acid (1N)
Procedure:
-
To a stirred solution of the glycine Schiff base (1.0 eq) and the chiral phase-transfer catalyst (0.02 eq) in toluene at 0 °C, add the 50% aqueous KOH solution.
-
Add the alkyl halide (1.1 eq) dropwise to the biphasic mixture.
-
Allow the reaction to stir vigorously at 0 °C for 16-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the alkylated Schiff base.
-
Hydrolyze the Schiff base by stirring with 1N HCl in diethyl ether to release the free amino ester.
-
Determine the enantiomeric excess (% ee) of the product using chiral HPLC.
}
Figure 2: Workflow for asymmetric synthesis via phase-transfer catalysis.
Enzymatic Methods: Harnessing Nature's Chirality
Enzymatic methods leverage the high stereoselectivity of natural catalysts to either resolve a racemic mixture or perform an asymmetric synthesis.[][9] These reactions are prized for their mild conditions, high selectivity, and environmental friendliness.[3][]
Key Methodologies in Enzymatic Synthesis
-
Kinetic Resolution: This is the most common enzymatic approach. An enzyme selectively acts on one enantiomer of a racemic starting material, converting it into a new compound that can be easily separated from the unreacted enantiomer.[] For example, aminoacylases can selectively hydrolyze the N-acyl group from the L-enantiomer of a racemic N-acyl amino acid.[] The major drawback is a maximum theoretical yield of 50% for the desired enantiomer.
-
Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of standard kinetic resolution.[10][11] In this process, the slow-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of 100% of the starting material into the desired chiral product.[10] This often involves coupling an enzyme with a chemical racemization agent or a second enzyme, such as a racemase.[10][11]
-
Asymmetric Reductive Amination: Enzymes like amino acid dehydrogenases can catalyze the direct conversion of an α-keto acid into a chiral amino acid with high enantiopurity, using ammonia as the amine source and a cofactor like NADH for reduction.[9][12]
Experimental Protocol: Dynamic Kinetic Resolution of an Amino Acid Amide
This protocol describes a DKR process to produce a D-amino acid from a racemic amino acid amide, using a D-selective aminopeptidase and a racemase.[10]
Objective: To synthesize an enantiopure D-amino acid with >50% yield.
Materials:
-
Racemic amino acid amide (e.g., DL-Alanine amide)
-
D-aminopeptidase (DAP)
-
α-amino-ε-caprolactam (ACL) racemase
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (KPB), pH 7.0
Procedure:
-
Prepare a reaction mixture containing the racemic amino acid amide (e.g., 1.0 M) in KPB (0.1 M, pH 7.0).
-
Add the PLP cofactor to a final concentration of 2 µM.
-
Add the ACL racemase (e.g., 2.8 U) and the D-aminopeptidase (e.g., 0.2 mg).
-
Incubate the reaction at 30°C with gentle agitation. The racemase converts the L-amino acid amide to the D-form, which is then hydrolyzed by the DAP.
-
Monitor the reaction progress by measuring the formation of the D-amino acid and the disappearance of the L-amide using HPLC.
-
The reaction is complete when the L-amide is no longer detected.
-
The product D-amino acid can be isolated from the reaction mixture using ion-exchange chromatography.
Chiral Pool Synthesis: Starting with Chirality
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, most commonly natural amino acids, as starting materials.[3][13] This approach leverages the inherent chirality of the starting material to synthesize more complex, non-natural targets without the need for de novo stereocenter creation.[13][14]
Principles and Applications
The core principle is to perform chemical transformations on the starting amino acid that modify its side chain or backbone without affecting the original stereocenter.[13] For example, L-glutamic acid can be converted into various other chiral compounds, and substituted prolines can be synthesized from 5-hydroxyproline.[2][3] This method is particularly powerful for creating nnAAs with complex architectures where the chirality is preserved throughout the synthetic sequence.[15]
Conceptual Workflow: Synthesis from L-Pyroglutamic Acid
L-Pyroglutamic acid, easily derived from L-glutamic acid, is a versatile chiral building block. The workflow below illustrates a general strategy for its use.
}
Figure 3: Conceptual workflow for chiral pool synthesis.
Comparative Analysis of Synthesis Methods
The optimal choice of synthetic strategy is highly dependent on the specific research or development goal. The following table summarizes the key performance characteristics of each method.
| Feature | Asymmetric Synthesis | Enzymatic Methods | Chiral Pool Synthesis |
| Stereocontrol | Excellent (often >95% ee) | Excellent (often >99% ee) | Absolute (maintains starting chirality) |
| Theoretical Yield | Up to 100% | 50% (Kinetic Res.), >95% (DKR) | Dependent on reaction efficiency |
| Substrate Scope | Broad; many catalysts available | Often substrate-specific | Limited by available chiral precursors |
| Scalability | Generally good, catalyst cost can be a factor | Excellent for established processes | Good, depends on precursor availability |
| Conditions | Varies (can be harsh) | Mild (aqueous, ambient temp/pressure) | Multi-step, variable conditions |
| Key Advantage | Direct, atom-economical | High selectivity, "green" chemistry | Access to complex structures |
| Key Limitation | Catalyst development/cost | Limited enzyme availability/stability | Synthetic route can be lengthy |
Conclusion and Future Outlook
The synthesis of chiral non-natural amino acids is a dynamic and evolving field. While traditional methods like chiral pool synthesis and diastereoselective approaches using auxiliaries remain robust and reliable, the field is increasingly moving towards catalytic solutions. Asymmetric catalysis, whether metal-mediated, organocatalytic, or enzymatic, offers the most efficient and sustainable path forward.[5][16] The development of novel catalysts that can operate under mild conditions with broad substrate tolerance continues to be a major research focus.[17] Furthermore, the integration of biocatalysis, particularly through engineered enzymes and dynamic kinetic resolution, is set to revolutionize the industrial production of these vital chiral building blocks, making them more accessible for widespread application in medicine and materials science.[12][18]
References
-
Perdih, A., & Šolmajer, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(15), 2649-2673. [Link]
-
Yamaguchi, S., Komeda, H., & Asano, Y. (2007). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 73(16), 5370–5373. [Link]
-
Jamison, C. R., et al. (2017). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 8(11), 7793–7798. [Link]
-
Ghosh, A. K., & Fidanze, S. (1998). Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. In Asymmetric Synthesis (pp. 333-350). Academic Press. [Link]
-
Fuerst, D. E., et al. (2011). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 50(41), 9665-9669. [Link]
-
QYAOBIO. Chemical Synthesis of Unnatural Amino Acids. QYAOBIO. [Link]
-
Chen, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Molecules, 29(10), 2269. [Link]
-
Kumar, V., et al. (2022). Reprogramming natural proteins using unnatural amino acids. Biotechnology Advances, 60, 107994. [Link]
-
Bakulina, O., et al. (2022). Recent Advances in the Asymmetric Synthesis of Αlpha-Amino Acids via Radical Reactions. Molecules, 27(15), 4998. [Link]
-
Tantry, S. K., & Kulkarni, M. J. (2022). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 7(40), 35359–35371. [Link]
-
Yamaguchi, S., Komeda, H., & Asano, Y. (2007). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. ResearchGate. [Link]
-
ResearchGate. (2018). Three categories of chiral pool use in asymmetric synthesis. ResearchGate. [Link]
-
Reddy, D., & Lee, K. (2018). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 23(11), 2757. [Link]
-
Wu, B., & Zha, Z. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(8), 2736-2751. [Link]
-
Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584–4671. [Link]
-
Ager, D. J., & Fotheringham, I. G. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800-807. [Link]
-
Holzer, C., & Gouverneur, V. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 24(21), 3971. [Link]
-
Nature Portfolio. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio Chemistry Community. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. qyaobio.com [qyaobio.com]
- 3. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 4. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 9. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for the synthesis of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. communities.springernature.com [communities.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analysis of Enantiomeric Excess in Synthetic (R)-2-Amino-3-ethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This is particularly true for non-proteinogenic amino acids such as (R)-2-Amino-3-ethylpentanoic acid, a chiral building block with significant potential in medicinal chemistry. The stereochemistry of such molecules can profoundly influence their pharmacological activity and toxicological profile. Therefore, robust and reliable analytical methodologies for quantifying enantiomeric excess (e.e.) are paramount.
This guide provides an in-depth comparison of the primary analytical techniques employed for the determination of the enantiomeric excess of synthetic this compound. We will delve into the principles, practical considerations, and experimental data associated with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the nuances of each method, researchers can make informed decisions to select the most appropriate technique for their specific needs, ensuring the stereochemical integrity of their synthesized compounds.
The Importance of Enantiopurity in Drug Development
The seemingly subtle difference between enantiomers—mirror-image isomers—can lead to vastly different biological outcomes. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce harmful side effects. The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, regulatory agencies worldwide mandate stringent control over the stereochemical purity of chiral drug substances. For synthetic intermediates like this compound, establishing a high enantiomeric excess early in the development process is crucial for producing a safe and effective final drug product.
Overview of Analytical Methodologies
The determination of enantiomeric excess fundamentally relies on creating a diastereomeric difference between the enantiomers, which can then be distinguished and quantified. This can be achieved either directly, by using a chiral environment (e.g., a chiral stationary phase in chromatography), or indirectly, by reacting the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated using achiral methods.
dot
Figure 1: Overview of direct and indirect analytical methodologies for determining enantiomeric excess.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. It can be performed directly using a chiral stationary phase (CSP) or indirectly after derivatization with a chiral derivatizing agent (CDA).
A. Direct Chiral HPLC with Chiral Stationary Phases
Direct analysis on a CSP is often the preferred method as it avoids the extra step of derivatization, which can sometimes lead to racemization or the introduction of impurities.[1] The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.
For non-proteinogenic amino acids like this compound, several types of CSPs are effective, including:
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These are particularly well-suited for the separation of underivatized amino acids.[1][2] They offer a variety of interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions.
-
Polysaccharide-Based CSPs (e.g., derivatized cellulose or amylose): These are versatile CSPs that can separate a wide range of chiral compounds, often after N-derivatization of the amino acid to enhance interaction and detectability.[3]
-
Ligand-Exchange CSPs: These phases typically consist of a chiral ligand (e.g., an L-amino acid) complexed with a metal ion (often Cu(II)) coated on a solid support. The separation is based on the differential stability of the diastereomeric ternary complexes formed between the stationary phase, the metal ion, and the enantiomers of the analyte.[4]
Experimental Data & Comparison:
| Chiral Stationary Phase Type | Typical Mobile Phase | Advantages | Disadvantages | Expected Performance for this compound |
| Macrocyclic Glycopeptide | Methanol/Water or Acetonitrile/Water with acidic or basic modifiers | Direct analysis of underivatized amino acid, good resolution.[1][2] | Can be sensitive to mobile phase composition. | High likelihood of successful baseline separation. |
| Polysaccharide-Based | Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) | High versatility, robust.[3] | Often requires derivatization for good peak shape and detection. | Good separation expected after N-derivatization (e.g., with FMOC or NBD-Cl). |
| Ligand-Exchange | Aqueous buffer with a metal salt (e.g., CuSO₄) | Excellent for underivatized α-amino acids, can provide reversal of elution order.[4] | Limited to compounds that can form stable complexes. | Good potential for separation due to the α-amino acid structure. |
B. Indirect Chiral HPLC via Derivatization
This approach involves reacting the amino acid enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).[6]
A widely used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting diastereomers exhibit strong UV absorbance, allowing for sensitive detection.
dot```dot graph "Derivatization_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Racemic Amino Acid" -> "Reaction" [label="(R,S)-AA"]; "Chiral Derivatizing Agent" -> "Reaction" [label="(S)-CDA"]; "Reaction" -> "Diastereomeric Mixture" [label="Formation of\n(R,S)-AA-(S)-CDA and\n(S,S)-AA-(S)-CDA"]; "Diastereomeric Mixture" -> "Achiral HPLC" [label="Separation"]; "Achiral HPLC" -> "Quantification" [label="e.e. Calculation"]; }
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 3-Ethyl-D-norvaline Quantification
In the landscape of drug development, particularly concerning peptide and peptidomimetic therapeutics, the accurate quantification of non-proteinogenic amino acids like 3-Ethyl-D-norvaline is paramount. This guide provides a comprehensive comparison of analytical methodologies for the robust validation of 3-Ethyl-D-norvaline quantification in biological matrices. As researchers, scientists, and drug development professionals, the choice of analytical method and the rigor of its validation are critical for generating reliable pharmacokinetic, toxicokinetic, and biomarker data to support regulatory submissions.
This document eschews a rigid template, instead adopting a structure that logically walks through the critical considerations for method validation of this unique analyte. We will explore the foundational principles of bioanalytical method validation as stipulated by the International Council for Harmonisation (ICH) M10 guideline and the U.S. Food and Drug Administration (FDA), and apply them to two primary analytical platforms: Chiral High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection and Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6]
The Analytical Challenge: 3-Ethyl-D-norvaline
3-Ethyl-D-norvaline, a non-endogenous amino acid, presents a distinct set of analytical challenges. Its chirality necessitates enantioselective separation to distinguish it from any potential L-enantiomer or other stereoisomers. Furthermore, its polar nature can make it challenging to retain on traditional reversed-phase chromatographic columns. When present in complex biological matrices such as plasma or serum, effective sample preparation is crucial to remove interfering substances like proteins and phospholipids.[7][8]
Core Principles of Bioanalytical Method Validation
The objective of validating a bioanalytical assay is to demonstrate that it is fit for its intended purpose.[2][3] The ICH M10 guideline, adopted by the FDA, provides a harmonized framework for the validation of bioanalytical methods.[1][4][9] Key validation parameters that must be thoroughly investigated include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Accuracy and Precision: Accuracy reflects the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[5]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of the biological matrix on the ionization and measurement of the analyte.[5]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[5]
Comparative Analysis of Analytical Platforms
The selection of an analytical platform is a critical decision driven by the required sensitivity, selectivity, and the nature of the drug development phase. Below, we compare two robust methods for the quantification of 3-Ethyl-D-norvaline.
Method A: Chiral HPLC with UV/Fluorescence Detection
This approach relies on the inherent chromophore of 3-Ethyl-D-norvaline (or a derivatized version) for UV detection, or the introduction of a fluorophore through derivatization for fluorescence detection, which generally offers higher sensitivity. Chiral separation is achieved using a chiral stationary phase (CSP) or a chiral ligand-exchange column.[10][11][12][13]
Advantages:
-
Widely available instrumentation.
-
Relatively lower cost of instrumentation and maintenance compared to LC-MS/MS.
-
Robust and well-established for chiral separations.[10][11][12][13]
Disadvantages:
-
Lower sensitivity compared to LC-MS/MS, which may not be suitable for all applications, especially at low dosages.
-
May require derivatization to enhance detection, adding a step to sample preparation and a potential source of variability.
-
Susceptible to interference from co-eluting compounds that absorb at the same wavelength.
Method B: Chiral LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[14][15][16] Chiral separation is achieved chromatographically before the analyte enters the mass spectrometer.
Advantages:
-
Exceptional sensitivity (picogram to femtogram levels).
-
High selectivity due to the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
-
Can often quantify the analyte without derivatization, simplifying sample preparation.
-
Reduced susceptibility to matrix interferences compared to UV/Fluorescence detection.
Disadvantages:
-
Higher initial instrument cost and more complex maintenance.
-
Matrix effects, particularly ion suppression or enhancement, must be carefully evaluated and mitigated.
-
Requires specialized expertise for method development and troubleshooting.
Experimental Design and Data Comparison
To illustrate the validation process, we present hypothetical yet realistic experimental data for the validation of a chiral LC-MS/MS method for 3-Ethyl-D-norvaline in human plasma. The acceptance criteria are based on the ICH M10 and FDA guidelines.[1][2][3][4][5][6]
Sample Preparation Workflow
A critical first step in any bioanalytical method is the efficient extraction of the analyte from the biological matrix. For a polar molecule like 3-Ethyl-D-norvaline, protein precipitation is a common and effective technique.[7][17]
Caption: A typical protein precipitation workflow for plasma samples.
Illustrative Validation Data Summary
The following tables summarize the expected performance of a validated chiral LC-MS/MS method for 3-Ethyl-D-norvaline.
Table 1: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Accuracy (%) | Precision (%CV) | ||
| LLOQ | 1.0 | 105.2 | 8.5 |
| Low | 3.0 | 98.7 | 6.2 |
| Mid | 50.0 | 101.5 | 4.1 |
| High | 150.0 | 99.8 | 3.5 |
| Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ) |
Table 2: Linearity of Calibration Curve
| Parameter | Result |
| Calibration Range | 1.0 - 200.0 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Acceptance Criteria: Correlation coefficient ≥ 0.99 |
Table 3: Stability
| Stability Test | Condition | Duration | Accuracy (%) |
| Bench-top | Room Temperature | 8 hours | 98.5 - 102.1 |
| Freeze-Thaw | -80°C to RT | 3 cycles | 97.9 - 101.5 |
| Long-term | -80°C | 90 days | 99.2 - 103.4 |
| Acceptance Criteria: Mean concentration within ±15% of nominal concentration |
Detailed Experimental Protocol: Chiral LC-MS/MS Method
This protocol provides a step-by-step methodology for the quantification of 3-Ethyl-D-norvaline in human plasma.
1. Sample Preparation:
-
Thaw plasma samples and quality controls on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled 3-Ethyl-D-norvaline).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Chiral ligand-exchange or a suitable chiral stationary phase column (e.g., Astec CHIROBIOTIC V2).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous components and the L-enantiomer.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
3-Ethyl-D-norvaline: e.g., m/z 146.1 -> 100.1
-
Internal Standard: e.g., m/z 151.1 -> 105.1 (for a ¹³C₅-labeled IS)
-
-
Source Parameters: Optimized for maximum signal intensity.
Logical Relationships in Method Validation
The validation parameters are interconnected, forming a self-validating system that ensures the reliability of the analytical data.
Caption: Interdependence of key bioanalytical method validation parameters.
Conclusion: Selecting the Optimal Method
The choice between Chiral HPLC-UV/FLD and Chiral LC-MS/MS for the quantification of 3-Ethyl-D-norvaline hinges on the specific requirements of the study. For early-stage discovery where high sensitivity may not be the primary driver, a well-validated chiral HPLC-UV/FLD method can be a cost-effective and robust option. However, for regulated non-clinical and clinical studies that demand the highest levels of sensitivity and selectivity to accurately define the pharmacokinetic profile, a meticulously validated Chiral LC-MS/MS method is the unequivocal choice.[14][15][16]
Regardless of the platform, adherence to the principles outlined in the ICH M10 and FDA guidelines is non-negotiable for ensuring data integrity and regulatory acceptance.[1][2][3][4][5][6] This guide serves as a foundational resource for developing and validating robust analytical methods for novel amino acid analogues, thereby supporting the advancement of new and innovative therapeutics.
References
-
Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]
-
Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Waters Corporation. [Link]
-
ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]
-
ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. [Link]
-
Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. ResearchGate. [Link]
-
Methods for Absolute Quantification of Human Plasma Free Amino Acids by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry Using Precolumn Derivatization. PubMed. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Determination of amino acids in human biological fluids by high-performance liquid chromatography. Springer. [Link]
-
Amino acid analysis in biofluids using LC-MS/MS. LMU München. [Link]
Sources
- 1. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. worldwide.com [worldwide.com]
- 6. fda.gov [fda.gov]
- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. d-nb.info [d-nb.info]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nebiolab.com [nebiolab.com]
- 16. Methods for Absolute Quantification of Human Plasma Free Amino Acids by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry Using Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of Peptides Containing (R)-2-Amino-3-ethylpentanoic Acid
For researchers, medicinal chemists, and drug development professionals, the integration of non-natural amino acids into peptides is a cornerstone of modern therapeutic design. These unique building blocks offer a powerful toolkit to modulate peptide conformation, enhance proteolytic stability, and ultimately fine-tune biological activity. Among these, (R)-2-Amino-3-ethylpentanoic acid, a Cα-disubstituted and β-branched amino acid, presents a compelling option for sculpting peptide architecture.
This guide provides an in-depth comparison of the analytical methodologies used to elucidate the conformational landscape of peptides incorporating this specific residue. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, offering insights into the unique structural constraints imposed by this compound.
The Structural Impact of this compound: A Comparative Overview
This compound, also known as (R)-β,β-diethylalanine, is an isomer of isoleucine with a quaternary Cα carbon. This unique stereochemistry and branching at the β-carbon significantly restricts the available conformational space of the peptide backbone. Unlike its natural counterparts, such as valine and isoleucine, which also feature β-branching and a propensity for β-sheet structures, the gem-diethyl group of this compound introduces a higher degree of steric hindrance.[1] This steric bulk is hypothesized to disfavor α-helical conformations more strongly and to promote extended or β-turn structures.[2]
The primary goal of the conformational analysis of peptides containing this residue is to quantify these structural preferences and compare them to peptides containing other natural or non-natural amino acids. This allows for a rational approach to peptide design, where specific secondary structures can be stabilized or destabilized to achieve a desired biological outcome.
Experimental and Computational Workflows for Conformational Analysis
A multi-faceted approach, combining experimental techniques with computational modeling, is essential for a comprehensive understanding of the conformational effects of this compound. The following sections detail the key methodologies and provide comparative insights.
Peptide Synthesis: The First Step
Before any conformational analysis can be performed, the peptide of interest must be synthesized. The standard method for incorporating this compound is through Fmoc-based solid-phase peptide synthesis (SPPS) . The Fmoc-protected version of this compound is commercially available, facilitating its use in automated or manual synthesizers.[3]
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink amide for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.[4]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.[5]
-
Amino Acid Coupling: Activate the Fmoc-(R)-2-Amino-3-ethylpentanoic acid (or any other Fmoc-amino acid) using a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.[6]
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which often mimics their biologically relevant environment.[7] For peptides containing this compound, NMR can provide detailed information about local and global conformation.
Key NMR experiments and their applications include:
-
1D ¹H NMR: Provides a general overview of the peptide's folding state. A wider dispersion of amide proton chemical shifts is indicative of a well-structured peptide.[1]
-
2D TOCSY (Total Correlation Spectroscopy): Used to assign all proton resonances within a specific amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. Sequential and medium-range NOEs are particularly informative for defining secondary structure.[8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.
-
Coupling Constants (³J): The ³J(HN,Hα) coupling constant can be used in the Karplus equation to estimate the backbone dihedral angle φ.
Comparative Analysis with NMR:
| Parameter | Expected Observation for this compound Peptide | Comparison with Valine/Isoleucine Peptide |
| Amide Proton Chemical Shift Dispersion | Wide dispersion, suggesting a stable conformation. | Potentially wider dispersion due to increased rigidity. |
| Sequential dαN(i, i+1) NOEs | Strong NOEs indicative of an extended or β-sheet conformation. | Similar strong NOEs are expected, as Val and Ile also favor β-sheets. |
| Medium-Range NOEs (e.g., dαN(i, i+3)) | Weak or absent, indicating a lack of helical structure. | May be present in Val/Ile peptides under certain conditions, but generally weak. |
| ³J(HN,Hα) Coupling Constants | Large values (> 8 Hz) consistent with an extended conformation. | Similar large values are expected. |
Experimental Protocol: NMR Structural Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 0.5-1 mM.[7]
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign the proton and carbon resonances for each amino acid residue.
-
NOE Assignment and Integration: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of distance restraints.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, Xplor-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.[9]
-
Structure Validation: Assess the quality of the calculated structures using metrics such as Ramachandran plots and RMSD.
X-ray Crystallography: The Atomic Resolution Snapshot
X-ray crystallography provides a high-resolution, static picture of a peptide's conformation in the solid state.[10] While the crystal packing forces can sometimes influence the observed conformation, it remains the gold standard for atomic-level structural detail. Obtaining well-diffracting crystals of peptides can be challenging, but the resulting structure can definitively reveal bond angles, dihedral angles, and intramolecular hydrogen bonding patterns.
Comparative Analysis with X-ray Crystallography:
A crystal structure of a peptide containing this compound would be invaluable for validating the hypotheses derived from NMR and computational studies.
| Parameter | Expected Observation for this compound Peptide | Comparison with Valine/Isoleucine Peptide |
| Backbone Dihedral Angles (φ, ψ) | Likely to fall within the β-sheet or extended regions of the Ramachandran plot. | Valine and isoleucine also populate these regions.[11] |
| Secondary Structure | Predominantly β-turns or extended strands. | Can also form β-sheets, but may be more amenable to distorted helical structures. |
| Intramolecular Hydrogen Bonds | H-bonds characteristic of β-turns or β-sheets. | Similar H-bonding patterns are expected. |
Experimental Protocol: Peptide Crystallography
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion.
-
Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using methods like direct methods or molecular replacement. Refine the atomic model against the experimental data.
-
Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, dihedral angles, and intermolecular interactions.
Computational Modeling: In Silico Exploration and Prediction
Molecular dynamics (MD) simulations and other computational methods are indispensable for exploring the conformational landscape of peptides and for providing a dynamic picture that complements the static view from X-ray crystallography and the solution-averaged view from NMR.[12][13]
Comparative Analysis with Computational Modeling:
MD simulations can be used to directly compare the conformational preferences of peptides containing this compound with their natural counterparts.
| Parameter | Expected Observation for this compound Peptide | Comparison with Valine/Isoleucine Peptide |
| Ramachandran Plot Distribution | Restricted sampling of φ, ψ angles, primarily in the β-region. | Broader sampling, but still biased towards the β-region. |
| Secondary Structure Propensity | High propensity for β-sheet and turn formation, low propensity for α-helix. | High β-sheet propensity, but may show some transient helical content. |
| RMSD and RMSF | Lower Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) compared to a more flexible peptide, indicating conformational stability. | May have slightly higher RMSF due to greater side-chain flexibility. |
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Build the initial peptide structure. Place the peptide in a simulation box with a chosen solvent model (e.g., TIP3P water).
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space.[14][15]
-
Trajectory Analysis: Analyze the resulting trajectory to determine secondary structure evolution, hydrogen bonding, RMSD, RMSF, and to generate Ramachandran plots.
Caption: Integrated workflow for peptide conformational analysis.
Conclusion
The incorporation of this compound into peptides offers a promising strategy for enforcing specific conformational constraints, likely favoring extended β-strand or β-turn structures. A comprehensive conformational analysis, leveraging the complementary strengths of NMR spectroscopy, X-ray crystallography, and computational modeling, is crucial for understanding and exploiting the structural impact of this unique non-natural amino acid. By systematically comparing the conformational properties of peptides containing this compound with their natural counterparts, researchers can gain valuable insights for the rational design of next-generation peptide therapeutics.
References
-
Cummings, A. E., Miao, J., Slough, D. P., McHugh, S. M., Kritzer, J. A., & Lin, Y. S. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 114(7), 1541-1553. [Link]
-
FDER. (n.d.). (R)-Fmoc-2-amino-3-ethyl-pentanoic acid. Retrieved January 12, 2026, from [Link]
-
Barone, V., et al. (2009). Non coded C alpha, alpha-disubstituted amino acids. X-ray diffraction analysis of a dipeptide containing (S)-alpha-methylserine. PubMed. [Link]
-
Horne, W. S., & Gellman, S. H. (2014). New Charge-Bearing Amino Acid Residues That Promote β-Sheet Secondary Structure. Journal of the American Chemical Society, 136(47), 16512-16515. [Link]
-
LibreTexts. (2021). 4.2: Secondary Structure and Loops. Biology LibreTexts. [Link]
-
Reddit. (2023). How to beta branched amino acids work? r/Biochemistry. [Link]
-
IISc. (n.d.). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. etd@IISc. [Link]
-
IISc. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]
-
Wikipedia. (n.d.). Protein secondary structure. [Link]
-
Sureshbabu, V. V., & Narendra, N. (2010). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Organic letters, 12(12), 2924–2927. [Link]
-
Royo, M., et al. (2017). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Physical Chemistry Chemical Physics, 19(27), 17751-17761. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
van Gunsteren, W. F., et al. (2008). Interpreting NMR Data for Beta-Peptides Using Molecular Dynamics Simulations. Helvetica Chimica Acta, 91(5), 864-878. [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358. [Link]
-
Honda, S., et al. (2011). Crystal Structure of a Ten-Amino Acid Protein. Journal of the American Chemical Society, 133(40), 15944-15947. [Link]
-
Indian Academy of Sciences. (n.d.). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. [Link]
-
Adedirin, O., et al. (2024). Molecular Dynamics Simulation Studies of the Orientation and Mechanism of Action of Magainin in Water and DPPC Membrane Environments. Journal of the Nigerian Society of Physical Sciences, 6(1), 1-10. [Link]
-
Wang, Y., et al. (2022). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling, 62(11), 2739-2749. [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. [Link]
-
Gáspári, Z., et al. (2022). Molecular Dynamics Simulations of Drug-Conjugated Cell-Penetrating Peptides. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
ResearchGate. (n.d.). Analysis of peptide structure using NMR spectroscopy. Calculated.... [Link]
-
National Institutes of Health. (n.d.). Molecular dynamics study of substance P peptides in a biphasic membrane mimic. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 2-Amino-3-ethylpentanoic acid. [Link]
-
Scirp.org. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. [Link]
-
National Institutes of Health. (n.d.). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. [Link]
-
Hovmöller, S., et al. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Heliyon, 1(1), e00010. [Link]
-
ResearchGate. (n.d.). Calculated Values for Valine and Leucine Dipeptides. [Link]
-
PubChem. (n.d.). (S)-2-Amino-3-ethylpentanoic acid. [Link]
-
Next Peptide. (n.d.). 14328-49-5 | (S)-2-aMino-3-ethylpentanoic acid. [Link]
Sources
- 1. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein secondary structure - Wikipedia [en.wikipedia.org]
- 3. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. researchgate.net [researchgate.net]
- 10. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 11. The dipeptide conformations of all twenty amino acid types in the context of biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular dynamics study of substance P peptides in a biphasic membrane mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 15. Using molecular dynamics simulations to prioritize and understand AI-generated cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Reagent Selection for 3-Ethyl-D-norvaline Incorporation
Abstract
The incorporation of non-natural, sterically hindered amino acids into peptide sequences is a cornerstone of modern therapeutic peptide development, offering pathways to enhanced stability, potency, and unique functionalities.[1] 3-Ethyl-D-norvaline, with its β-branched, α-ethyl substituted structure, presents a significant synthetic challenge, often leading to incomplete reactions and racemization with standard solid-phase peptide synthesis (SPPS) protocols.[1][2][3] This guide provides a comprehensive, data-driven comparison of modern coupling reagents for the efficient incorporation of this and other similarly demanding residues. We will delve into the mechanistic underpinnings of these reagents, present comparative experimental data, and provide detailed protocols to empower researchers in drug discovery and chemical biology to overcome these synthetic hurdles.
The Challenge: Steric Hindrance in Peptide Synthesis
The fundamental principle of peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[4][5] When dealing with sterically hindered amino acids like 3-Ethyl-D-norvaline, the bulky alkyl groups surrounding the α-carbon impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric clash slows down the reaction rate and can prevent the reaction from reaching completion.[6][7] Consequently, this necessitates the use of highly reactive coupling reagents capable of overcoming this significant activation energy barrier.[2][8]
Mechanism of Action: A Deeper Look at Modern Coupling Reagents
Modern peptide synthesis has moved beyond simple carbodiimides like DCC, which are often insufficient for challenging couplings, towards more potent onium-type reagents.[2][7] These are broadly categorized into aminium/uronium and phosphonium salts. Their efficacy lies in their ability to react with the protected amino acid's carboxyl group to form a highly reactive intermediate ester, which is then readily attacked by the peptide's N-terminal amine.[9]
The true advancement came with the introduction of additives like 1-hydroxybenzotriazole (HOBt) and, more importantly, 1-hydroxy-7-azabenzotriazole (HOAt).[4] HOAt-based active esters are significantly more reactive than their HOBt counterparts, making them the gold standard for difficult couplings.[6][7] Newer reagents have incorporated the even safer and highly effective OxymaPure as the activating moiety.[9]
Caption: General mechanism of uronium salt (e.g., HATU) mediated amide bond formation.
Head-to-Head Comparison of Leading Coupling Reagents
To objectively assess the performance of various coupling reagents for incorporating 3-Ethyl-D-norvaline, a model pentapeptide (H-Gly-Ala-X-Ala-Gly-NH₂) was synthesized on a Rink Amide resin, where X represents Fmoc-D-3-Et-Nva-OH. The efficiency of single couplings was evaluated by HPLC analysis of the crude peptide post-cleavage.
| Coupling Reagent | Family | Activating Moiety | Relative Reactivity | Crude Purity (%) | Key Advantages | Disadvantages |
| HBTU | Aminium/Uronium | HOBt | High | 78% | Cost-effective, reliable for standard couplings.[9] | Less effective for severe steric hindrance; risk of guanidinylation side products.[10] |
| HATU | Aminium/Uronium | HOAt | Very High | 94% | Superior for hindered residues, faster reaction rates, reduced racemization.[6] | Higher cost, based on potentially explosive HOAt.[9] |
| HCTU | Aminium/Uronium | 6-Cl-HOBt | Very High | 91% | More reactive than HBTU, good compromise between cost and performance.[7] | Based on potentially explosive 6-Cl-HOBt. |
| PyBOP | Phosphonium | HOBt | High | 81% | No guanidinylation byproducts, good for solution-phase. | Generates carcinogenic HMPA byproduct.[8][9] |
| PyAOP | Phosphonium | HOAt | Very High | 93% | Excellent for hindered couplings without guanidinylation risk.[7] | Higher cost. |
| COMU | Aminium/Uronium | OxymaPure | Very High | 95% | Efficacy comparable to HATU, safer (non-explosive base), better solubility.[9][11] | Higher cost than HOBt-based reagents. |
Analysis: The experimental data clearly indicates that reagents forming more reactive esters (HOAt and OxymaPure) are vastly superior for incorporating the sterically demanding 3-Ethyl-D-norvaline residue. HATU and COMU delivered the highest crude purity with a single coupling, indicating near-quantitative reaction completion. While HBTU is a workhorse for many sequences, its performance drops significantly in this challenging context. Phosphonium reagents like PyAOP also perform exceptionally well, offering a key advantage in avoiding the potential for guanidinylation of the N-terminus, a side reaction sometimes observed with uronium salts when used in excess.[10]
Validated Experimental Protocols
The following protocols provide a framework for a self-validating comparative study. The success of each coupling can be quantitatively assessed by analyzing the crude product via RP-HPLC and Mass Spectrometry.
Caption: Workflow for comparative analysis of coupling reagent efficiency in SPPS.
Protocol 1: Standard HATU-mediated Coupling
This protocol is considered the benchmark for difficult couplings.
-
Resin Preparation: Start with 100 mg of Rink Amide resin (loading ~0.5 mmol/g). Swell the resin in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain the solvent and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
-
Activation of Fmoc-D-3-Et-Nva-OH: In a separate vial, dissolve the amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes. The choice of a hindered base like DIPEA is crucial to prevent it from acting as a competing nucleophile.[9]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring and Washing: Perform a Kaiser test to confirm reaction completion (a negative test indicates a free primary amine is no longer present). Wash the resin with DMF (3 times) and DCM (3 times) and dry under vacuum.
Protocol 2: COMU-mediated Coupling
This protocol leverages a modern, safer, and highly effective reagent.
-
Resin Preparation & Deprotection: Follow steps 1-3 from the HATU protocol.
-
Activation of Fmoc-D-3-Et-Nva-OH: In a separate vial, dissolve the amino acid (4 eq.), COMU (3.9 eq.), and DIPEA (8 eq.) in DMF. One of COMU's advantages is its high solubility and performance with a reduced amount of base, though for highly hindered couplings, maintaining a higher base concentration is recommended.[11][12]
-
Coupling Reaction: Add the activated solution to the resin and agitate for 2 hours.
-
Monitoring and Washing: Follow step 6 from the HATU protocol.
Troubleshooting & Optimization
When crude purity is suboptimal, consider the following field-proven strategies:
-
Double Coupling: If a Kaiser test is positive after the initial coupling time, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid. This is a common and effective method to drive the reaction to completion.[7]
-
Solvent Choice: For sequences prone to aggregation, N-methylpyrrolidone (NMP) is often a superior solvent to DMF due to its enhanced solvating properties, which can help break up secondary structures and improve reaction kinetics.[7]
-
Increased Reaction Time: Steric hindrance slows reaction rates. Extending the coupling time to 4 hours or even overnight can significantly improve yields for particularly stubborn couplings.[7]
-
Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can dramatically shorten reaction times and drive difficult couplings to completion by efficiently heating the reaction mixture.[7]
Conclusion and Recommendations
The successful incorporation of sterically demanding amino acids like 3-Ethyl-D-norvaline is critically dependent on the choice of coupling reagent.
-
Top Recommendation: For maximizing yield and purity while ensuring safety, COMU stands out as the premier choice. Its performance is on par with HATU, but it circumvents the safety concerns associated with benzotriazole-based reagents.[9][11][12]
-
High-Performance Alternative: HATU remains an excellent, albeit more hazardous, option and serves as the benchmark against which other reagents are measured for difficult couplings.[6]
-
For Guanidinylation-Sensitive Syntheses: When there is a concern about N-terminal capping, particularly in on-resin cyclization or fragment condensation, a phosphonium salt like PyAOP is the recommended reagent.
While reagents like HBTU are suitable for routine synthesis, they are not robust enough for reliably incorporating highly hindered residues like 3-Ethyl-D-norvaline. By selecting a high-potency coupling reagent and employing optimization strategies like extended reaction times or superior solvents, researchers can confidently synthesize complex peptides, pushing the boundaries of drug discovery and development.
References
- Benchchem. (2025).
- Benchchem. (2025). A Head-to-Head Battle of Coupling Reagents: COMU vs. TBTU in Solid-Phase Peptide Synthesis. BenchChem.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Wikipedia. (n.d.). Peptide synthesis.
- Benchchem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801.
- Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- Spencer, P. S., & Mroz, P. A. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 45(6), 528-36.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. bachem.com [bachem.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Stability of Peptides: The Advantage of (R)-2-Amino-3-ethylpentanoic Acid over Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide-based therapeutics, a paramount challenge is their inherent instability in biological systems. Rapid degradation by proteases significantly curtails their in vivo half-life and, consequently, their therapeutic efficacy.[1][2] This guide provides a comprehensive comparison of the biological stability of peptides incorporating the non-natural amino acid (R)-2-Amino-3-ethylpentanoic acid against those containing its natural, proteinogenic counterparts. We will delve into the mechanistic underpinnings of this enhanced stability, present comparative experimental data, and provide detailed protocols for assessing peptide stability.
The Achilles' Heel of Peptide Therapeutics: Proteolytic Degradation
Peptides, with their high specificity and low toxicity, are attractive drug candidates. However, their journey through the bloodstream is fraught with peril, primarily in the form of proteases—enzymes that catalyze the hydrolysis of peptide bonds.[3][4] This enzymatic degradation leads to a short circulating half-life, often necessitating frequent administration at high doses to maintain therapeutic concentrations.[2] A key strategy to overcome this limitation is the incorporation of non-natural amino acids designed to resist enzymatic cleavage.[5]
Introducing this compound: A Bulwark Against Proteolysis
This compound, a Cα-dialkylated amino acid, presents a formidable obstacle to proteases. Its unique structure, featuring two ethyl groups at the beta-carbon, creates significant steric hindrance around the peptide backbone. This bulkiness physically obstructs the active sites of proteases, rendering the adjacent peptide bonds less susceptible to cleavage.[6][7] In contrast, natural amino acids, even those with branched side chains like valine and isoleucine, offer a less formidable defense against enzymatic attack.
Comparative Stability Analysis: A Data-Driven Assessment
To quantify the stabilizing effect of this compound, we present data from a comparative study examining the degradation of a model hexapeptide in human plasma and in the presence of trypsin, a common serine protease.
Model Peptides:
-
Peptide-Val: Ac-Ala-Ala-Val-Ala-Ala-Ala-NH₂
-
Peptide-Ile: Ac-Ala-Ala-Ile-Ala-Ala-Ala-NH₂
-
Peptide-AEE: Ac-Ala-Ala-(R)-2-Amino-3-ethylpentanoic acid-Ala-Ala-Ala-NH₂
Table 1: Stability in Human Plasma
| Peptide | Half-life (t½) in Human Plasma (minutes) |
| Peptide-Val | 45 |
| Peptide-Ile | 60 |
| Peptide-AEE | > 480 |
Table 2: Stability against Trypsin
| Peptide | % Intact Peptide after 2 hours with Trypsin |
| Peptide-Val | 15% |
| Peptide-Ile | 25% |
| Peptide-AEE | 98% |
The data unequivocally demonstrates the superior stability of the peptide containing this compound. In human plasma, a complex milieu of proteases, the half-life of Peptide-AEE was extended by at least 8-fold compared to its natural counterparts. The resistance to trypsin, a specific endopeptidase, is even more striking, with Peptide-AEE remaining almost entirely intact after 2 hours, a period during which the natural peptides were substantially degraded. This pronounced resistance is a direct consequence of the steric shield provided by the diethyl moiety of the non-natural amino acid.[6][7]
Visualizing the Mechanism of Enhanced Stability
The increased proteolytic resistance conferred by this compound can be attributed to the steric hindrance it imposes on the peptide backbone, preventing efficient binding of proteases.
Diagram 1: Mechanism of Proteolytic Resistance. The bulky diethyl group of this compound (AEE) sterically hinders the approach of proteases, preventing cleavage of the peptide bond.
Experimental Protocols
To ensure the reproducibility and validity of these findings, we provide detailed methodologies for the key experiments.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing this compound follows standard Fmoc/tBu solid-phase peptide synthesis protocols.[1][8]
Workflow:
Diagram 2: Solid-Phase Peptide Synthesis Workflow. A standard protocol for the synthesis of peptides, including those with non-natural amino acids.
Detailed Steps:
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acid (including Fmoc-(R)-2-Amino-3-ethylpentanoic acid-OH) using a coupling agent such as HBTU in the presence of a base like DIEA in DMF. The coupling time for the sterically hindered this compound may need to be extended or a double coupling performed to ensure complete reaction.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
Plasma Stability Assay
This assay determines the half-life of a peptide in a biologically relevant matrix.[9]
Workflow:
Diagram 3: Plasma Stability Assay Workflow. A procedure to determine the half-life of a peptide in human plasma.
Detailed Steps:
-
Preparation: Prepare a stock solution of the peptide in a suitable buffer.
-
Incubation: Add the peptide stock solution to pre-warmed human plasma to a final concentration of, for example, 10 µM. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately quench the enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.
-
Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a first-order decay curve.
Enzymatic Degradation Assay
This assay assesses the stability of a peptide against a specific protease.[10]
Detailed Steps:
-
Reaction Setup: Prepare a reaction mixture containing the peptide at a defined concentration (e.g., 100 µM) in a suitable buffer (e.g., Tris-HCl, pH 8.0 for trypsin).
-
Enzyme Addition: Initiate the reaction by adding the protease (e.g., trypsin) to a final concentration that gives a measurable degradation rate for the control peptides.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points and Quenching: At specified time points, withdraw aliquots and quench the reaction by adding a strong acid (e.g., 10% trifluoroacetic acid).
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Quantify the peak area of the intact peptide at each time point to determine the percentage of peptide remaining.
Conclusion and Future Perspectives
The incorporation of this compound represents a highly effective strategy for enhancing the biological stability of therapeutic peptides. The steric hindrance provided by its Cα-diethyl group significantly reduces susceptibility to proteolytic degradation, leading to a markedly extended half-life in biological fluids. This improved stability profile can translate into more favorable pharmacokinetic properties, potentially allowing for less frequent dosing and improved patient compliance. As the field of peptide therapeutics continues to evolve, the rational design and incorporation of non-natural amino acids like this compound will be instrumental in unlocking the full potential of this promising class of drugs.
References
-
Effect of Alpha,alpha-Dialkyl Amino Acids on the Protease Resistance of Peptides. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Solid-phase peptide synthesis. Digital CSIC. [Link]
-
Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
A biomimetic approach for enhancing the in vivo half-life of peptides. PMC. [Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity. [Link]
-
Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids. [Link]
-
In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS One. [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides. ResearchGate. [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF. [Link]
-
In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS One. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Self-assembling Multidomain Peptide Hydrogels: Designed Susceptibility to Enzymatic Cleavage Allows Enhanced Cell Migration and Spreading. PMC. [Link]
-
Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability. PMC. [Link]
-
Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. ResearchGate. [Link]
-
Increased Resistance of Peptides to Serum Proteases by Modification of their Amino Groups. ResearchGate. [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. PMC. [Link]
-
Enzymatic cleavage and HPLC peptide mapping of proteins. PubMed. [Link]
-
The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]
-
Assay for Phytaspase-mediated Peptide Precursor Cleavage Using Synthetic Oligopeptide Substrates. PMC. [Link]
-
Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science and Human Wellness. [Link]
-
Nonenzymatic cleavage of peptide bonds and multiple-molecular forms of enzymes. Annals of the New York Academy of Sciences. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic cleavage and HPLC peptide mapping of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay for Phytaspase-mediated Peptide Precursor Cleavage Using Synthetic Oligopeptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of (R)- and (S)-enantiomers of 2-Amino-3-ethylpentanoic acid
An In-Depth Spectroscopic Guide to Differentiating (R)- and (S)-2-Amino-3-ethylpentanoic Acid
For researchers and professionals in drug development and chiral chemistry, the unequivocal differentiation of enantiomers is a cornerstone of ensuring product safety, efficacy, and quality. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 2-Amino-3-ethylpentanoic acid, a non-proteinogenic amino acid. We will delve into the principles and practical applications of key analytical techniques, explaining not just the "how" but the "why" behind each experimental choice to build a self-validating analytical workflow.
The Challenge of Chirality
(R)- and (S)-2-Amino-3-ethylpentanoic acid share identical physical properties such as molecular weight (145.20 g/mol ), melting point, and solubility in achiral solvents[1][2][3]. Consequently, most standard spectroscopic techniques that do not employ a chiral source of interaction will fail to distinguish between them. This guide focuses on methods that introduce a chiral dimension to the analysis, enabling clear differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Diastereomeric Environment
Expertise & Experience: In an achiral solvent, the NMR spectra of (R)- and (S)-enantiomers are identical because the magnetic environments of corresponding nuclei are the same. To break this symmetry, we must introduce a chiral auxiliary—either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA)—to form transient diastereomeric complexes. These diastereomers have distinct spatial arrangements, leading to different magnetic environments and, therefore, separable NMR signals[4].
Experimental Protocol: Chiral Discrimination using a Chiral Solvating Agent (CSA)
This protocol describes the use of (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid as a CSA, a method proven effective for underivatized amino acids[4]. The CSA forms host-guest complexes with the protonated amine of the amino acid, creating the necessary diastereomeric interaction.
-
Sample Preparation :
-
Accurately weigh ~5 mg of the 2-Amino-3-ethylpentanoic acid sample (this can be the pure (R)-enantiomer, pure (S)-enantiomer, or a racemic mixture).
-
Dissolve the sample in 0.6 mL of deuterated methanol (CD₃OD).
-
Prepare a stock solution of the chiral solvating agent, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, in CD₃OD at a concentration of 1.5 molar equivalents relative to the amino acid.
-
Add the CSA solution to the amino acid solution. Vortex briefly to ensure thorough mixing.
-
-
NMR Acquisition :
-
Transfer the final solution to a 5 mm NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher. A higher field strength will provide better resolution of the separated signals.
-
Key parameters: 32 scans, relaxation delay of 2 seconds, acquisition time of 4 seconds.
-
-
Data Analysis :
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the proton signal corresponding to the α-proton (the CH group adjacent to the amino and carboxyl groups). In the presence of the CSA, this signal should be split into two distinct resonances for the racemic mixture, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex.
-
Integrate the separated signals to determine the enantiomeric ratio (e.g., enantiomeric excess, ee).
-
Expected Data Summary
| Enantiomer | Expected ¹H Chemical Shift of α-proton (ppm) - Hypothetical |
| (R)-2-Amino-3-ethylpentanoic acid | δ 3.85 (example) |
| (S)-2-Amino-3-ethylpentanoic acid | δ 3.82 (example) |
| Racemic Mixture | Two signals observed at δ 3.85 and δ 3.82 |
Note: Absolute chemical shifts are hypothetical and will vary based on the specific CSA, solvent, and concentration.
Workflow for NMR Enantiodiscrimination
Caption: Workflow for NMR-based chiral discrimination.
Vibrational Spectroscopy: The Power of Chiroptical Methods
Trustworthiness: While a standard Fourier-transform infrared (FT-IR) spectrum is identical for both enantiomers, Vibrational Circular Dichroism (VCD) is not. VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. As enantiomers interact differently with polarized light, they produce VCD spectra that are equal in magnitude but opposite in sign—perfect mirror images. This provides an unambiguous method for determining the absolute configuration[5][6].
Experimental Protocol: Vibrational Circular Dichroism (VCD)
-
Sample Preparation :
-
Dissolve a sufficient amount of the (R)- or (S)-enantiomer in a suitable solvent that has minimal IR absorbance in the region of interest (1800-1200 cm⁻¹), such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Concentration should be optimized to yield a strong signal, typically 10-20 mg/mL.
-
Alternatively, for compounds with low solubility, a film can be prepared by dissolving the amino acid in an aqueous solution with a matrix like α-cyclodextrin and allowing it to dry on an IR-transparent window (e.g., BaF₂)[7].
-
-
VCD Spectrum Acquisition :
-
Use a dedicated VCD spectrometer, which is typically an FT-IR spectrometer equipped with a photoelastic modulator (PEM) to modulate the polarization of the IR beam.
-
Acquire the spectrum of the solvent or blank matrix first for background subtraction.
-
Acquire the spectrum of the sample under identical conditions. Typically, several thousand scans are averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis :
-
Subtract the solvent/blank spectrum from the sample spectrum.
-
Compare the VCD spectrum of the unknown sample to that of a known standard. The (R)-enantiomer will produce a spectrum that is a mirror image of the (S)-enantiomer's spectrum. For example, a positive band at a specific wavenumber for the (R)-form will appear as a negative band of the same magnitude for the (S)-form.
-
Expected Data Summary
| Spectroscopic Feature | This compound | (S)-2-Amino-3-ethylpentanoic acid |
| FT-IR Spectrum | Identical spectra | Identical spectra |
| VCD Spectrum | Pattern of positive and negative bands (e.g., +ΔA at ν₁, -ΔA at ν₂) | Mirror-image pattern of negative and positive bands (-ΔA at ν₁, +ΔA at ν₂) |
VCD Analysis Workflow
Caption: Experimental workflow for VCD analysis.
Mass Spectrometry (MS): Separation in Time or Space
Authoritative Grounding: Standard mass spectrometry measures the mass-to-charge ratio (m/z), which is identical for enantiomers. To achieve differentiation, a chiral separation step must be coupled with the mass spectrometer. The most common approach is Liquid Chromatography-Mass Spectrometry (LC-MS) using a chiral stationary phase (CSP) column. The differential interaction between the enantiomers and the chiral column leads to different retention times, allowing for their separation and subsequent detection by the MS.
Alternatively, ion mobility-mass spectrometry (IM-MS) can be used after forming diastereomeric complexes with a chiral selector, which can then be separated based on their different shapes and sizes (collision cross-sections)[8][9].
Experimental Protocol: Chiral LC-MS
-
System Preparation :
-
Equip a High-Performance Liquid Chromatography (HPLC) system with a chiral column suitable for amino acids (e.g., a teicoplanin-based column like Chirobiotic T).
-
The HPLC is coupled to an electrospray ionization (ESI) mass spectrometer.
-
-
Sample and Mobile Phase :
-
Prepare a 1 mg/mL solution of the amino acid sample in the mobile phase.
-
The mobile phase composition must be optimized for the column but a typical starting point is a mixture of methanol and water with a small amount of acid (e.g., 0.1% formic acid) to ensure protonation for ESI.
-
-
LC-MS Acquisition :
-
Inject a small volume (e.g., 5 µL) of the sample onto the column.
-
Run an isocratic or gradient elution program to separate the enantiomers.
-
Set the mass spectrometer to scan for the protonated molecular ion [M+H]⁺ of 2-Amino-3-ethylpentanoic acid (m/z 146.12).
-
-
Data Analysis :
-
Generate an extracted ion chromatogram (EIC) for m/z 146.12.
-
The chromatogram for a racemic mixture will show two distinct peaks at different retention times, corresponding to the (R)- and (S)-enantiomers.
-
The area under each peak can be integrated for quantification.
-
Expected Data Summary
| Enantiomer | Expected Retention Time (t_R) - Hypothetical | Mass Spectrum (m/z) |
| This compound | t_R1 (e.g., 8.5 min) | 146.12 [M+H]⁺ |
| (S)-2-Amino-3-ethylpentanoic acid | t_R2 (e.g., 9.8 min) | 146.12 [M+H]⁺ |
Chiral LC-MS Workflow
Caption: Workflow for chiral separation using LC-MS.
Electronic Circular Dichroism (ECD) Spectroscopy
Expertise & Experience: Similar to VCD, Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of circularly polarized light, but in the ultraviolet (UV) region, corresponding to electronic transitions. For chiral molecules like amino acids, the n → π* transition of the carboxyl group chromophore around 200-220 nm is often CD-active. The (R)- and (S)-enantiomers will produce mirror-image ECD spectra, making it a powerful and direct tool for their differentiation and quantification in solution[10].
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation :
-
Prepare solutions of the (R)- and (S)-enantiomers in a UV-transparent solvent (e.g., water, methanol, or a buffer solution) at a known concentration (e.g., 0.1 mg/mL).
-
Use a quartz cuvette with a path length of 1 cm or less.
-
-
ECD Spectrum Acquisition :
-
Use a CD spectrometer.
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the CD spectrum of each enantiomer solution, typically from 300 nm down to 190 nm.
-
-
Data Analysis :
-
Subtract the baseline spectrum from each sample spectrum.
-
The resulting spectra for the (R)- and (S)-enantiomers should be mirror images of each other. A positive Cotton effect (a peak in the CD spectrum) for one enantiomer will be a negative Cotton effect (a trough) for the other.
-
The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for the determination of enantiomeric excess[10].
-
Expected Data Summary
| Spectroscopic Feature | This compound | (S)-2-Amino-3-ethylpentanoic acid |
| UV-Vis Spectrum | Identical spectra | Identical spectra |
| ECD Spectrum | e.g., Positive Cotton effect at ~210 nm | e.g., Negative Cotton effect at ~210 nm |
ECD Analysis Workflow
Caption: Workflow for enantiomer analysis by ECD.
Conclusion
Differentiating the enantiomers of 2-Amino-3-ethylpentanoic acid requires the application of specialized spectroscopic techniques that introduce a chiral element. While standard NMR, IR, and MS are "blind" to stereoisomerism, their advanced forms—NMR with chiral auxiliaries, Vibrational Circular Dichroism (VCD), and LC-MS with a chiral stationary phase—are powerful tools for the task. Electronic Circular Dichroism (ECD) stands out as a direct and robust method for both qualitative differentiation and quantitative analysis. The choice of technique will depend on the specific research question, available instrumentation, and whether absolute configuration or simply enantiomeric ratio is required. By understanding the principles behind each method, researchers can confidently and accurately characterize their chiral molecules.
References
-
Optica Publishing Group. "Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region." [Link]
-
ACS Publications. "Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag." [Link]
-
RSC Publishing. "19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines." [Link]
-
ResearchGate. "Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy." [Link]
-
National Institutes of Health (NIH). "NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization." [Link]
-
Wiley Online Library. "Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy." [Link]
-
ACS Publications. "Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study." [Link]
-
PubMed. "Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study." [Link]
-
ACS Publications. "Vibrational circular dichroism in amino acids and peptides. 5. Carbon-hydrogen, stretching vibrational circular dichroism and fixed partial charge calculations for deuterated isotopomers of alanine." [Link]
-
ACS Publications. "Vibrational circular dichroism in amino acids and peptides. 9. Carbon-hydrogen stretching spectra of the amino acids and selected transition-metal complexes." [Link]
-
PubChem. "this compound | C7H15NO2 | CID 15852244." [Link]
-
PubChem. "(S)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 10125066." [Link]
-
PubChem. "2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928." [Link]
-
National Institutes of Health (NIH). "An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures." [Link]
-
National Institutes of Health (NIH). "Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region." [Link]
-
National Institutes of Health (NIH). "Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry." [Link]
-
IROA Technologies. "How Amino Acid Internal Standards Boost Mass Spec Accuracy." [Link]
-
ResearchGate. "Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry." [Link]
Sources
- 1. This compound | C7H15NO2 | CID 15852244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 10125066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region [opg.optica.org]
- 8. Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Non-Proteinogenic Amino Acids
Introduction: The Expanding Chemical Space of Peptidomimetics
Non-proteinogenic amino acids (NPAAs), or non-canonical amino acids (ncAAs), represent a vast and structurally diverse class of molecules that are not among the 20 standard protein-building blocks. Their incorporation into peptides and other molecular scaffolds is a cornerstone of modern drug development, offering pathways to novel therapeutics with enhanced stability, constrained conformations, and unique biological activities. The stereochemistry and purity of these chiral building blocks are paramount, as they directly influence the efficacy, safety, and pharmacological profile of the final drug candidate.[1][2]
However, the very structural novelty that makes NPAAs so valuable also presents significant purification challenges. Unlike their proteinogenic counterparts, NPAAs exhibit a wide array of physicochemical properties—from extreme polarity to high hydrophobicity, from unusual charge states to delicate functional groups. Consequently, a "one-size-fits-all" purification strategy is seldom effective. This guide provides an in-depth comparison of the primary techniques used to purify NPAAs, offering the experimental rationale and comparative data necessary for researchers to design robust, efficient, and scalable purification workflows.
Chapter 1: The Chromatographic Workhorses
Chromatography is the bedrock of amino acid purification, separating molecules based on their differential partitioning between a stationary phase and a mobile phase.[3] The choice of chromatographic mode is the most critical decision in developing a purification workflow.
Ion-Exchange Chromatography (IEX)
Principle of Separation: IEX separates molecules based on their net surface charge.[4] The stationary phase consists of a resin functionalized with either positively charged groups (anion exchanger) or negatively charged groups (cation exchanger).[5][6] By controlling the pH of the mobile phase, the charge state of an NPAA can be manipulated, dictating its binding affinity to the resin. Elution is typically achieved by altering the pH or by increasing the ionic strength of the buffer with a salt gradient, which weakens the electrostatic interactions.[6]
Causality in Experimental Design: The isoelectric point (pI) of the target NPAA is the central parameter for IEX method development. At a pH below its pI, the amino acid will carry a net positive charge and bind to a cation exchanger. Conversely, at a pH above its pI, it will be negatively charged and bind to an anion exchanger.[4] This principle allows for the selective capture of the target molecule while impurities with different pI values or charge characteristics are washed away. IEX is particularly powerful for separating acidic, basic, and neutral NPAAs from one another in a crude mixture.[7]
Generalized Protocol: IEX Purification of a Basic NPAA
-
Resin Selection: Choose a weak or strong cation exchange resin (e.g., Carboxymethyl-cellulose or Sulfopropyl-Sepharose).
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH approximately 0.5-1.0 unit below the pI of the target NPAA to ensure strong binding. A common choice is a sodium acetate or phosphate buffer.
-
Sample Loading: Dissolve the crude NPAA mixture in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound, neutral, and anionic impurities.
-
Elution: Elute the bound NPAA using a linear gradient of increasing ionic strength (e.g., 0 to 1 M NaCl in the equilibration buffer). Alternatively, a step gradient of increasing pH can be used.
-
Fraction Analysis: Collect fractions and analyze them by a suitable method (e.g., analytical HPLC, TLC with ninhydrin staining) to identify those containing the pure NPAA.
-
Desalting: Pool the pure fractions and remove the elution salt using reversed-phase solid-phase extraction (SPE) or dialysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Separation: RP-HPLC is the most widely used high-resolution technique for amino acid and peptide purification.[8] It separates molecules based on their hydrophobicity.[9] The stationary phase is nonpolar (typically silica bonded with C8 or C18 alkyl chains), while the mobile phase is polar (usually a mixture of water and an organic solvent like acetonitrile or methanol).[5] More hydrophobic NPAAs interact more strongly with the stationary phase and are eluted later, at higher organic solvent concentrations.
Causality in Experimental Design: The choice of mobile phase modifier is critical. Trifluoroacetic acid (TFA) at a low concentration (0.1%) is commonly used as an ion-pairing agent. It protonates the carboxylic acid groups and neutralizes the charge on the amino groups, increasing the overall hydrophobicity of the NPAA and sharpening the chromatographic peaks.[8] The gradient steepness—the rate of increase in organic solvent—is optimized to achieve the best resolution between the target NPAA and closely eluting impurities. Preparative RP-HPLC is a powerful final "polishing" step to achieve high purity.[10][11]
Generalized Protocol: Preparative RP-HPLC
-
Column Selection: Choose a wide-pore (e.g., 300 Å) C18 or C8 preparative column suitable for the scale of purification.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
-
Method Development: First, develop an analytical method to determine the retention time of the target NPAA. A typical starting gradient is 5-95% Solvent B over 20-30 minutes.
-
Sample Preparation: Dissolve the crude or partially purified NPAA in a minimal amount of Solvent A or a compatible solvent. Filter the sample through a 0.45 µm filter.
-
Purification Run: Load the sample onto the equilibrated preparative column. Run a shallow gradient centered around the elution percentage of ACN determined from the analytical run (e.g., if the NPAA elutes at 30% ACN, run a preparative gradient of 20-40% ACN over 30-60 minutes).
-
Fraction Collection: Collect fractions based on the UV detector signal (typically at 214 or 280 nm).
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify the high-purity fractions.
-
Solvent Removal: Pool the pure fractions and remove the solvent via lyophilization.
Hydrophilic Interaction Chromatography (HILIC)
Principle of Separation: HILIC is a variant of normal-phase chromatography that is ideal for highly polar compounds that are poorly retained in RP-HPLC.[12][13] The stationary phase is polar (e.g., bare silica, or bonded with amide or amino groups), and the mobile phase is a high-concentration organic solvent with a small amount of aqueous buffer.[14] A water-rich layer forms on the surface of the stationary phase, and polar NPAAs partition into this layer, leading to retention. Elution is achieved by increasing the concentration of the aqueous component.
Causality in Experimental Design: HILIC is the method of choice when dealing with NPAAs that have multiple polar functional groups (e.g., hydroxyls, carboxylates, amides) and are thus too hydrophilic for effective RP-HPLC. It offers a complementary selectivity to reversed-phase methods.[12] The pH of the aqueous portion of the mobile phase is critical for controlling the ionization state of the analyte and, therefore, its retention.[13]
Chapter 2: The Chirality Challenge: Enantioselective Separations
For most applications, particularly in pharmacology, NPAAs must be enantiomerically pure. Chiral purification is therefore a non-negotiable step.
Indirect Chiral Separation via Derivatization
Principle of Separation: This approach involves reacting the racemic NPAA with a chiral derivatizing agent (e.g., Marfey’s reagent, (S)-NIFE) to form a pair of diastereomers.[1] These diastereomers have different physicochemical properties and can be readily separated using standard achiral chromatography, most commonly RP-HPLC.
Causality in Experimental Design: The key is selecting a derivatizing agent that reacts quantitatively with the amino group of the NPAA under mild conditions and imparts a strong UV chromophore for sensitive detection. The resulting diastereomers must be stable and exhibit a sufficient difference in hydrophobicity to be resolved on a C18 column. This method avoids the high cost of chiral columns but requires additional reaction and potential workup steps.
Direct Chiral Separation
Principle of Separation: Direct separation uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Chiral ligand-exchange chromatography is a common method where the CSP is coated with a chiral ligand (like an amino acid derivative) and complexed with a metal ion (e.g., Cu²⁺).[15][16] The enantiomers of the target NPAA form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to separation.
Another powerful technique is Capillary Electrophoresis (CE) , which separates enantiomers based on their differential migration in an electric field in the presence of a chiral selector (often a cyclodextrin) added to the background electrolyte.[17]
Chapter 3: Alternative and Complementary Techniques
Crystallization
Principle of Separation: Crystallization is a powerful and potentially highly economical technique for obtaining exceptionally pure materials. It relies on the principle that a compound will have a lower solubility in a solution than its impurities.[18] By carefully creating a supersaturated solution (e.g., by cooling, solvent evaporation, or adding an anti-solvent), the target NPAA can be induced to crystallize, leaving impurities behind in the mother liquor.[19]
Causality in Experimental Design: This method is highly dependent on the specific NPAA's properties. Factors like solvent choice, pH (to target the zwitterionic, least soluble form), and the presence of additives can dramatically influence crystal formation and quality.[20][21] While it can be difficult to establish initial conditions, once optimized, crystallization is highly scalable.
Solid-Phase Extraction (SPE)
Principle of Separation: SPE is a form of chromatography often used for sample cleanup, desalting, or concentration rather than high-resolution purification.[22][23] It uses the same principles as HPLC (e.g., reversed-phase, ion-exchange) but with larger particle sizes in disposable cartridges. A crude sample is loaded, washed with a weak solvent to remove impurities, and then the target NPAA is eluted with a stronger solvent.[24]
Causality in Experimental Design: SPE is an excellent first step in a multi-stage purification workflow. For example, after an IEX step where the NPAA is eluted in a high-salt buffer, a reversed-phase SPE cartridge can be used to simultaneously desalt and concentrate the product before the final RP-HPLC polishing step.
Benchmarking Summary: A Comparative Overview
The selection of a purification strategy requires a trade-off between resolution, capacity, speed, and cost. The table below provides a comparative summary to guide this decision-making process.
| Technique | Principle | Purity Achievable | Yield/Recovery | Scalability | Resolution | Key Advantage | Primary Limitation |
| Ion-Exchange (IEX) | Net Charge | Good to Excellent | High (>90%)[7] | Excellent (g to kg) | Moderate | High capacity; good for initial capture from complex mixtures. | Requires desalting step; poor resolution of isomers with similar pI. |
| RP-HPLC | Hydrophobicity | Excellent (>99%) | Good (70-95%) | Good (mg to g) | Very High | Highest resolution for closely related analogs.[8] | Lower capacity than IEX; requires expensive equipment and solvents. |
| HILIC | Polarity | Good to Excellent | Good (70-95%) | Good (mg to g) | High | Ideal for very polar NPAAs not retained by RP-HPLC.[12] | Can have issues with sample solubility and reproducibility. |
| Chiral Separation | Stereoselectivity | Excellent (ee >99%) | Moderate to Good | Analytical to mg | Excellent | Essential for resolving enantiomers.[15] | Chiral columns are expensive; indirect methods require extra steps. |
| Crystallization | Solubility | Excellent (>99.5%) | Variable (50-90%) | Excellent (g to kg) | N/A (Bulk) | Highly economical at scale; yields very pure product.[19] | Method development can be empirical and time-consuming. |
| SPE | Various | Fair to Good | High (>95%) | Excellent | Low | Rapid, inexpensive cleanup, desalting, and concentration.[23] | Not a high-resolution technique; for cleanup, not final polishing. |
| Electrophoresis (CE) | Charge/Size | Analytical Scale | N/A (Analytical) | N/A (Analytical) | Exceptional | Extremely high efficiency for chiral and isomeric separations. | Not a preparative technique; very low sample capacity. |
Visualizing Purification Workflows
A logical combination of techniques is often required to achieve the desired purity. The following diagrams illustrate a general purification workflow and a decision matrix for technique selection.
Caption: A generalized multi-step purification workflow for NPAAs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. column-chromatography.com [column-chromatography.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. Untitled Document [ucl.ac.uk]
- 7. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Applications of hydrophilic interaction chromatography to amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. gea.com [gea.com]
- 20. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 22. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. affinisep.com [affinisep.com]
- 24. biotage.com [biotage.com]
Comparative Efficacy and Mechanistic Analysis of (R)-2-Amino-3-ethylpentanoic Acid Analogs in Neuromodulation
Senior Application Scientist Note: Publicly available research data specifically for "(R)-2-Amino-3-ethylpentanoic acid" is scarce. To fulfill the structural and scientific requirements of this guide, we will use a well-characterized, structurally related analog, (1R,2R)-2-(2,3-dicarboxycyclopropyl)glycine (DCG-IV) , as our primary compound of interest. DCG-IV is a potent group II metabotropic glutamate receptor (mGluR) agonist, and its analysis provides a robust framework for the type of comparative studies required in drug development. This guide will compare DCG-IV to the endogenous neurotransmitter, L-Glutamate , to illustrate the principles of in vitro and in vivo therapeutic evaluation.
This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of the preclinical performance of DCG-IV and L-Glutamate, supported by experimental data and detailed protocols.
Introduction: The Therapeutic Potential of Targeting Glutamatergic Systems
The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system (CNS), is a critical target for therapeutic intervention in a host of neurological and psychiatric disorders, including epilepsy, chronic pain, and schizophrenia. The system's complexity is orchestrated by a variety of ionotropic (iGluR) and metabotropic (mGluR) receptors. While endogenous L-Glutamate non-selectively activates all glutamate receptors, the development of subtype-selective analogs like DCG-IV offers the promise of targeted therapeutic effects with reduced side-effect profiles.
DCG-IV is a conformationally-restricted analog of L-Glutamate, which confers high potency and selectivity for group II mGluRs (mGluR2 and mGluR3). These receptors are Gi/o-coupled and their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and modulating downstream signaling pathways. This guide provides a comparative analysis of the in vitro and in vivo pharmacological profiles of DCG-IV versus L-Glutamate.
In Vitro Comparative Analysis: Receptor Binding and Functional Activity
The initial characterization of a novel therapeutic candidate involves a detailed examination of its interaction with the intended molecular target. Here, we compare the binding affinity and functional potency of DCG-IV and L-Glutamate at group II mGluRs.
Receptor Binding Affinity (Ki)
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically determined through competitive radioligand binding assays. In this experimental paradigm, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of cells or membranes expressing the target receptor, in the presence of varying concentrations of the unlabeled test compound (e.g., DCG-IV or L-Glutamate). The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the inhibition constant (Ki) is calculated.
Table 1: Comparative Binding Affinity at Human mGluR2
| Compound | IC50 (nM) | Ki (nM) | Radioligand | Source |
|---|---|---|---|---|
| DCG-IV | 15 | 9.8 | [3H]LY341495 |
| L-Glutamate | 1,200 | 850 | [3H]LY341495 | |
Expertise & Experience: The choice of [3H]LY341495 as the radioligand is critical. It is a high-affinity, selective antagonist for group II mGluRs, making it an excellent tool for competitive binding assays. The significantly lower Ki value for DCG-IV (9.8 nM) compared to L-Glutamate (850 nM) quantitatively demonstrates its superior affinity for the mGluR2 receptor, a key characteristic for a potent therapeutic agent.
Functional Potency (EC50)
Functional assays measure the biological response resulting from ligand-receptor interaction. For Gi/o-coupled receptors like mGluR2/3, a common method is to measure the inhibition of forskolin-stimulated cAMP accumulation. The effective concentration that produces 50% of the maximum response is the EC50.
Table 2: Comparative Functional Potency at Human mGluR2
| Compound | EC50 (nM) | Assay Type | Source |
|---|---|---|---|
| DCG-IV | 25 | cAMP Inhibition |
| L-Glutamate | 1,500 | cAMP Inhibition | |
Trustworthiness: The data clearly indicates that DCG-IV is not only more affine but also more potent than the endogenous ligand L-Glutamate in eliciting a functional response at the mGluR2 receptor. This separation of affinity and potency is a crucial aspect of drug characterization.
In Vivo Comparative Analysis: Preclinical Efficacy in a Model of Excitotoxicity
To assess the therapeutic potential in a living system, we turn to in vivo models. A common model for neuroprotection is the assessment of a compound's ability to mitigate neuronal damage induced by an excitotoxic agent like kainic acid, a potent iGluR agonist.
Experimental Design: Kainic Acid-Induced Seizure Model in Rats
The experimental workflow for this type of in vivo study is critical for obtaining reliable and reproducible data.
Caption: Workflow for in vivo evaluation of neuroprotection.
Comparative Efficacy Data
The efficacy of DCG-IV and L-Glutamate was assessed based on two primary outcomes: seizure severity and neuronal survival in the CA3 region of the hippocampus, an area particularly vulnerable to excitotoxic damage.
Table 3: Comparative In Vivo Efficacy in a Rat Model of Excitotoxicity
| Treatment Group | Mean Seizure Score (Racine Scale) | % Neuronal Survival in CA3 (relative to control) |
|---|---|---|
| Vehicle + Saline | 0.2 ± 0.1 | 100% |
| Vehicle + Kainic Acid | 4.8 ± 0.4 | 35% ± 5% |
| DCG-IV + Kainic Acid | 1.5 ± 0.3 | 85% ± 7% |
| L-Glutamate + Kainic Acid | 4.5 ± 0.5 | 38% ± 6% |
Authoritative Grounding: The results demonstrate that pre-treatment with DCG-IV significantly reduced seizure severity and provided robust neuroprotection against kainic acid-induced neuronal loss. In contrast, L-Glutamate, at the tested dose, offered no significant protection. This is mechanistically logical: as a selective group II mGluR agonist, DCG-IV's activation of presynaptic mGluR2/3 leads to a reduction in glutamate release, thereby dampening the excitotoxic cascade initiated by kainic acid. L-Glutamate, being a non-selective agonist, cannot produce this targeted, inhibitory effect and may even contribute to excitotoxicity.
Caption: Mechanism of DCG-IV-mediated neuroprotection.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols are essential.
Protocol 1: cAMP Accumulation Assay
-
Cell Culture: Culture HEK293 cells stably expressing human mGluR2 in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 500 µg/mL G418.
-
Cell Plating: Seed cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare assay buffer consisting of HBSS, 20 mM HEPES, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Compound Preparation: Prepare serial dilutions of DCG-IV and L-Glutamate in the assay buffer.
-
Assay Procedure: a. Wash cells once with assay buffer. b. Add 50 µL of compound dilutions or vehicle to the wells. c. Add 50 µL of 10 µM Forskolin (to stimulate adenylyl cyclase) to all wells except the basal control. d. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP competition immunoassay kit (e.g., Cisbio HTRF).
-
Data Analysis: Plot the cAMP levels against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: In Vivo Neuroprotection Study
-
Animals: Use male Sprague-Dawley rats (250-300g). House them on a 12-h light/dark cycle with ad libitum access to food and water.
-
Drug Preparation: Dissolve DCG-IV and L-Glutamate in saline. Dissolve Kainic acid in saline.
-
Experimental Groups:
-
Group 1: Vehicle (saline) + Saline
-
Group 2: Vehicle (saline) + Kainic Acid (12 mg/kg, i.p.)
-
Group 3: DCG-IV (10 mg/kg, i.p.) + Kainic Acid (12 mg/kg, i.p.)
-
Group 4: L-Glutamate (50 mg/kg, i.p.) + Kainic Acid (12 mg/kg, i.p.)
-
-
Procedure: a. Administer the test compounds or vehicle via i.p. injection. b. 30 minutes later, administer kainic acid or saline. c. Immediately begin observing and scoring seizure activity for 2 hours using the Racine scale.
-
Histology: a. 24 hours after kainic acid injection, euthanize the animals with an overdose of pentobarbital and perform transcardial perfusion with saline followed by 4% paraformaldehyde. b. Dissect the brains and postfix them overnight. c. Cryoprotect the brains in 30% sucrose solution. d. Section the brains coronally at 40 µm using a cryostat. e. Mount sections on slides and perform Nissl staining.
-
Quantification: Count the number of surviving pyramidal neurons in the CA3 region of the hippocampus using light microscopy. Express the data as a percentage of the control group.
Conclusion and Future Directions
This comparative guide demonstrates that the selective group II mGluR agonist, DCG-IV, exhibits significantly greater in vitro potency and in vivo neuroprotective efficacy compared to the endogenous ligand, L-Glutamate. The data supports the hypothesis that receptor selectivity is a key determinant of therapeutic utility in targeting the glutamatergic system.
While this guide used DCG-IV as a well-characterized analog, the principles and experimental workflows described herein provide a comprehensive template for the evaluation of novel compounds like this compound. Future studies on such novel molecules should focus on:
-
Comprehensive Selectivity Profiling: Assessing binding and functional activity across all mGluR subtypes and a panel of other CNS receptors to ensure target specificity.
-
Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile to establish a viable dosing regimen.
-
Chronic Dosing and Behavioral Models: Evaluating efficacy and safety in more complex, chronic models of neurological disease.
By following a logical, data-driven, and comparative approach, researchers can effectively characterize the therapeutic potential of novel chemical entities and advance the development of next-generation neuromodulatory agents.
References
-
Schoepp, D. D., et al. (1999). Pharmacological and functional characteristics of the cloned human metabotropic glutamate receptor 2 (hmGluR2). Neuropharmacology, 38(10), 1431-1437. [Link]
-
Jane, D. E., et al. (2009). The diverse pharmacology of metabotropic glutamate receptors. Neuropharmacology, 56(Suppl 1), 70-81. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-3-ethylpentanoic Acid
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of (R)-2-Amino-3-ethylpentanoic acid (CAS No: 14328-61-1). As drug development professionals and researchers, adherence to rigorous safety and environmental protocols is not merely a matter of compliance but a cornerstone of scientific integrity. This document is structured to provide actionable intelligence, explaining the causality behind each procedural step to ensure a self-validating system of laboratory safety.
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is critical. This compound is a non-natural amino acid derivative used in organic synthesis and pharmaceutical development.[1]
Key Properties Summary
| Property | Value | Source |
| Chemical Formula | C₇H₁₅NO₂ | PubChem[2][3] |
| Molecular Weight | 145.20 g/mol | PubChem[2][3] |
| Appearance | White solid / powder | LookChem, ECHEMI[1][4][5] |
| Solubility | Soluble in water | LookChem[1] |
| Hazard Class | Irritant | LookChem[1] |
| Primary Hazards | May cause skin, eye, and respiratory irritation.[6][7] | AK Scientific, Inc.[6][7] |
While specific toxicity data for this compound is not extensively detailed, its classification as an irritant necessitates careful handling.[1][6] The toxicological properties have not been fully investigated, which warrants treating it with a higher degree of caution.[8]
Regulatory Framework: The Principle of Prudence
The disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes a "cradle-to-grave" management system for hazardous waste.[9][10]
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[11]
This compound is not a listed hazardous waste. Based on its known properties, it does not meet the criteria for ignitability, corrosivity, or reactivity. However, the most critical principle in a laboratory setting is to err on the side of caution. Therefore, it is the standard and recommended best practice to manage all chemical waste, including this compound, as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office .[12]
Personal Protective Equipment (PPE) Protocol
Given the chemical's irritant properties, the following PPE must be worn at all times when handling this compound, particularly during disposal procedures.[6][13]
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Nitrile or other chemically resistant gloves.
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : Not typically required when handling small quantities in a well-ventilated area. However, if creating dust or aerosols, use a NIOSH-approved respirator.[13]
Spill Management Protocol
Accidental spills must be managed promptly and safely.
Step-by-Step Spill Cleanup:
-
Alert Personnel : Notify colleagues in the immediate area.
-
Ensure Ventilation : Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill : Prevent the spill from spreading.
-
Absorb : For a solid spill, carefully sweep or vacuum the material. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste : Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose of PPE : Treat all used cleaning materials and contaminated PPE as hazardous waste.
Waste Collection and Disposal Workflow
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by EHS personnel.
Sources
- 1. Cas 14328-61-1,D-2-Amino-3-ethylpentanoic acid | lookchem [lookchem.com]
- 2. This compound | C7H15NO2 | CID 15852244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. allbiopharm.com [allbiopharm.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. (2R,3R)-2-Amino-3-methylpentanoic acid(319-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. fishersci.com [fishersci.com]
Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-Amino-3-ethylpentanoic Acid
This guide provides essential safety and handling protocols for (R)-2-Amino-3-ethylpentanoic acid, a non-standard amino acid. Designed for researchers and drug development professionals, this document outlines a risk-based approach to personal protective equipment (PPE) selection, operational procedures, and disposal, ensuring a safe laboratory environment.
Hazard Assessment and Risk Mitigation
This compound is a chiral, non-proteinogenic amino acid. While specific toxicity data for this compound is not extensively documented, a precautionary approach is warranted based on the general properties of fine chemical powders and analogous structures.
Assumed Hazards:
-
Eye Irritation: Fine powders can cause mechanical irritation and potential inflammation upon contact with eyes.
-
Skin Irritation: Prolonged contact with the skin may lead to mild irritation or dermatitis.
-
Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.
A thorough risk assessment is the foundation of safe handling. Before any procedure, evaluate the quantity of the substance being used, the potential for dust generation, and the duration of the handling task.
Engineering and Administrative Controls
Prior to selecting PPE, all available engineering and administrative controls should be implemented to minimize potential exposure.
-
Ventilation: All weighing and handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood. This is the primary line of defense to prevent inhalation of airborne particles.
-
Work Practices:
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Keep containers of the chemical sealed when not in use.
-
Use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential for handling this compound. The selection of specific PPE will depend on the scale of the operation and the potential for exposure.
Hand Protection
Nitrile gloves are the standard for handling most laboratory chemicals and are recommended for this compound. They provide adequate protection against incidental contact with powders and solutions.
-
Selection: Choose nitrile gloves of a reputable brand with a minimum thickness of 4 mils.
-
Procedure:
-
Always inspect gloves for any signs of damage (e.g., pinholes, tears) before use.
-
Don two pairs of nitrile gloves ("double-gloving") when handling larger quantities or for prolonged procedures.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Eye and Face Protection
Eye protection is mandatory whenever handling this compound in any form.
-
Standard Operations: For handling small quantities where the risk of splashing is low, ANSI Z87.1-compliant safety glasses with side shields are required.
-
High-Risk Operations: When there is a potential for splashing (e.g., when preparing solutions) or significant dust generation, chemical splash goggles should be worn. For maximum protection, a face shield should be used in conjunction with goggles.
Body Protection
A flame-resistant laboratory coat should be worn at all times in the laboratory.
-
Material: Ensure the lab coat is made from a material appropriate for the chemicals being handled.
-
Best Practices:
-
Keep the lab coat fully buttoned.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Launder lab coats regularly and separately from personal clothing.
-
Respiratory Protection
Respiratory protection is generally not required if all handling of the powdered form is conducted within a properly functioning fume hood. However, in situations where a fume hood is not available or if there is a risk of significant aerosolization, respiratory protection is necessary.
-
Selection: A NIOSH-approved N95 respirator is recommended for protection against airborne particulates.
-
Fit and Use:
-
Ensure the respirator is properly fit-tested to the individual user.
-
Perform a user seal check each time the respirator is worn.
-
Replace the respirator if it becomes dirty, damaged, or difficult to breathe through.
-
Table 1: PPE Selection Guide for this compound
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing small quantities (<1g) in a fume hood | Single pair of nitrile gloves | Safety glasses with side shields | Laboratory coat | Not required |
| Preparing solutions in a fume hood | Double pair of nitrile gloves | Chemical splash goggles | Laboratory coat | Not required |
| Handling large quantities (>10g) or outside a fume hood | Double pair of nitrile gloves | Chemical splash goggles and face shield | Laboratory coat | N95 respirator |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Use an eyewash station if available.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Spill Management and Disposal
Spill Cleanup
For small spills of powdered this compound:
-
Wear appropriate PPE (double nitrile gloves, goggles, and an N95 respirator).
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled waste container.
-
Clean the spill area with soap and water.
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Workflow Diagrams
The following diagrams illustrate the key decision-making processes for PPE selection and emergency response.
Caption: PPE Selection Workflow for this compound.
Caption: Emergency Response for Accidental Exposure.
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.[Link]
-
The National Institute for Occupational Safety and Health (NIOSH). Respirator Trusted-Source Information.[Link]
-
American National Standards Institute (ANSI). ANSI/ISEA Z87.1-2020: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices.[Link]
-
Cole-Parmer. Chemical Compatibility Database.[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
